(S)-3-hydroxypentanoyl-CoA
Description
Properties
Molecular Formula |
C26H44N7O18P3S |
|---|---|
Molecular Weight |
867.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxypentanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-4-14(34)9-17(36)55-8-7-28-16(35)5-6-29-24(39)21(38)26(2,3)11-48-54(45,46)51-53(43,44)47-10-15-20(50-52(40,41)42)19(37)25(49-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,34,37-38H,4-11H2,1-3H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t14-,15+,19+,20+,21-,25+/m0/s1 |
InChI Key |
YYGYPCRWZMLSGK-VDGSKMPFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Hydroxypentanoyl-CoA Biosynthesis in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of (S)-3-hydroxypentanoyl-CoA in bacteria, a key intermediate in the production of bioplastics such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)]. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and visualizes the involved pathways and workflows.
Core Biosynthetic Pathway
The primary route for the biosynthesis of this compound in bacteria, particularly in model organisms like Cupriavidus necator (formerly Ralstonia eutropha), initiates from the central metabolites acetyl-CoA and propionyl-CoA. The pathway consists of two key enzymatic steps:
-
Condensation: A β-ketothiolase catalyzes the condensation of one molecule of acetyl-CoA and one molecule of propionyl-CoA to form 3-ketopentanoyl-CoA. The β-ketothiolase BktB from C. necator has been identified as the primary enzyme for this reaction, exhibiting a broader substrate specificity compared to the β-ketothiolase PhaA, which is primarily involved in poly-β-hydroxybutyrate (PHB) synthesis[1].
-
Reduction: A reductase, typically an NADPH-dependent acetoacetyl-CoA reductase, reduces the 3-keto group of 3-ketopentanoyl-CoA to a hydroxyl group, yielding this compound. Reductases involved in polyhydroxyalkanoate (PHA) synthesis have been shown to have activity on C5 substrates[2].
Propionyl-CoA can be supplied to the cell exogenously by feeding propionate (B1217596) or can be generated endogenously through various metabolic pathways, including the catabolism of odd-chain fatty acids, or specific amino acids like valine, isoleucine, and methionine[3]. The regulation of propionyl-CoA metabolism is crucial to prevent its accumulation to toxic levels, with pathways like the methylcitrate cycle being activated to buffer its concentration[3].
Quantitative Data
The following tables summarize the kinetic parameters of the key enzymes involved in the biosynthesis of this compound.
Table 1: Kinetic Parameters of β-Ketothiolases
| Enzyme | Organism | Substrates | Km (mM) | Vmax (U/mg) | Reference |
| BktB | Cupriavidus necator | Acetyl-CoA & Propionyl-CoA | - | - | [1] |
| PhbA | Cupriavidus necator | Acetyl-CoA & Propionyl-CoA | - | - | [1] |
| BktB (thiolysis) | Cupriavidus necator | β-Ketovaleryl-CoA | - | 150-fold higher than PhbA | [1] |
| PhbA (thiolysis) | Cupriavidus necator | β-Ketovaleryl-CoA | - | Low activity | [1] |
Table 2: Substrate Specificity of Acetoacetyl-CoA Reductase
| Enzyme | Organism | Substrate | Relative Activity (%) | Reference |
| Acetoacetyl-CoA Reductase | Zoogloea ramigera | 3-Oxopropionyl-CoA (C5 analog) | 40 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound biosynthesis.
Heterologous Expression and Purification of Recombinant β-Ketothiolase (BktB)
This protocol is adapted for the expression and purification of His-tagged BktB from E. coli.
Materials:
-
E. coli BL21(DE3) strain harboring a pET vector with the bktB gene fused to a His-tag.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged BktB with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol, pH 7.5).
References
- 1. The purification and characterization of acetoacetyl-coenzyme A reductase from Azotobacter beijerinckii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NADPH-linked acetoacetyl-CoA reductase from Zoogloea ramigera. Characterization and mechanistic studies of the cloned enzyme over-produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated recombinant protein expression and purification platform based on Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of (S)-3-Hydroxypentanoyl-CoA in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitochondrial beta-oxidation is a critical metabolic pathway for energy production from fatty acids. While the metabolism of even-chain fatty acids is well-documented, yielding solely acetyl-CoA, the oxidation of odd-chain fatty acids presents a unique metabolic route that produces both acetyl-CoA and a terminal propionyl-CoA molecule. (S)-3-hydroxypentanoyl-CoA is a key intermediate in the final turn of the beta-oxidation spiral of odd-chain fatty acids, such as pentadecanoic acid (C15) and heptadecanoic acid (C17). Understanding the precise role and enzymatic processing of this five-carbon hydroxyacyl-CoA intermediate is crucial for elucidating the complete picture of fatty acid metabolism and its associated disorders. This guide provides a detailed examination of the metabolic pathway involving this compound, the kinetics of the enzymes involved, relevant experimental protocols for its study, and its clinical significance.
Introduction to Odd-Chain Fatty Acid Metabolism
Fatty acids are a primary source of energy, particularly during fasting or prolonged exercise.[1] The mitochondrial beta-oxidation pathway systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[2] Most dietary fatty acids contain an even number of carbon atoms. However, odd-chain fatty acids, derived from plant and marine sources, are also significant.[3]
The beta-oxidation of odd-chain fatty acids proceeds identically to that of even-chain fatty acids until the final cycle.[4] When a five-carbon fatty acyl-CoA (pentanoyl-CoA) enters the cycle, it is processed to yield one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3).[4][5] this compound is the specific hydroxylated intermediate formed during this final turn.
The Core Metabolic Pathway: Oxidation of Pentanoyl-CoA
The final stage of odd-chain fatty acid oxidation involves the breakdown of a five-carbon acyl-CoA. The pathway is a sequence of four core enzymatic reactions:
-
Dehydrogenation: Pentanoyl-CoA is oxidized by a short-chain acyl-CoA dehydrogenase (SCAD), introducing a double bond and producing pentenoyl-CoA and FADH2.
-
Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule to pentenoyl-CoA, forming the stereospecific intermediate this compound.[6] This step is critical as it sets the stereochemistry for the subsequent reaction.
-
Dehydrogenation: The hydroxyl group of this compound is oxidized by L-3-hydroxyacyl-CoA dehydrogenase (HADH), an NAD+-dependent enzyme, to form 3-ketopentanoyl-CoA.[7][8]
-
Thiolysis: Finally, β-ketothiolase cleaves 3-ketopentanoyl-CoA using a free Coenzyme A molecule, releasing a two-carbon acetyl-CoA and a three-carbon propionyl-CoA.[5]
The acetyl-CoA enters the tricarboxylic acid (TCA) cycle for further oxidation. The propionyl-CoA, however, requires a separate metabolic pathway for its conversion into a TCA cycle intermediate.[5]
Enzymology and Substrate Specificity
Two key enzymes are responsible for the direct metabolism of this compound and its precursor:
-
Enoyl-CoA Hydratase (ECH, EC 4.2.1.17): This enzyme catalyzes the reversible hydration of trans-2-enoyl-CoAs.[6] The reaction is highly stereospecific, adding water across the double bond to form the (S)- or L-3-hydroxyacyl-CoA isomer.[9] The catalytic mechanism involves two glutamate (B1630785) residues that activate a water molecule for the attack.[10][11] The rate of the reaction tends to decrease as the fatty acyl chain length increases.[9]
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH, EC 1.1.1.35): This enzyme specifically oxidizes (S)-3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA esters, using NAD+ as an electron acceptor.[7] The enzyme is strictly stereospecific for the (S)-isomer.[12] The catalytic mechanism involves a conserved Glu-His diad that abstracts a proton from the hydroxyl group of the substrate.[8]
Metabolic Fate of Propionyl-CoA
The propionyl-CoA generated from the thiolytic cleavage of 3-ketopentanoyl-CoA cannot directly enter the TCA cycle. It is converted to succinyl-CoA through a three-step, energy-dependent pathway primarily within the mitochondrial matrix.[13][14]
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This step requires ATP.[15]
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA.[16]
-
Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[17]
Succinyl-CoA is a direct intermediate of the TCA cycle, and thus odd-chain fatty acids are considered partially glucogenic, as succinyl-CoA can be converted to oxaloacetate and subsequently enter gluconeogenesis.[18]
Quantitative Data
Quantitative kinetic data specifically for this compound are not extensively reported. However, data from related short-chain substrates provide valuable insights into the efficiency of the involved enzymes.
| Enzyme | Substrate | Organism/Source | K_m (µM) | V_max (µmol/min/mg) | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Acetoacetyl-CoA (C4) | Ralstonia eutropha | 48 | 149 | [12] |
| Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | Rattus norvegicus (Liver) | 19 | 42 | [19] |
Note: The data presented are for shorter-chain analogs (C4) and serve as an approximation for the activity on C5 substrates. Enzyme kinetics can vary significantly with substrate chain length.
Experimental Protocols
The study of this compound and related metabolites requires precise analytical techniques to extract, separate, and quantify these low-abundance molecules from complex biological matrices.
Analysis of Short-Chain Acyl-CoA Esters by HPLC
This method is adapted from established protocols for the determination of short-chain acyl-CoA esters in tissue extracts.[20]
Objective: To separate and quantify short-chain acyl-CoA esters, including hydroxylated intermediates, from tissue samples.
Methodology:
-
Tissue Homogenization:
-
Solid-Phase Extraction (SPE) for Purification:
-
Apply the tissue extract to a Sep-Pak C18 cartridge.
-
Wash the cartridge sequentially with acidic water (pH 3), petroleum ether, chloroform, and methanol (B129727) to remove interfering substances.[20]
-
Elute the acyl-CoA esters from the cartridge using an ethanol/water mixture (65:35) containing 0.1 M ammonium (B1175870) acetate. This step concentrates and purifies the sample.[20]
-
-
HPLC Analysis:
-
Column: Use reverse-phase C18 columns (e.g., Develosil ODS).[20]
-
Mobile Phase: Employ a linear gradient of acetonitrile (B52724) (e.g., 1.75% to 10%) in a suitable buffer to achieve separation.[20]
-
Detection: Monitor the eluate at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[20]
-
Quantification: Use an internal standard (e.g., a stable isotope-labeled acyl-CoA or a non-endogenous species like heptadecanoyl-CoA) for accurate quantification.[21] The lower limit of detection is typically in the picomole range (approx. 50 pmol).[20]
-
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol measures the activity of HADH by monitoring the oxidation of NADH in the reverse reaction (reduction of a 3-ketoacyl-CoA).[22]
Objective: To determine the catalytic activity of HADH in a purified enzyme preparation or tissue homogenate.
Principle: The reaction S-Acetoacetyl-CoA + NADH + H⁺ <=> (S)-3-Hydroxybutyryl-CoA + NAD⁺ is monitored by the decrease in absorbance at 340 nm as NADH is consumed.[22]
Methodology:
-
Reaction Mixture Preparation (Final concentrations in a 3.00 ml cuvette):
-
Assay Procedure:
-
Combine the buffer, S-acetoacetyl-CoA, and NADH in a quartz cuvette and equilibrate to 37°C.
-
Monitor the baseline absorbance at 340 nm in a thermostatted spectrophotometer until stable.
-
Initiate the reaction by adding the enzyme solution (containing 0.02 - 0.07 units of HADH).[22]
-
Record the decrease in absorbance at 340 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹) to convert the rate into µmoles of NADH oxidized per minute.
-
One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of acetoacetyl-CoA to 3-hydroxybutyryl-CoA per minute at pH 7.3 and 37°C.[22]
-
Clinical Significance
Defects in the enzymes responsible for odd-chain fatty acid oxidation can lead to serious metabolic disorders.
-
Propionic Acidemia: A deficiency in propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA and its toxic byproducts, causing metabolic acidosis, hyperammonemia, and neurological damage.[23]
-
Methylmalonic Acidemia: Caused by a deficiency in methylmalonyl-CoA mutase or defects in vitamin B12 metabolism, this disorder results in the buildup of methylmalonic acid, leading to similar severe clinical outcomes.[18]
While defects specific to the enzymes processing pentanoyl-CoA are less common, any disruption in the beta-oxidation spiral can lead to an accumulation of intermediates and energy deficiency, particularly affecting high-energy-demand tissues like the heart, liver, and muscle.[24][25]
Conclusion
This compound is a pivotal, stereospecific intermediate in the catabolism of odd-chain fatty acids. Its formation and subsequent oxidation by enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase, respectively, represent the final turn of the beta-oxidation spiral before the pathway diverges to handle the resulting acetyl-CoA and propionyl-CoA. A thorough understanding of this pathway is essential for researchers in metabolic diseases and for the development of therapeutic strategies for disorders of fatty acid oxidation. The analytical and enzymatic protocols detailed herein provide a framework for the quantitative investigation of these critical metabolic intermediates.
References
- 1. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainly.com [brainly.com]
- 14. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 15. medlink.com [medlink.com]
- 16. researchgate.net [researchgate.net]
- 17. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 19. Item - Summary of kinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 20. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Mitochondrial dysfunction in fatty acid oxidation disorders: insights from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-3-hydroxypentanoyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-hydroxypentanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its stereospecific nature and role in fundamental metabolic pathways make it a molecule of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of this compound. It includes detailed descriptions of its metabolic pathway, a summary of its known chemical and physical properties, and outlines relevant experimental methodologies.
Chemical Structure and Properties
This compound is a thioester derivative of coenzyme A and (S)-3-hydroxypentanoic acid. The molecule consists of a pantothenic acid (vitamin B5) unit, a cysteamine (B1669678) group, and a 3'-phosphoadenosine diphosphate (B83284) moiety, linked to a 5-carbon acyl chain with a hydroxyl group at the third carbon in the (S) configuration.
Chemical Structure
The precise chemical structure of this compound is defined by the covalent bond between the thiol group of coenzyme A and the carboxyl group of (S)-3-hydroxypentanoic acid.
Physicochemical Properties
While specific experimental data for this compound is limited, its properties can be reliably estimated based on closely related and well-characterized analogs such as (S)-3-hydroxybutanoyl-CoA and (S)-3-hydroxyoctanoyl-CoA.
| Property | Value | Source |
| Molecular Formula | C26H44N7O18P3S | Calculated |
| Molecular Weight | 867.65 g/mol | Calculated |
| IUPAC Name | S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propyl)amino]-2-oxoethyl} (3S)-3-hydroxypentanethioate | Inferred from related compounds |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from related compounds |
| Stability | Expected to be stable under physiological pH, but susceptible to hydrolysis at extreme pH values. | Inferred from related compounds |
Biological Significance and Signaling Pathway
This compound is a key intermediate in the beta-oxidation of odd-chain fatty acids. This metabolic pathway is essential for energy production from dietary fats and stored lipids.
Role in Fatty Acid Beta-Oxidation
The breakdown of fatty acids occurs in the mitochondria through a cyclical series of four enzymatic reactions, collectively known as beta-oxidation. This compound is formed in the second step of this cycle for odd-chain fatty acids and is subsequently oxidized in the third step.
The enzyme responsible for the reversible conversion of this compound to 3-oxopentanoyl-CoA is the (S)-specific 3-hydroxyacyl-CoA dehydrogenase (HADH) .[1][2][3] This enzyme specifically acts on the (S)-enantiomer of 3-hydroxyacyl-CoAs.[1] The reaction is NAD+-dependent and is a critical control point in the beta-oxidation pathway.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the central role of this compound in the mitochondrial beta-oxidation pathway.
Experimental Protocols
Enzymatic Synthesis of this compound
A common method for the synthesis of (S)-3-hydroxyacyl-CoAs is through an enzymatic reaction utilizing a specific 3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Pentanoyl-CoA
-
Enoyl-CoA hydratase
-
(S)-3-hydroxyacyl-CoA dehydrogenase (HADH)
-
NADH
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for purification
Procedure:
-
Dissolve pentanoyl-CoA in the reaction buffer.
-
Add enoyl-CoA hydratase to convert pentanoyl-CoA to 2-pentenoyl-CoA.
-
Initiate the synthesis of this compound by adding HADH and NADH.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, quench it by adding a quenching solution.
-
Purify the this compound from the reaction mixture using reverse-phase HPLC.
-
Lyophilize the purified product for storage.
Quantification by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of acyl-CoA species.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 5.3).
Procedure:
-
Prepare a standard curve using known concentrations of a related acyl-CoA standard.
-
Inject the sample containing this compound onto the HPLC column.
-
Elute the compounds using the specified mobile phase gradient.
-
Detect the acyl-CoA esters by monitoring the absorbance at 260 nm.
-
Quantify the amount of this compound by comparing its peak area to the standard curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a vital metabolite in fatty acid metabolism. Understanding its chemical properties and biological functions is essential for research in metabolic disorders, bioenergetics, and the development of therapeutic agents targeting fatty acid oxidation pathways. While direct experimental data for this specific molecule is sparse, its properties and behavior can be confidently inferred from its well-studied homologs. The methodologies outlined in this guide provide a solid foundation for researchers to synthesize, purify, and analyze this compound and to further investigate its role in health and disease.
References
The Unveiling of (S)-3-Hydroxypentanoyl-CoA: A Keystone in Odd-Chain Fatty Acid Metabolism
A comprehensive guide for researchers and drug development professionals on the discovery, identification, and significance of (S)-3-hydroxypentanoyl-CoA.
Introduction
This compound is a critical intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its discovery and characterization have been integral to understanding the metabolic pathways that process fatty acids with an odd number of carbon atoms, providing insights into cellular energy homeostasis and the pathophysiology of certain metabolic disorders. This technical guide delves into the core aspects of this compound, from its initial identification to the detailed experimental protocols used for its study.
Discovery and Metabolic Significance
The discovery of this compound is intrinsically linked to the broader investigation of fatty acid metabolism. While the beta-oxidation of even-chain fatty acids, yielding solely acetyl-CoA, was elucidated early on, the pathway for odd-chain fatty acids presented a unique biochemical puzzle. The final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2][3] It is within the degradation of the final five-carbon acyl-CoA intermediate, valeryl-CoA (pentanoyl-CoA), that this compound emerges.
The metabolic significance of this intermediate lies in its position as a crucial step in the pathway that ultimately converts odd-chain fatty acids into propionyl-CoA, which can then enter the citric acid cycle via conversion to succinyl-CoA.[1][2] This makes odd-chain fatty acids gluconeogenic precursors, a key distinction from their even-chain counterparts.
Metabolic Pathway of Valeryl-CoA Oxidation
The catabolism of valeryl-CoA mirrors the classical beta-oxidation spiral, involving a sequence of four enzymatic reactions:
-
Dehydrogenation: Valeryl-CoA is oxidized to pentenoyl-CoA by an acyl-CoA dehydrogenase.
-
Hydration: Pentenoyl-CoA is hydrated by enoyl-CoA hydratase to form this compound.[4][5][6]
-
Dehydrogenation: this compound is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to 3-oxopentanoyl-CoA.[7][8][9][10]
-
Thiolysis: Finally, 3-oxopentanoyl-CoA is cleaved by a thiolase into acetyl-CoA and propionyl-CoA.
This pathway is essential for the complete oxidation of odd-chain fatty acids derived from the diet or the breakdown of certain amino acids like valine and isoleucine.[1][11]
Enzymes Involved in the Metabolism of this compound
Two key enzymes are directly responsible for the synthesis and degradation of this compound:
-
Enoyl-CoA Hydratase (ECHS1): This enzyme catalyzes the stereospecific hydration of pentenoyl-CoA to form this compound.[4][5][6] Mitochondrial enoyl-CoA hydratase has a broad substrate specificity, acting on enoyl-CoAs with chain lengths from C4 to C16.[4][6][12]
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-oxopentanoyl-CoA.[7][8][9][10] The short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is particularly active on substrates with shorter acyl chains.[10]
The kinetic parameters of these enzymes with respect to C5 substrates are crucial for understanding the flux through this metabolic pathway.
| Enzyme | Substrate | Product | Cofactor | Optimal pH |
| Enoyl-CoA Hydratase (ECHS1) | Pentenoyl-CoA | This compound | - | ~8.0 |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | This compound | 3-Oxopentanoyl-CoA | NAD+ | ~7.0 |
Table 1: Enzymes involved in the metabolism of this compound.
Experimental Protocols for the Identification and Quantification of this compound
The identification and quantification of this compound and its related metabolites are typically achieved through chromatographic techniques coupled with mass spectrometry.
Sample Preparation
Biological samples such as plasma, serum, or cell culture media require extraction and derivatization prior to analysis.[13]
-
Extraction: Samples are acidified and extracted with an organic solvent like ethyl acetate.[13]
-
Hydrolysis (Optional): To measure total 3-hydroxy fatty acids (free and esterified), samples can be hydrolyzed with a strong base (e.g., NaOH) before extraction.[13]
-
Derivatization: The extracted 3-hydroxy fatty acids are derivatized to increase their volatility and improve their chromatographic properties. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds.[14]
-
Gas Chromatography: A capillary column (e.g., HP-5MS) is used to separate the derivatized 3-hydroxy fatty acids based on their boiling points and interactions with the stationary phase.[13] A typical temperature program starts at a low temperature and gradually increases to elute compounds with different volatilities.[13]
-
Mass Spectrometry: The eluted compounds are ionized (e.g., by electron impact) and the resulting fragments are detected. The mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.[13]
| Parameter | Value |
| GC Column | HP-5MS or equivalent |
| Injection Volume | 1 µL |
| Initial Oven Temperature | 80 °C |
| Temperature Program | Ramp to 200 °C, then to 290 °C |
| Ionization Mode | Electron Impact (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Table 2: Typical GC-MS parameters for the analysis of derivatized 3-hydroxy fatty acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is particularly useful for the analysis of non-volatile and thermally labile compounds, and can often be performed without derivatization.
-
Liquid Chromatography: Reversed-phase chromatography is commonly used to separate the analytes.
-
Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.
A validated LC-MS/MS method for the quantification of 3-hydroxypentanoic acid in human plasma has been reported with a lower limit of quantification of 0.078 µg/mL.[15]
| Parameter | Value |
| Chromatography | Reversed-phase HPLC |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| LLOQ (3-hydroxypentanoic acid) | 0.078 µg/mL |
Table 3: Typical LC-MS/MS parameters for the analysis of 3-hydroxypentanoic acid.
Synthesis of this compound Standard
The chemical synthesis of an authentic this compound standard is essential for accurate identification and quantification in biological samples. While direct synthesis can be complex, chemo-enzymatic methods offer a viable approach. One common strategy involves the synthesis of the corresponding acyl-CoA from the free fatty acid.
Conclusion
The discovery and ongoing research into this compound have significantly advanced our understanding of odd-chain fatty acid metabolism. The analytical techniques and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the role of this key metabolite in health and disease. Further studies on the enzymes that metabolize this compound and its downstream products will undoubtedly uncover new therapeutic targets for metabolic disorders.
References
- 1. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. enoyl-CoA hydratase activity | SGD [yeastgenome.org]
- 6. Enoyl-CoA hydratase - Proteopedia, life in 3D [proteopedia.org]
- 7. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enoyl coenzyme A hydratase activity in Escherichia coli. Evidence for short and long chain specific enzymes and study of their associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Enzymes Producing and Metabolizing (S)-3-Hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypentanoyl-CoA is a crucial intermediate in the β-oxidation of odd-chain fatty acids and the metabolism of some branched-chain amino acids. The enzymes responsible for its synthesis and degradation are of significant interest for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the key enzymes involved in the production and metabolism of this compound, including their kinetic properties, reaction mechanisms, and detailed experimental protocols for their characterization.
Enzymes Producing this compound
The primary enzyme responsible for the production of this compound is Enoyl-CoA Hydratase (EC 4.2.1.17), also known as crotonase. This enzyme catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to an (S)-3-hydroxyacyl-CoA.[1][2][3] In the context of pentanoyl-CoA metabolism, enoyl-CoA hydratase facilitates the conversion of trans-2-pentenoyl-CoA to this compound.
Enoyl-CoA Hydratase: Catalytic Activity and Specificity
Enoyl-CoA hydratases are a family of enzymes with varying specificities for the acyl chain length of their substrates.[4][5] Short-chain enoyl-CoA hydratases exhibit high activity towards substrates with shorter carbon chains, such as crotonyl-CoA (C4), and their activity generally decreases as the chain length increases.[5] The catalytic mechanism involves the syn-addition of a water molecule across the double bond of the trans-2-enoyl-CoA substrate.[2][3]
While specific kinetic data for the hydration of trans-2-pentenoyl-CoA is not extensively reported, the general trend of decreasing Vmax with increasing chain length suggests that the turnover rate for this C5 substrate would be significant.[5]
Enzymes Metabolizing this compound
The primary enzyme involved in the metabolism of this compound is 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35). This NAD+-dependent oxidoreductase catalyzes the conversion of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, which is the third step in the β-oxidation pathway.[6] Specifically, it oxidizes this compound to 3-ketopentanoyl-CoA.
3-Hydroxyacyl-CoA Dehydrogenase: Catalytic Activity and Specificity
Similar to enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases exist as isoforms with preferences for different acyl chain lengths.[7][8] Short-chain 3-hydroxyacyl-CoA dehydrogenases are most active with substrates having medium-length carbon chains.[9] The reaction mechanism involves the abstraction of a hydride ion from the hydroxyl group of the substrate by NAD+.[10]
Quantitative Data on Enzyme Activity
Table 1: Kinetic Parameters of Enoyl-CoA Hydratase
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Crotonyl-CoA | Pseudomonas putida | - | 1100 x 10³ (moles/min/mole enzyme) | - | [11] |
| Tiglyl-CoA | Pseudomonas putida | - | 61 x 10³ (moles/min/mole enzyme) | - | [11] |
| 3-Methyl-crotonyl-CoA | Pseudomonas putida | - | 2.3 x 10³ (moles/min/mole enzyme) | - | [11] |
Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Acetoacetyl-CoA | Pig Heart | - | - | - | [9] |
| 3-Hydroxybutyryl-CoA | Human Heart | - | - | - | [12] |
Metabolic Pathway
The production and metabolism of this compound are integral steps in the β-oxidation of odd-chain fatty acids. The pathway begins with an odd-chain fatty acyl-CoA and proceeds through a series of enzymatic reactions, ultimately yielding acetyl-CoA and propionyl-CoA.
Experimental Protocols
Synthesis of Acyl-CoA Substrates
The synthesis of acyl-CoA substrates, such as pentenoyl-CoA and 3-hydroxypentanoyl-CoA, is a prerequisite for performing enzyme assays. A general chemo-enzymatic method can be employed for the synthesis of various acyl-CoA thioesters.[13]
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol is adapted from methods used for short-chain enoyl-CoA hydratases.[14]
Principle: The hydration of the trans-2 double bond in pentenoyl-CoA leads to a decrease in absorbance at 263 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
Pentenoyl-CoA (substrate)
-
Purified enoyl-CoA hydratase
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer, pH 8.0, and a suitable concentration of pentenoyl-CoA.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on a standard assay for 3-hydroxyacyl-CoA dehydrogenase.
Principle: The oxidation of this compound is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
Reagents:
-
100 mM Potassium Phosphate (B84403) buffer, pH 7.3
-
NAD+
-
This compound (substrate)
-
Purified 3-hydroxyacyl-CoA dehydrogenase
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.3) and NAD+.
-
Add the substrate, this compound, to the cuvette.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately mix and record the increase in absorbance at 340 nm for several minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
A coupled assay system can also be employed, where the 3-ketoacyl-CoA product is cleaved by thiolase, making the reaction irreversible and preventing product inhibition.[9]
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of enzymes involved in this compound metabolism.
Conclusion
The study of enzymes that produce and metabolize this compound is essential for a complete understanding of fatty acid metabolism. Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase are the key players in these processes. While general characteristics of these enzyme families are well-documented, further research is needed to determine the specific kinetic parameters for C5 substrates. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to conduct these investigations, which will ultimately contribute to the development of new strategies for addressing metabolic diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 4. Enoyl coenzyme A hydratase activity in Escherichia coli. Evidence for short and long chain specific enzymes and study of their associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. The role of enoyl-coa hydratase in the metabolism of isoleucine by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
(S)-3-Hydroxypentanoyl-CoA: A Key Intermediate in Odd-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypentanoyl-CoA is a pivotal metabolic intermediate in the beta-oxidation of odd-chain fatty acids. This guide provides a comprehensive overview of its role in cellular metabolism, associated enzymatic activities, and potential implications in metabolic signaling and disease. The content herein is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting fatty acid oxidation pathways.
The Metabolic Pathway of this compound
This compound is generated during the catabolism of fatty acids with an odd number of carbon atoms. The final cycle of beta-oxidation of a five-carbon fatty acyl-CoA chain yields both acetyl-CoA (a two-carbon unit) and propionyl-CoA (a three-carbon unit).[1][2] This process is crucial for the complete oxidation of these types of fatty acids, which are found in the diet and can be synthesized endogenously.
The core reactions involving this compound occur within the mitochondrial matrix and are catalyzed by two key enzymes: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[3][4]
-
Hydration of Pentenoyl-CoA: The process begins with the hydration of a five-carbon trans-2-enoyl-CoA, specifically pentenoyl-CoA, by enoyl-CoA hydratase. This reaction adds a water molecule across the double bond, resulting in the formation of this compound.[5][6]
-
Dehydrogenation to 3-Ketopentanoyl-CoA: Subsequently, this compound is oxidized by 3-hydroxyacyl-CoA dehydrogenase in an NAD+-dependent reaction to form 3-ketopentanoyl-CoA.[4][7]
-
Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-ketopentanoyl-CoA by β-ketothiolase, which yields acetyl-CoA and propionyl-CoA.[4] Acetyl-CoA can then enter the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, through a series of carboxylation and rearrangement reactions.[8][9]
Quantitative Data
The enzymatic reactions involving short-chain acyl-CoAs have been characterized, although specific kinetic data for C5 substrates are limited. The following tables summarize available data for the key enzymes, primarily with C4 substrates, which can serve as a proxy for understanding the activity with C5 substrates.
Table 1: Kinetic Parameters of Enoyl-CoA Hydratase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Crotonyl-CoA (C4) | Aeromonas caviae | - | 1,594 (U/mg) | [10] |
| Octenoyl-CoA (C8) | Aeromonas caviae | - | 0.86 (U/mg) | [10] |
Note: The activity of enoyl-CoA hydratase generally decreases with increasing acyl chain length.
Table 2: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acetoacetyl-CoA (C4) | Pig heart | - | - | [11] |
| 3-Hydroxybutyryl-CoA (C4) | Pig heart | - | - | [11] |
Note: 3-Hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates.[11][12]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through chemo-enzymatic methods. A general approach involves the activation of 3-hydroxypropionic acid to its CoA ester, which can be adapted for 3-hydroxypentanoic acid.[13]
Materials:
-
3-Hydroxypentanoic acid
-
Coenzyme A (CoA)
-
Appropriate ligase or chemical coupling agents (e.g., carbonyldiimidazole)
-
Reaction buffer (e.g., 100 mM NaHPO4, pH 8)
-
Organic solvents for extraction (if necessary)
-
HPLC for purification
Procedure:
-
Dissolve 3-hydroxypentanoic acid and a molar excess of CoA in the reaction buffer.
-
Initiate the reaction by adding the coupling agent or ligase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).[13]
-
Quench the reaction, for example, by adding formic acid.
-
Purify the resulting this compound using reverse-phase HPLC.
-
Lyophilize the purified product for storage.
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
The activity of enoyl-CoA hydratase can be monitored by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA substrate.[10]
Materials:
-
Pentenoyl-CoA (substrate)
-
Purified enoyl-CoA hydratase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a solution of pentenoyl-CoA in the assay buffer.
-
Add the enzyme solution to the substrate solution in a cuvette.
-
Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-thioester bond.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[14]
Materials:
-
This compound (substrate)
-
NAD+
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, this compound, and NAD+ in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).[14]
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.
LC-MS/MS Quantification of Short-Chain Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[1][15][16]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Extraction solution (e.g., 2.5% 5-sulfosalicylic acid)[1]
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in the cold extraction solution.
-
Add internal standards.
-
Centrifuge to pellet proteins and debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract onto the LC column.
-
Separate the acyl-CoAs using an appropriate gradient.
-
Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.[1] The characteristic fragmentation involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.
-
-
Data Analysis:
-
Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.
-
Signaling Pathways and Metabolic Implications
While there is no direct evidence for this compound acting as a signaling molecule, acyl-CoAs, in general, are recognized as important cellular signaling molecules that can regulate a variety of cellular processes.[17][18][19] Long-chain acyl-CoAs have been shown to modulate the activity of enzymes, ion channels, and transcription factors.[2][19][20] The intracellular concentrations of free acyl-CoAs are tightly regulated and buffered by acyl-CoA binding proteins.[18][20]
The metabolic fate of this compound leads to the production of propionyl-CoA. The accumulation of propionyl-CoA and its derivatives can have significant metabolic consequences and is associated with several inborn errors of metabolism, such as propionic acidemia.[21] In these disorders, the downstream processing of propionyl-CoA is impaired, leading to the accumulation of toxic metabolites that can cause severe neurological and cardiac complications.[21][22] Recent research has also highlighted a link between propionyl-CoA metabolism and the epigenetic regulation of gene expression through histone propionylation, which can impact cardiac function.[21]
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 10. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical manifestations and management of fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Hydroxypentanoyl-CoA: A Pivotal Intermediate in Metabolic Regulation and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) thioester that serves as a key intermediate in various metabolic pathways. Primarily recognized for its role in the β-oxidation of odd-chain fatty acids, its metabolic significance extends to ketone body metabolism and the degradation of certain amino acids. The precise regulation of its synthesis and degradation is critical for maintaining cellular energy homeostasis. Dysregulation of pathways involving this compound and other short-chain acyl-CoAs has been implicated in a range of metabolic and neurodegenerative diseases, making the enzymes that metabolize it potential therapeutic targets. This technical guide provides a comprehensive overview of the function of this compound in metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Metabolic Pathways Involving this compound
This compound is primarily generated during the β-oxidation of odd-numbered carbon fatty acids. It is a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-ketopentanoyl-CoA. This reaction is a critical step in the catabolism of these fatty acids, ultimately leading to the production of acetyl-CoA and propionyl-CoA.
The main metabolic pathways involving this compound are:
-
Fatty Acid β-Oxidation: this compound is an intermediate in the breakdown of fatty acids.[1]
-
Amino Acid Degradation: It is also involved in the degradation pathways of valine, leucine, and isoleucine.[1]
The core reactions involving this compound are catalyzed by two key enzymes:
-
Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of a trans-2-enoyl-CoA to form an (S)-3-hydroxyacyl-CoA.[2][3] In the context of pentanoyl-CoA metabolism, it would hydrate (B1144303) trans-2-pentenoyl-CoA to this compound. These enzymes are known to act on a range of short- to medium-chain fatty enoyl-CoA thioesters.[2]
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): This NAD+-dependent enzyme oxidizes (S)-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs.[1][4] Specifically, it converts this compound to 3-ketopentanoyl-CoA. HADH exhibits activity towards a range of 3-hydroxyacyl-CoA esters with varying chain lengths.[5]
The following diagram illustrates the central role of this compound in the β-oxidation pathway.
Quantitative Data
Precise kinetic parameters for enzymes acting specifically on this compound are not extensively reported in the literature. However, data from studies on enzymes with broader substrate specificities provide valuable insights. The following table summarizes relevant kinetic data for enzymes involved in the metabolism of short-chain 3-hydroxyacyl-CoAs.
| Enzyme | Substrate | Organism | Km (µM) | Vmax (µmol mg-1 min-1) | Reference |
| (S)-3-Hydroxyacyl-CoA Dehydrogenase/Enoyl-CoA Hydratase (FadB') | Acetoacetyl-CoA (C4) | Ralstonia eutropha H16 | 48 | 149 | [6][7] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA (various chain lengths) | Pig heart | Varies with chain length | Most active with medium-chain substrates | [8] |
Note: The data for FadB' from Ralstonia eutropha is for the C4 analogue, acetoacetyl-CoA, as a proxy for the activity on short-chain 3-ketoacyl-CoAs.
Experimental Protocols
The study of this compound and other short-chain acyl-CoAs requires sensitive and specific analytical methods. The following section outlines key experimental protocols for the extraction, detection, and quantification of these metabolites, as well as for assaying the activity of relevant enzymes.
Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
This protocol describes a general method for the analysis of short-chain acyl-CoAs from biological samples, which can be adapted for this compound.
a. Sample Preparation and Extraction:
-
Flash-freeze biological samples (tissues or cells) in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solvent (e.g., 75% methanol).
-
Include an internal standard, such as a 13C-labeled acyl-CoA, to correct for extraction efficiency and matrix effects.[9][10]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol (B129727) in water).
b. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.[9]
-
Employ a binary solvent system with a gradient elution, for example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.
-
Operate the mass spectrometer in positive ion mode with selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
The following diagram outlines the workflow for the quantification of short-chain acyl-CoAs.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. enoyl-CoA hydratase activity | SGD [yeastgenome.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of (S)-3-Hydroxypentanoyl-CoA in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecificity of (S)-3-hydroxypentanoyl-CoA in biological systems. It details the metabolic pathways in which this molecule is an intermediate, the enzymes that interact with it in a stereospecific manner, and the analytical techniques used for its study. This document is intended to be a valuable resource for researchers in metabolic diseases, drug discovery, and biotechnology.
Introduction to the Stereochemistry of 3-Hydroxypentanoyl-CoA
3-Hydroxypentanoyl-CoA is a five-carbon β-hydroxy acyl-coenzyme A thioester. The hydroxyl group at the third carbon position creates a chiral center, resulting in two enantiomers: this compound and (R)-3-hydroxypentanoyl-CoA. In biological systems, the stereochemistry of this intermediate is tightly regulated and plays a crucial role in dictating its metabolic fate. The (S)-enantiomer is the primary stereoisomer involved in the mitochondrial fatty acid β-oxidation pathway in mammals, while the (R)-enantiomer is typically associated with peroxisomal β-oxidation and the biosynthesis of polyhydroxyalkanoates (PHAs) in some bacteria.
This guide will focus on the biological significance and stereospecific interactions of the (S)-enantiomer, this compound.
Metabolic Pathways Involving this compound
The primary metabolic pathway involving this compound is the mitochondrial β-oxidation of odd-chain fatty acids.
Mitochondrial Fatty Acid β-Oxidation
Mitochondrial β-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂. For odd-chain fatty acids, this process yields acetyl-CoA and a final three-carbon molecule, propionyl-CoA. This compound is a key intermediate in the oxidation of pentanoyl-CoA, which is derived from the breakdown of longer odd-chain fatty acids.
The β-oxidation spiral involves a sequence of four enzymatic reactions:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the fatty acyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA. This step is highly stereospecific.
-
Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. This step is also stereospecific.
-
Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
In the context of pentanoyl-CoA oxidation, the hydration of trans-2-pentenoyl-CoA by enoyl-CoA hydratase stereospecifically produces this compound.[1][2] This (S)-enantiomer is the exclusive substrate for the subsequent enzyme, L-3-hydroxyacyl-CoA dehydrogenase.[3][4]
Key Enzymes and their Stereospecificity
The stereospecificity of this compound metabolism is dictated by the enzymes of the β-oxidation pathway.
Enoyl-CoA Hydratase (Crotonase)
Enoyl-CoA hydratase (EC 4.2.1.17) catalyzes the hydration of trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA. This enzyme exhibits a high degree of stereoselectivity, exclusively producing the (S)-enantiomer.[5][6] The reaction proceeds via a syn-addition of a water molecule across the double bond.[7][8] While the enzyme can hydrate (B1144303) a variety of chain lengths, short-chain enoyl-CoA hydratases show activity towards substrates like trans-2-pentenoyl-CoA.[1][9]
L-3-Hydroxyacyl-CoA Dehydrogenase
L-3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is strictly specific for the (S)-enantiomer of 3-hydroxyacyl-CoAs.[3][10] This enzyme catalyzes the NAD⁺-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The enzyme's activity is dependent on the chain length of the substrate, with short-chain specific dehydrogenases acting on molecules like this compound.[10][11]
Quantitative Data on Enzyme Kinetics
Obtaining precise kinetic data for this compound is challenging due to the commercial unavailability of the substrate. However, data from closely related short-chain substrates provide valuable insights into the kinetic parameters of the enzymes involved.
| Enzyme | Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Short-Chain Enoyl-CoA Hydratase (ECHS1) | Crotonyl-CoA (C4) | Human | 863 (nM) | - | 1.9 | [9] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxybutyryl-CoA (C4) | Ralstonia eutropha | 48 (for reverse reaction with acetoacetyl-CoA) | 149 (for reverse reaction) | - | [12] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxyhexanoyl-CoA (C6) | Pig heart | ~10 | - | - | [11] |
Note: The provided data are for substrates structurally similar to this compound and should be considered as representative values.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a prerequisite for detailed enzymatic and analytical studies. A chemo-enzymatic approach is often employed.
Principle: This method involves the chemical synthesis of 3-hydroxypentanoic acid, followed by its enzymatic conversion to the CoA thioester.
Materials:
-
3-Oxopentanoic acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP, MgCl₂
-
Appropriate buffers (e.g., Tris-HCl)
-
Organic solvents (e.g., diethyl ether, ethyl acetate)
-
HPLC for purification
Procedure:
-
Reduction of 3-Oxopentanoic Acid: Dissolve 3-oxopentanoic acid in a suitable solvent and cool to 0°C. Add NaBH₄ portion-wise while stirring. Monitor the reaction by TLC. After completion, quench the reaction and extract the 3-hydroxypentanoic acid. This will produce a racemic mixture of (R)- and (S)-3-hydroxypentanoic acid. Chiral resolution can be performed at this stage if enantiomerically pure starting material is required.
-
Enzymatic Thioesterification: In a reaction vessel, combine the synthesized 3-hydroxypentanoic acid, CoA, ATP, and MgCl₂ in a suitable buffer.
-
Add acyl-CoA synthetase to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).
-
Monitor the formation of 3-hydroxypentanoyl-CoA by HPLC.
-
Purification: Purify the 3-hydroxypentanoyl-CoA from the reaction mixture using preparative HPLC.
Chiral HPLC Separation of (S)- and (R)-3-Hydroxypentanoyl-CoA
Principle: Enantiomers of 3-hydroxypentanoyl-CoA can be separated and quantified using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Instrumentation and Materials:
-
HPLC system with a UV detector or mass spectrometer
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD)
-
Mobile phase solvents (e.g., n-hexane, isopropanol (B130326), ethanol)
-
Mobile phase additives (e.g., diethylamine (B46881) for basic compounds, trifluoroacetic acid for acidic compounds)
-
(S)- and (R)-3-hydroxypentanoyl-CoA standards
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[13]
-
Sample Preparation: Dissolve the sample containing the 3-hydroxypentanoyl-CoA enantiomers in the mobile phase.
-
Injection: Inject a small volume of the sample (e.g., 10-20 µL) onto the column.
-
Elution: Run the chromatogram using an isocratic or gradient elution program.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the CoA moiety absorbs (around 260 nm).
-
Quantification: Determine the concentration of each enantiomer by comparing the peak areas to those of known standards.
Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase
Principle: The activity of L-3-hydroxyacyl-CoA dehydrogenase can be measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
This compound substrate
-
NAD⁺
-
Purified L-3-hydroxyacyl-CoA dehydrogenase or cell lysate containing the enzyme
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD⁺, and the this compound substrate.
-
Blank Measurement: Measure the initial absorbance of the reaction mixture at 340 nm before adding the enzyme.
-
Enzyme Addition: Initiate the reaction by adding a small amount of the enzyme solution to the cuvette and mix quickly.
-
Absorbance Monitoring: Immediately start recording the absorbance at 340 nm over time.
-
Rate Calculation: Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Activity Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Relevance to Drug Development
The stereospecificity of this compound metabolism presents opportunities for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Antimicrobial Drug Targets
Bacterial fatty acid synthesis (FASII) is distinct from the mammalian fatty acid synthesis pathway (FASI), making it an attractive target for the development of new antibiotics.[5][14][15] The enzymes involved in bacterial β-oxidation, which includes the metabolism of 3-hydroxyacyl-CoAs, are also potential targets. Inhibitors designed to specifically target bacterial enoyl-CoA hydratase or 3-hydroxyacyl-CoA dehydrogenase could disrupt bacterial cell membrane synthesis and energy production.[6][16] The stereospecific nature of these enzymes means that chiral inhibitors could be designed to be highly selective for the bacterial enzymes over their human counterparts, thereby reducing potential side effects.
Anticancer Drug Targets
Aberrant fatty acid metabolism is a hallmark of many cancers.[17] Cancer cells often upregulate fatty acid synthesis to support rapid proliferation and membrane biogenesis. Conversely, some cancer cells also rely on fatty acid oxidation for energy.[18] Therefore, inhibitors of fatty acid oxidation are being investigated as potential anticancer agents.[17][18] Targeting the stereospecific enzymes of β-oxidation, such as L-3-hydroxyacyl-CoA dehydrogenase, could be a strategy to selectively disrupt the energy metabolism of cancer cells.
Conclusion
The stereospecificity of this compound is a fundamental aspect of its role in biological systems, particularly in mitochondrial fatty acid β-oxidation. The enzymes enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase ensure the correct stereochemical processing of this intermediate, which is essential for efficient energy production from odd-chain fatty acids. A thorough understanding of this stereospecificity, facilitated by analytical techniques such as chiral HPLC and enzymatic assays, provides a basis for exploring these metabolic pathways as targets for novel therapeutic interventions in a range of diseases. Further research into the specific kinetics and inhibition of the enzymes involved in this compound metabolism will be crucial for the development of targeted and effective drugs.
References
- 1. Enoyl coenzyme A hydratase activity in Escherichia coli. Evidence for short and long chain specific enzymes and study of their associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 18. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Hydroxypentanoyl-CoA: A Keystone Intermediate in the Synthesis of Tailored Polyhydroxyalkanoates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhydroxyalkanoates (PHAs) are a versatile class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The incorporation of different monomeric units into the PHA backbone allows for the tailoring of its physicochemical properties, expanding its potential applications from biodegradable plastics to advanced drug delivery systems. A critical monomer in this context is 3-hydroxyvalerate (B1259860) (3HV), derived from its activated precursor, (R)-3-hydroxypentanoyl-CoA. While the (R)-enantiomer is the direct substrate for PHA synthase, the metabolic pathways often involve the (S)-3-hydroxypentanoyl-CoA intermediate. This technical guide provides a comprehensive overview of the role of this compound in PHA synthesis, detailing the enzymatic pathways, relevant experimental protocols, and quantitative data to support researchers in this field.
Introduction
The growing demand for sustainable and biocompatible materials has propelled research into polyhydroxyalkanoates (PHAs). These microbial polyesters offer a renewable alternative to conventional petroleum-based plastics.[1] Among the various PHAs, the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has garnered significant attention due to its improved mechanical properties compared to the homopolymer poly(3-hydroxybutyrate) (PHB).[2][3] The incorporation of 3-hydroxyvalerate (3HV) monomers into the PHB backbone disrupts the polymer's crystallinity, resulting in increased flexibility and a lower melting point.[3][4][5]
The biosynthesis of the 3HV monomer unit proceeds via the precursor molecule 3-hydroxypentanoyl-CoA. While the PHA synthase enzyme specifically polymerizes the (R)-enantiomer, (R)-3-hydroxypentanoyl-CoA, metabolic pathways can involve the formation and conversion of its stereoisomer, this compound. Understanding the generation and metabolic fate of this compound is therefore crucial for optimizing PHBV production and controlling its composition.
Metabolic Pathways Involving this compound
The synthesis of PHBV, and consequently the involvement of 3-hydroxypentanoyl-CoA, is intricately linked to the central carbon metabolism of the producing microorganism. The key precursor for the 3HV monomer is propionyl-CoA, which can be derived from various metabolic routes, including the catabolism of odd-chain fatty acids, and certain amino acids.[6][7]
The canonical pathway for PHBV synthesis involves three key enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC).
-
β-Ketothiolase (PhaA): This enzyme catalyzes the condensation of acetyl-CoA and propionyl-CoA to form 3-ketopentanoyl-CoA. Some β-ketothiolases exhibit broad substrate specificity, allowing for this cross-condensation reaction.[8]
-
Acetoacetyl-CoA Reductase (PhaB): This reductase reduces the keto group of 3-ketopentanoyl-CoA to a hydroxyl group, forming 3-hydroxypentanoyl-CoA. The stereospecificity of this enzyme is critical. While many PhaB enzymes are specific for producing the (R)-enantiomer, some pathways may involve reductases that produce this compound, which then requires an epimerase for conversion to the (R)-form to be utilized by PHA synthase.
-
PHA Synthase (PhaC): This polymerase is the final enzyme in the pathway, catalyzing the polymerization of (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain. PHA synthases exhibit substrate specificity, with Class I and IV synthases generally preferring short-chain-length monomers like 3-hydroxybutyryl-CoA and 3-hydroxypentanoyl-CoA.[9]
The fatty acid β-oxidation pathway can also serve as a source of 3-hydroxyacyl-CoA intermediates for PHA synthesis. However, the intermediates of β-oxidation are typically in the (S)-configuration. Therefore, for these intermediates to be incorporated into PHA, an epimerase is required to convert them to the (R)-configuration.
Below is a diagram illustrating the central metabolic pathways leading to the formation of (R)- and this compound and their subsequent role in PHBV synthesis.
Quantitative Data
Enzyme Kinetics
The efficiency of PHA synthesis is dictated by the kinetic parameters of the involved enzymes. The following table summarizes key kinetic data for enzymes involved in the formation of 3-hydroxypentanoyl-CoA precursors.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| PhaB | Cupriavidus necator | Acetoacetyl-CoA | 5.7 | 102 | [10] |
| PhaB (Q47L mutant) | Ralstonia eutropha | Acetoacetyl-CoA | - | 2.4-fold higher than WT | [11] |
| PhaB (T173S mutant) | Ralstonia eutropha | Acetoacetyl-CoA | - | 3.5-fold higher than WT | [11] |
| PhaC | Arthrospira platensis | 3-Hydroxybutyryl-CoA | 31.3 ± 2 | 412.7 ± 2 | [12] |
| PhaC | Chromobacterium sp. USM2 | 3-Hydroxyvaleryl-CoA | - | 131% of activity with 3-Hydroxybutyryl-CoA | [13] |
Note: Specific kinetic data for the interaction of PhaA and PhaB with propionyl-CoA and 3-ketopentanoyl-CoA respectively are often organism-specific and can vary significantly.
Physicochemical Properties of PHBV
The incorporation of 3HV monomers significantly alters the material properties of the resulting PHBV polymer. The following table presents a summary of how key properties change with varying 3HV content.
| 3HV Content (mol%) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| 3 | 175 | - | 30 ± 6 | 7 ± 1 | 1383 ± 55 | [4] |
| 12 | - | - | - | - | - | [14] |
| 16-24 | 126.1 - 170.1 | -0.7 to -7.4 | - | - | - | [3][15][16] |
| 18 | 160-170 | - | 20 ± 1 to 21 ± 1 | 11 ± 1 to 12 ± 2 | 721 ± 31 to 746 ± 15 | [4] |
| 28 | 100 | - | - | 120 ± 3 | - | [4] |
Experimental Protocols
PHA Extraction and Quantification
A reliable method for extracting and quantifying PHA from microbial biomass is essential for research and process development. The following protocol is a widely used method based on solvent extraction followed by gas chromatography (GC) analysis.
Protocol:
-
Cell Harvesting and Lysis:
-
Harvest bacterial cells from culture by centrifugation.[17]
-
Wash the cell pellet with distilled water and lyophilize to determine the dry cell weight.[17]
-
Suspend a known amount of dried cells in a mixture of chloroform (B151607) and acidic methanol (e.g., 3% v/v H₂SO₄).[18]
-
-
Methanolysis:
-
Extraction:
-
After cooling, add water to the mixture and vortex vigorously to extract the methyl esters into the chloroform phase.[19]
-
Separate the phases by centrifugation.
-
-
Analysis:
Enzyme Activity Assays
This assay measures the activity of PhaB by monitoring the oxidation of NADPH spectrophotometrically.
Principle: PhaB catalyzes the reduction of a β-ketoacyl-CoA (e.g., acetoacetyl-CoA or 3-ketopentanoyl-CoA) to the corresponding (R)-3-hydroxyacyl-CoA, consuming NADPH in the process. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the enzyme activity.[22]
Reagents:
-
Tris-HCl buffer (e.g., 20 mM, pH 7.5)
-
KCl (for halophilic enzymes, e.g., 3.4 M)[22]
-
Acetoacetyl-CoA or 3-ketopentanoyl-CoA (substrate)
-
NADPH (cofactor)
-
Enzyme extract (cell lysate or purified protein)
Procedure:
-
Prepare a reaction mixture containing buffer, KCl (if required), and substrate in a cuvette.
-
Add the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C) using a spectrophotometer.[22]
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
This assay measures the activity of PhaC by quantifying the release of Coenzyme A (CoA) during the polymerization of 3-hydroxyacyl-CoA monomers.
Principle: PhaC polymerizes (R)-3-hydroxyacyl-CoA monomers, releasing free CoA. The released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.[23][24][25]
Reagents:
-
Potassium phosphate (B84403) buffer or Tris-HCl buffer (e.g., 40-100 mM, pH 7.5-8.0)[23][24]
-
(R)-3-hydroxybutyryl-CoA or (R)-3-hydroxypentanoyl-CoA (substrate)
-
DTNB
-
Bovine serum albumin (BSA) (to stabilize the enzyme)
-
Enzyme extract (cell lysate or purified protein)
Procedure:
-
Prepare a reaction mixture containing buffer, DTNB, and BSA in a microplate well or cuvette.
-
Add the substrate to the reaction mixture.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C).[13][23]
-
Calculate the enzyme activity based on the rate of TNB formation using the molar extinction coefficient of TNB (13.7-14.15 mM⁻¹ cm⁻¹).
Conclusion and Future Perspectives
This compound represents a key branch point in the metabolic pathways leading to the synthesis of tailored PHAs. A thorough understanding of its formation, conversion, and the enzymes that act upon it is paramount for the rational design of microbial cell factories capable of producing PHBV with desired monomer compositions and, consequently, specific material properties. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers aiming to explore and engineer these pathways.
Future research in this area will likely focus on the discovery and characterization of novel enzymes with enhanced substrate specificities and catalytic efficiencies. Metabolic engineering strategies aimed at channeling carbon flux towards propionyl-CoA formation and optimizing the expression of key pathway enzymes will continue to be crucial for improving PHBV yields and controlling its composition. Furthermore, the development of high-throughput screening methods for enzyme activity and PHA quantification will accelerate the pace of discovery and engineering in this exciting field. The continued exploration of the metabolic intricacies surrounding this compound will undoubtedly unlock new possibilities for the production of advanced biomaterials for a wide range of applications, from sustainable packaging to innovative biomedical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(3-Hydroxybutyrate-Co-3-Hydroxyvalerate) Produced from Food-Related Wastes: Solid-State NMR Analysis [mdpi.com]
- 3. Effect of 3-Hydroxyvalerate Content on Thermal, Mechanical, and Rheological Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Biopolymers Produced from Fermented Dairy Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the 3-Hydroxyvalerate Content on the Processability, Nucleating and Blending Ability of Poly(3-Hydroxybutyrate-co-3-hydroxyvalerate)-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate): Enhancement Strategies for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]
- 10. uniprot.org [uniprot.org]
- 11. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of the Monomer Compositions of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and Poly(3-hydroxyvalerate) by Alkaline Hydrolysis and Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Research Portal [verso.uidaho.edu]
- 17. ecobiomaterial.com [ecobiomaterial.com]
- 18. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Identification of the Polyhydroxyalkanoate (PHA)-Specific Acetoacetyl Coenzyme A Reductase among Multiple FabG Paralogs in Haloarcula hispanica and Reconstruction of the PHA Biosynthetic Pathway in Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. mdpi.com [mdpi.com]
(S)-3-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-3-hydroxypentanoyl-CoA, a short-chain acyl-CoA intermediate in fatty acid metabolism. This document covers its chemical identity, metabolic significance, and relevant experimental methodologies.
Chemical Identity
IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxypentanethioate
Synonyms:
-
(S)-3-Hydroxypentanoyl-coenzyme A
-
(3S)-Hydroxyvaleryl-CoA
-
(S)-3-Hydroxyvaleryl-CoA
| Property | Value |
| Molecular Formula | C26H44N7O18P3S |
| Molecular Weight | 867.66 g/mol |
| ChEBI ID | CHEBI:139237 (for the (S)-isomer) |
| CAS Registry Number | Not assigned for the (S)-isomer. The (R)-isomer has the CAS number 101402396. |
Metabolic Role and Significance
This compound is an intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its formation is a critical step in the catabolism of these fatty acids for energy production. The primary enzyme responsible for the metabolism of this compound is 3-hydroxyacyl-CoA dehydrogenase .
Fatty Acid Beta-Oxidation Pathway
The beta-oxidation spiral is a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle. This compound is a substrate for the third step of this pathway.
Quantitative Data
| Substrate | Km (µM) | Vmax (U/mg) | Source |
| (S)-3-Hydroxybutyryl-CoA | 13 | 145 | [1] |
| (S)-3-Hydroxyhexanoyl-CoA | 5 | 160 | [2] |
| (S)-3-Hydroxyoctanoyl-CoA | 4 | 180 | [2] |
| (S)-3-Hydroxydecanoyl-CoA | 4 | 150 | [2] |
Experimental Protocols
Synthesis of this compound
A general chemo-enzymatic approach can be employed for the synthesis of this compound.
Workflow for Chemo-Enzymatic Synthesis of this compound
Methodology:
-
Activation: (S)-3-hydroxypentanoic acid is activated, for example, by forming an N-hydroxysuccinimide ester or an acyl-imidazole.
-
Coupling: The activated ester is then reacted with the free thiol group of Coenzyme A in a suitable buffer system (e.g., sodium bicarbonate buffer, pH 8.0).
-
Purification: The resulting this compound is purified from the reaction mixture using techniques such as solid-phase extraction followed by high-performance liquid chromatography (HPLC).
Quantitative Analysis by Mass Spectrometry
Flow-injection tandem mass spectrometry (MS/MS) is a powerful technique for the quantification of acyl-CoAs in biological samples.[3][4]
Experimental Workflow for Acyl-CoA Analysis
Methodology:
-
Sample Preparation: Tissues or cells are homogenized in a suitable extraction buffer, often containing internal standards (e.g., isotopically labeled acyl-CoAs).
-
Extraction: Acyl-CoAs are extracted from the homogenate using organic solvents.
-
Mass Spectrometry Analysis: The extract is analyzed by flow-injection tandem mass spectrometry. A common method involves monitoring for the neutral loss of the pantoic acid-pyrophosphate-adenosine portion of the CoA molecule (507 Da).
-
Quantification: The abundance of this compound is determined by comparing its signal intensity to that of a known concentration of an appropriate internal standard.
Concluding Remarks
This compound is a key, yet often overlooked, intermediate in odd-chain fatty acid oxidation. A deeper understanding of its metabolism and the enzymes involved is crucial for elucidating the pathophysiology of various metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the role of this important molecule in health and disease.
References
- 1. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Short-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of short-chain acyl-Coenzyme A (acyl-CoA) molecules, namely acetyl-CoA, propionyl-CoA, and butyryl-CoA. These molecules are central intermediates in cellular metabolism and play crucial roles in various signaling pathways, making them significant targets in research and drug development. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Physical and Chemical Properties of Short-Chain Acyl-CoAs
Short-chain acyl-CoAs are thioester derivatives of coenzyme A and short-chain fatty acids. The high-energy thioester bond is a key feature, rendering them reactive and central to numerous biochemical transformations.
General Structure
The general structure of a short-chain acyl-CoA consists of a short-chain fatty acid (acetyl, propionyl, or butyryl group) linked to coenzyme A via a thioester bond. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate.
Quantitative Physical and Chemical Data
A summary of the key physical and chemical properties of acetyl-CoA, propionyl-CoA, and butyryl-CoA is presented in the tables below.
| Property | Acetyl-CoA | Propionyl-CoA | Butyryl-CoA |
| Chemical Formula | C23H38N7O17P3S[1] | C24H40N7O17P3S[2] | C25H42N7O17P3S[3] |
| Molar Mass | 809.57 g/mol [1] | ~823.6 g/mol [2] | 837.62 g/mol [3] |
| Solubility in Water | 50 mg/mL[4] | Data not available | 50 mg/mL[5] |
| UV Absorbance (λmax) | 260 nm (adenosine), 232 nm (thioester)[6] | 260 nm (adenosine) | 258 nm (adenosine)[7] |
| Molar Extinction Coefficient (ε) | ε260 = 16.4 mM⁻¹ cm⁻¹ (adenosine)[6] | Not specified | Not specified |
| ε232 = 8.7 mM⁻¹ cm⁻¹ (thioester)[6] |
Table 1: Physical Properties of Short-Chain Acyl-CoAs
| Property | Description |
| pKa of Thiol Group (CoASH) | The intrinsic pKa of the thiol group in coenzyme A is approximately 9.83, indicating it is predominantly in the unreactive thiol form at physiological pH. |
| Stability | Short-chain acyl-CoAs are generally stable in neutral and moderately acidic solutions.[4] Hydrolysis of the thioester bond is more rapid in alkaline solutions.[4] Aqueous solutions of acetyl-CoA at pH 3.5-5 can be heated to 100°C without significant decomposition.[4] |
| Reactivity | The thioester bond is a high-energy bond, and its hydrolysis is exergonic (for acetyl-CoA, ΔG°' ≈ -31.5 kJ/mol).[6] This reactivity drives the transfer of the acyl group in various enzymatic reactions. |
| Redox Potential | The redox potential of short-chain acyl-CoA dehydrogenase, an enzyme that acts on these substrates, is influenced by substrate and product binding. For example, the two-electron redox potential (Em) of short-chain acyl-CoA dehydrogenase from Megasphaera elsdenii is -0.08 V at pH 7.0.[6] |
Table 2: Chemical Properties of Short-Chain Acyl-CoAs
Experimental Protocols
This section provides detailed methodologies for key experiments involving the analysis and study of short-chain acyl-CoAs.
Quantification of Short-Chain Acyl-CoAs by HPLC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.
Sample Preparation (from tissue):
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., a mixture of isopropanol, water, and formic acid).
-
Add internal standards, such as ¹³C-labeled acyl-CoAs, to the homogenate for accurate quantification.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., 50% methanol (B129727) in water).
HPLC-MS/MS Analysis:
-
HPLC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. The MRM transitions are specific for each acyl-CoA species. For example, a common neutral loss of 507 Da, corresponding to the fragmentation of the CoA moiety, can be monitored.[5][8]
Data Analysis:
-
Generate standard curves for each acyl-CoA using known concentrations of authentic standards.
-
Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
Enzymatic Assay for Acetyl-CoA Synthetase Activity
This spectrophotometric assay measures the activity of acetyl-CoA synthetase by coupling the production of acetyl-CoA to subsequent enzymatic reactions that result in a measurable change in absorbance.
Principle:
-
Acetyl-CoA Synthetase: Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi
-
Citrate Synthase: Acetyl-CoA + Oxaloacetate → Citrate + CoA
-
Malate Dehydrogenase: L-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺
The rate of NADH formation is monitored by the increase in absorbance at 340 nm.
Assay Mixture (in a 1 mL cuvette):
-
50 µL L-malate (50 mM)
-
50 µL ATP (20 mM)
-
50 µL MgCl₂ (50 mM)
-
50 µL Coenzyme A (2 mM)
-
50 µL NAD⁺ (50 mM)
-
50 µL Malate Dehydrogenase
-
50 µL Citrate Synthase
-
450 µL Phosphate buffer (100 mM, pH 7.5)
-
100 µL Sodium acetate (1 M)
-
100 µL Crude cell extract or purified enzyme
Procedure:
-
Combine all reagents except the cell extract in the cuvette and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to measure any background reaction.
-
Initiate the reaction by adding the cell extract.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation (ε₃₄₀ of NADH = 6220 M⁻¹ cm⁻¹).[7]
Fatty Acid β-Oxidation Assay in Isolated Hepatocytes
This protocol measures the rate of β-oxidation in intact cells using a radiolabeled fatty acid substrate.
Cell Isolation:
-
Isolate primary hepatocytes from mouse liver by collagenase perfusion.
-
Wash the isolated hepatocytes and resuspend them in a suitable buffer (e.g., M199).
β-Oxidation Assay:
-
Prepare a substrate mixture containing bovine serum albumin (BSA), non-radiolabeled palmitic acid, and [1-¹⁴C]palmitic acid.
-
Incubate a suspension of hepatocytes with the substrate mixture at 37°C. The reaction is typically carried out in triplicate.
-
Stop the reaction at various time points by adding perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein and unreacted fatty acids.
-
The supernatant contains the acid-soluble metabolites (ASM), which include ¹⁴C-labeled acetyl-CoA and other downstream products of β-oxidation.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
The rate of β-oxidation is determined by the amount of radioactivity incorporated into the ASM over time.[4]
Signaling Pathways and Biological Roles
Short-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules and substrates for post-translational modifications, thereby influencing a variety of cellular processes.
Histone Acylation and Gene Regulation
Short-chain acyl-CoAs, particularly acetyl-CoA, are the donors of acyl groups for the post-translational modification of histone proteins. Histone acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge on lysine (B10760008) residues, leading to a more open chromatin structure and generally promoting gene transcription.[9][10] Other short-chain acylations, such as propionylation and butyrylation, also occur on histones and are thought to have distinct regulatory roles. The levels of these histone modifications are directly linked to the intracellular concentrations of their respective acyl-CoA donors, thus providing a direct link between the metabolic state of the cell and gene expression.[9][11]
Caption: Metabolic regulation of gene expression via histone acylation.
Signaling through G-Protein-Coupled Receptors (GPCRs)
Short-chain fatty acids, the precursors to short-chain acyl-CoAs, can act as signaling molecules by activating specific G-protein-coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41).[1] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes. Activation of these receptors by short-chain fatty acids can trigger downstream signaling cascades involving G-proteins, leading to changes in intracellular second messengers like cAMP and Ca²⁺.[1] This signaling plays a role in regulating inflammation, glucose homeostasis, and lipid metabolism.[1]
Caption: Short-chain fatty acid signaling through G-protein-coupled receptors.
Experimental Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of short-chain acyl-CoAs from biological samples using mass spectrometry.
Caption: A typical experimental workflow for acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Butyryl-CoA - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Butyryl CoA lithium CAS No. 102282-28-0 Sigma [sigmaaldrich.com]
- 6. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Propionyl-CoA - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of (S)-3-hydroxypentanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypentanoyl-CoA is a short-chain acyl-coenzyme A (CoA) intermediate involved in key metabolic pathways, including the degradation of branched-chain amino acids and fatty acid beta-oxidation. Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and assessing the mechanism of action of drugs targeting these pathways. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological matrices. The methodology employs a simple protein precipitation step, followed by reversed-phase chromatography and detection by positive ion electrospray ionization (ESI) tandem mass spectrometry.
Metabolic Significance
(S)-3-hydroxyacyl-CoAs are critical intermediates in the beta-oxidation of fatty acids. Specifically, this compound is formed during the degradation of the branched-chain amino acid isoleucine. The catabolism of isoleucine generates propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.[1][2][3][4] Monitoring the levels of this compound can therefore provide insights into the flux through these essential metabolic pathways.
Experimental Protocols
This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs.
Materials and Reagents
-
This compound standard (availability may require custom synthesis)
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
Sample Preparation
A protein precipitation method using 5-sulfosalicylic acid is employed for its efficiency in extracting short-chain acyl-CoAs.[1]
-
Homogenization: For tissue samples, homogenize approximately 20-50 mg of tissue in 500 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard. For cell samples, scrape and resuspend the cell pellet in the same solution.
-
Incubation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is performed on a C18 reversed-phase column with detection by a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 2% B to 98% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions:
The MRM transitions for this compound are based on its calculated molecular weight and the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[4][5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 868.2 | 361.2 ([M+H-507]+) | 428.1 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 ([M+H-507]+) | 428.1 |
Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standards.
Data Presentation
A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method is expected to be linear over a wide dynamic range. The following table presents typical performance characteristics for the analysis of short-chain acyl-CoAs, which can be used as a benchmark for the expected performance of this method.
Table 1: Representative Quantitative Performance for Short-Chain Acyl-CoA Analysis
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 nM |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple and effective sample preparation using sulfosalicylic acid, combined with the high selectivity of tandem mass spectrometry, makes this method suitable for a variety of research and drug development applications focused on cellular metabolism and related disorders.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 5. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
Application Notes and Protocols for the Enzymatic Assay of (S)-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation spiral.[1][2][3] It catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, the third step in the breakdown of fatty acids to produce acetyl-CoA.[2][4][5] This process is fundamental for energy production, particularly during periods of fasting or prolonged exercise.[6] Dysregulation of HADH activity has been implicated in various metabolic diseases, including obesity, insulin (B600854) resistance, and 3-hydroxyacyl-CoA dehydrogenase deficiency.[6][7][8] Therefore, the accurate and reliable measurement of HADH activity is essential for basic research, clinical diagnostics, and the development of therapeutic agents targeting fatty acid metabolism.
These application notes provide detailed protocols for the enzymatic assay of HADH activity using spectrophotometric methods. The protocols cover the use of different chain-length substrates and include information on data analysis and interpretation.
Principle of the Assay
The enzymatic activity of HADH is determined by monitoring the change in absorbance of NADH at 340 nm. The assay can be performed in two directions:
-
Forward Reaction (Oxidation of (S)-3-hydroxyacyl-CoA): The production of NADH is monitored as HADH catalyzes the oxidation of a (S)-3-hydroxyacyl-CoA substrate in the presence of NAD+. The rate of increase in absorbance at 340 nm is directly proportional to the HADH activity.
-
Reverse Reaction (Reduction of 3-ketoacyl-CoA): The consumption of NADH is monitored as HADH catalyzes the reduction of a 3-ketoacyl-CoA substrate. The rate of decrease in absorbance at 340 nm is directly proportional to the HADH activity.
The choice of assay direction may depend on substrate availability and the potential for product inhibition.
Data Presentation
The following tables summarize key quantitative data for the HADH enzymatic assay, including typical kinetic parameters for various substrates.
Table 1: Reaction Components and Conditions for HADH Activity Assay
| Parameter | Recommended Value | Notes |
| Wavelength | 340 nm | Corresponds to the peak absorbance of NADH. |
| Temperature | 25-37 °C | Optimal temperature may vary depending on the enzyme source. |
| pH | 7.0 - 8.5 | The optimal pH can depend on the direction of the reaction.[9] |
| Buffer | Potassium Phosphate (B84403) or Tris-HCl | Buffer choice can influence enzyme stability and activity. |
| Substrate | (S)-3-hydroxyacyl-CoA or 3-ketoacyl-CoA | Choice of substrate depends on the specific research question. |
| Coenzyme | NAD+ (for forward reaction) or NADH (for reverse reaction) | Ensure coenzyme is not the limiting reagent. |
| Enzyme | Purified HADH or cell/tissue lysate | The amount of enzyme should provide a linear reaction rate. |
Table 2: Kinetic Parameters of (S)-3-hydroxyacyl-CoA Dehydrogenase for Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acetoacetyl-CoA | Ralstonia eutropha | 48 | 149 | [9][10] |
| (S)-3-hydroxybutyryl-CoA | Ralstonia eutropha | - | - | [9][10] |
| Medium-chain 3-hydroxyacyl-CoAs | Pig heart | Lower than previously reported | Highest activity | [11] |
| Long-chain 3-hydroxyacyl-CoAs | Pig heart | Almost equal to medium-chain | Lower activity than medium-chain | [11] |
Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions. The data presented here are for illustrative purposes.
Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay (Reverse Reaction)
This protocol is adapted from established methods and is suitable for measuring HADH activity using a short-chain substrate, acetoacetyl-CoA.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADH (10 mM stock solution in buffer)
-
Acetoacetyl-CoA (10 mM stock solution in buffer)
-
Purified HADH enzyme or sample lysate
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the following reagents in the order listed:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
50 µL of 10 mM NADH solution (final concentration: 0.5 mM)
-
50 µL of sample containing HADH enzyme (e.g., purified enzyme, cell lysate). The volume can be adjusted based on enzyme activity.
-
-
Equilibrate: Mix the contents of the cuvette gently by inverting and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 50 µL of 10 mM acetoacetyl-CoA solution (final concentration: 0.5 mM) to the cuvette.
-
Measure absorbance: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).
-
Calculate activity: Determine the linear rate of NADH oxidation (ΔA340/min). The enzymatic activity can be calculated using the Beer-Lambert law (ε for NADH = 6.22 mM⁻¹cm⁻¹).
Protocol 2: Coupled Assay for Various Chain-Length Substrates (Forward Reaction)
This protocol is designed to overcome product inhibition and allows for the measurement of HADH activity with a range of (S)-3-hydroxyacyl-CoA substrates.[11] It employs a coupling enzyme, 3-ketoacyl-CoA thiolase, to immediately convert the product of the HADH reaction.
Materials:
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
NAD+ (20 mM stock solution in buffer)
-
Coenzyme A (CoA) (10 mM stock solution in buffer)
-
(S)-3-hydroxyacyl-CoA substrate of desired chain length (e.g., C4, C8, C12, C16) (1 mM stock solution)
-
3-ketoacyl-CoA thiolase (purified)
-
Purified HADH enzyme or sample lysate
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the following reagents:
-
800 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
50 µL of 20 mM NAD+ solution (final concentration: 1 mM)
-
20 µL of 10 mM CoA solution (final concentration: 0.2 mM)
-
A suitable amount of 3-ketoacyl-CoA thiolase.
-
50 µL of sample containing HADH enzyme.
-
-
Equilibrate: Mix gently and incubate at the desired temperature for 5 minutes.
-
Initiate the reaction: Add 80 µL of the 1 mM (S)-3-hydroxyacyl-CoA substrate solution (final concentration: ~0.08 mM).
-
Measure absorbance: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate activity: Determine the linear rate of NADH formation (ΔA340/min) and calculate the enzyme activity.
Visualizations
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of (S)-3-hydroxyacyl-CoA dehydrogenase in the fatty acid β-oxidation cycle.
Caption: The role of HADH in the mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for HADH Assay
The following diagram outlines the general workflow for performing the HADH enzymatic assay.
Caption: A generalized workflow for the HADH enzymatic assay.
Applications in Research and Drug Development
-
Metabolic Research: Studying the regulation of fatty acid oxidation in various physiological and pathological states.
-
Disease Diagnosis: Aiding in the diagnosis of inherited metabolic disorders such as HADH deficiency.
-
Drug Discovery: Screening for inhibitors or activators of HADH as potential therapeutic agents for metabolic diseases. For instance, modulating HADH activity could be a target for managing conditions like obesity and type 2 diabetes.
-
Toxicology Studies: Assessing the off-target effects of drug candidates on fatty acid metabolism.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Incorrect assay conditions | Verify pH, temperature, and buffer composition. | |
| Substrate degradation | Prepare substrate solutions fresh. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or higher substrate concentration. |
| Product inhibition | Use the coupled assay protocol (Protocol 2). | |
| Enzyme instability | Optimize buffer conditions or add stabilizing agents. | |
| High background absorbance | Contaminants in the sample | Use appropriate controls (e.g., reaction mixture without substrate). |
| Turbidity of the sample | Centrifuge the sample to remove particulate matter. |
By following these detailed protocols and considering the provided information, researchers can confidently and accurately measure (S)-3-hydroxyacyl-CoA dehydrogenase activity for a wide range of applications.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Fatty acid beta oxidation | Abcam [abcam.com]
- 3. aocs.org [aocs.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. metabolicsupportuk.org [metabolicsupportuk.org]
- 9. researchgate.net [researchgate.net]
- 10. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemo-enzymatic Synthesis of (S)-3-hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemo-enzymatic synthesis of (S)-3-hydroxypentanoyl-CoA, a valuable chiral intermediate in various biosynthetic pathways and a potential building block in the development of novel therapeutics. The methodology leverages a two-stage process that combines a robust chemical synthesis for the precursor, 3-ketopentanoyl-CoA, with a highly stereoselective enzymatic reduction to yield the desired (S)-enantiomer. Detailed experimental protocols for each stage, including the synthesis of the 3-oxopentanoic acid precursor, its conversion to the corresponding CoA thioester, the enzymatic reduction using a ketoreductase, and subsequent purification, are provided. Furthermore, analytical methods for the characterization and quantification of the final product are outlined. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Chemo-enzymatic Synthesis Workflow
The overall strategy for the synthesis of this compound is a sequential two-step process. The first stage involves the chemical synthesis of the precursor molecule, 3-ketopentanoyl-CoA. This is achieved through the initial synthesis of 3-oxopentanoic acid, followed by its activation and coupling to Coenzyme A. The second stage is an enzymatic, stereoselective reduction of the 3-keto group to a hydroxyl group, yielding the target this compound. This enzymatic step ensures high enantiopurity of the final product.
Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.
Data Presentation
Table 1: Summary of Chemical Synthesis Parameters
| Parameter | 3-Oxopentanoic Acid Synthesis | 3-Ketopentanoyl-CoA Synthesis (Symmetric Anhydride Method) |
| Starting Materials | Acetone (B3395972), Methyl propionate (B1217596) | 3-Oxopentanoic acid, Coenzyme A |
| Key Reagents | Sodium ethoxide, I₂, NaOH | Dicyclohexylcarbodiimide (B1669883) (DCC) |
| Solvent | Ethanol (B145695), Water | Tetrahydrofuran (B95107) (THF), Aqueous Buffer |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | 60 - 70% | 75 - 85% |
Table 2: Enzymatic Reduction Parameters and Product Specifications
| Parameter | Value |
| Enzyme | Recombinant 3-oxoacyl-[acyl-carrier-protein] reductase (FabG) |
| Substrate | 3-Ketopentanoyl-CoA |
| Cofactor | NADPH |
| Buffer | 100 mM Tris-HCl, pH 7.5 |
| Reaction Temperature | 30 °C |
| Enzyme Concentration | 10 - 20 µg/mL |
| Substrate Concentration | 0.5 - 1.0 mM |
| Cofactor Concentration | 1.2 equivalents |
| Kcat (apparent) | ~0.3 s⁻¹ (estimated based on homolog data with acetoacetyl-CoA)[1] |
| Km (apparent) for Acyl-CoA | ~1.0 mM (estimated based on homolog data with acetoacetyl-CoA)[2][3] |
| Expected Conversion | > 95% |
| Expected Enantiomeric Excess (e.e.) | > 99% for (S)-enantiomer |
Table 3: Purification and Analysis Parameters
| Parameter | Solid-Phase Extraction (SPE) | LC-MS/MS Analysis | Chiral HPLC Analysis |
| Stationary Phase | C18 or specialized anion-exchange | C18 reversed-phase column | Chiral stationary phase (e.g., amylose- or cellulose-based) |
| Elution Solvent | Methanol (B129727) or Acetonitrile (B52724) with 0.1% formic acid | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | Isocratic or gradient elution with hexane/isopropanol or other suitable mobile phases |
| Typical Recovery | 83 - 90%[4][5] | - | - |
| Detection Method | - | Tandem Mass Spectrometry (ESI+) | UV detector (e.g., at 260 nm) |
| Purpose | Purification and concentration of the final product | Quantification and identity confirmation | Determination of enantiomeric excess |
Experimental Protocols
Protocol 1: Chemical Synthesis of 3-Ketopentanoyl-CoA
This protocol is divided into two main steps: the synthesis of the free acid, 3-oxopentanoic acid, followed by its conversion to the CoA thioester.
1.1: Synthesis of 3-Oxopentanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Claisen Condensation: To the stirred solution, add a mixture of acetone (1.0 equivalent) and methyl propionate (1.0 equivalent) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours.
-
Hydrolysis and Neutralization: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the aqueous solution to approximately pH 2 with dilute hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and wash them with brine.
-
Oxidation: The crude intermediate, 2,4-hexanedione, is then oxidized. A common method involves treatment with iodine (I₂) or chlorine (Cl₂) in an aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Purification: After acidification, the resulting 3-oxopentanoic acid is extracted with a suitable organic solvent and purified by column chromatography on silica (B1680970) gel.
1.2: Synthesis of 3-Ketopentanoyl-CoA (Symmetric Anhydride Method)
-
Anhydride Formation: Dissolve 3-oxopentanoic acid (2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add dicyclohexylcarbodiimide (DCC) (1.0 equivalent) and stir the reaction mixture at 0 °C for 1-2 hours.
-
Filtration: The by-product, dicyclohexylurea (DCU), will precipitate. Remove the DCU by vacuum filtration. The filtrate contains the symmetric anhydride of 3-oxopentanoic acid.
-
Thioesterification: In a separate flask, dissolve Coenzyme A (CoA, trilithium salt) (1.0 equivalent) in a cold aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH ~8.0).
-
Reaction: Slowly add the THF solution containing the symmetric anhydride to the stirred CoA solution at 4 °C. Allow the reaction to proceed for 1-2 hours, monitoring the consumption of free CoA using Ellman's reagent.
-
Purification: The resulting 3-ketopentanoyl-CoA can be purified by solid-phase extraction (see Protocol 3).
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes a recombinant ketoreductase, such as 3-oxoacyl-[acyl-carrier-protein] reductase (FabG), for the stereoselective reduction of 3-ketopentanoyl-CoA.
Caption: Enzymatic reduction of 3-ketopentanoyl-CoA to this compound.
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction buffer (100 mM Tris-HCl, pH 7.5).
-
Addition of Reagents: To the buffer, add NADPH to a final concentration of 1.2 mM. Then, add the purified 3-ketopentanoyl-CoA to a final concentration of 1.0 mM.
-
Enzyme Addition: Initiate the reaction by adding the ketoreductase (e.g., recombinant FabG) to a final concentration of 10-20 µg/mL.
-
Incubation: Incubate the reaction mixture at 30 °C with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. Alternatively, aliquots can be taken at various time points, the reaction quenched with an equal volume of cold acetonitrile, and the sample analyzed by HPLC-MS/MS.
-
Reaction Quenching: Once the reaction has reached completion (typically >95% conversion, as determined by reaction monitoring), terminate the reaction by adding an equal volume of cold acetonitrile or by flash-freezing in liquid nitrogen.
Protocol 3: Purification by Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol and 2 mL of deionized water through it.
-
Sample Loading: Load the quenched reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts, buffer components, and other hydrophilic impurities.
-
Elution: Elute the this compound from the cartridge with 1-2 mL of methanol or acetonitrile containing 0.1% formic acid.
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the purified product in a suitable buffer or solvent for storage or downstream analysis.
Protocol 4: Analytical Methods
4.1: LC-MS/MS for Quantification
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Monitor for the specific parent and fragment ions of 3-hydroxypentanoyl-CoA.
4.2: Chiral HPLC for Enantiomeric Excess Determination
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A chiral stationary phase column suitable for the separation of hydroxy esters (e.g., amylose- or cellulose-based).
-
Mobile Phase: An isocratic or gradient mixture of n-hexane and isopropanol, or other appropriate solvents as recommended for the specific chiral column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Analysis: The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the (S) and (R) enantiomers. The elution order of the enantiomers should be confirmed using authentic standards if available.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and the oxidation of fatty acids and branched-chain amino acids. The accurate quantification of these molecules in biological tissues is crucial for understanding metabolic regulation and the pathophysiology of various diseases. This document provides a detailed protocol for the extraction of short-chain acyl-CoAs from tissue samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of the Extraction Workflow
The protocol involves tissue homogenization, protein precipitation to remove interfering macromolecules, and subsequent analysis of the extract. An alternative method incorporating solid-phase extraction (SPE) for further purification is also described.
Caption: Experimental workflow for short-chain acyl-CoA extraction.
Key Metabolic Role of Short-Chain Acyl-CoAs
Short-chain acyl-CoAs are integral to cellular energy metabolism. For instance, acetyl-CoA, a two-carbon acyl-CoA, is a central molecule that feeds into the tricarboxylic acid (TCA) cycle for ATP production. The generation of short-chain acyl-CoAs from fatty acid beta-oxidation is a critical energy source for many tissues.
Caption: Role of acetyl-CoA in the TCA cycle.
Experimental Protocols
Method 1: Simple Extraction with 5-Sulfosalicylic Acid (SSA)
This method is rapid and does not require solid-phase extraction, making it suitable for high-throughput applications.[1][2][3]
Materials:
-
Frozen tissue (~100 mg)
-
Methanol-chloroform (2:1, v/v)
-
5-Sulfosalicylic acid (SSA) solution (2.5% w/v)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Homogenizer (e.g., PowerGen 125)
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.
-
Add internal standards to the tube.
-
Add 3 mL of ice-cold methanol-chloroform (2:1).
-
Homogenize the tissue on ice for 30 seconds. Repeat twice.[4]
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube.
-
Add an equal volume of 2.5% SSA solution to the supernatant for protein precipitation.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
Method 2: Extraction with Solid-Phase Extraction (SPE) Purification
This method provides a cleaner extract, which may be beneficial for certain downstream applications.
Materials:
-
Same as Method 1, plus:
-
SPE columns (e.g., Strata X-AW 33 μ Polymeric Weak Anion)[4]
-
SPE column conditioning, wash, and elution buffers (see table below)
-
Nitrogen evaporator
Procedure:
-
Follow steps 1-6 of Method 1.
-
SPE Protocol: [4]
-
Condition: Pass 3 mL of methanol through the SPE column.
-
Equilibrate: Pass 3 mL of water through the column.
-
Load: Load the supernatant from the tissue extract onto the column.
-
Wash 1: Wash the column with 2.4 mL of 2% formic acid.
-
Wash 2: Wash the column with 2.4 mL of methanol.
-
Elute 1: Elute the acyl-CoAs with 2.4 mL of 2% ammonium (B1175870) hydroxide.
-
Elute 2: Perform a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Combine the two eluted fractions.
-
Dry the combined eluate under a stream of nitrogen at room temperature.
-
Reconstitute the dried sample in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.[4]
Quantitative Data Summary
The choice of extraction method can significantly impact the recovery of short-chain acyl-CoAs. The following table summarizes reported recovery efficiencies for different methods.
| Analyte | Extraction Method | Recovery (%) | Reference |
| Pantothenate | 10% TCA with SPE | 0% | [3] |
| Pantothenate | 2.5% SSA | >100% | [3] |
| Dephospho-CoA | 10% TCA with SPE | 0% | [3] |
| Dephospho-CoA | 2.5% SSA | >99% | [3] |
| CoA | 10% TCA with SPE | 1% | [3] |
| CoA | 2.5% SSA | 74% | [3] |
| Malonyl CoA | 10% TCA with SPE | 26% | [3] |
| Malonyl CoA | 2.5% SSA | 74% | [3] |
| Acetyl CoA | 10% TCA with SPE | 36% | [3] |
| Acetyl CoA | 2.5% SSA | 59% | [3] |
| Propionyl CoA | 10% TCA with SPE | 62% | [3] |
| Propionyl CoA | 2.5% SSA | 80% | [3] |
| Isovaleryl CoA | 10% TCA with SPE | 58% | [3] |
| Isovaleryl CoA | 2.5% SSA | 59% | [3] |
| Various Acyl-CoAs | Acetonitrile/2-propanol with SPE | 83-90% | [5] |
LC-MS/MS Analysis
Chromatography:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for short-chain acyl-CoAs.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4][8] A characteristic neutral loss of m/z 507, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is often monitored.[4]
Conclusion
The described protocols provide robust and reproducible methods for the extraction and quantification of short-chain acyl-CoAs from tissue samples. The choice between a simple acid precipitation and a more rigorous SPE purification will depend on the specific requirements of the study, including the need for high-throughput analysis versus the necessity for a highly purified sample. The use of LC-MS/MS allows for sensitive and specific quantification of these important metabolic intermediates.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Hydroxypentanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxypentanoyl-CoA is a short-chain acyl-Coenzyme A thioester. As an intermediate in fatty acid metabolism, it serves as a crucial substrate for enzymes involved in beta-oxidation. The study of enzymes that metabolize this compound is vital for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. These application notes provide detailed protocols for the use of this compound in in vitro enzyme assays, focusing on L-3-hydroxyacyl-CoA dehydrogenase as a primary example.
Target Enzymes and Applications
This compound is a substrate for several key enzymes in fatty acid metabolism:
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs. This is a critical step in the beta-oxidation pathway. Assaying HADH activity is essential for studying fatty acid metabolism and its dysregulation in diseases.
-
Enoyl-CoA Hydratase (Crotonase): In the reverse reaction, this enzyme can catalyze the dehydration of this compound to produce pentenoyl-CoA. The forward reaction, the hydration of pentenoyl-CoA, produces this compound.
-
Acyl-CoA Thioesterases: These enzymes hydrolyze acyl-CoA thioesters to the free fatty acid and Coenzyme A, playing a role in regulating the intracellular concentrations of these metabolites.
The primary application of this compound in vitro is as a specific substrate to measure the kinetic properties of these enzymes, screen for inhibitors, and characterize the metabolic phenotype of cells or tissues.
Quantitative Data: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
While specific kinetic data for this compound is not extensively published, the following table presents typical kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase with various short- to medium-chain substrates. This provides a comparative basis for experiments using this compound. The enzyme generally exhibits high activity with medium-chain substrates[1].
| Substrate | Acyl Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| (S)-3-Hydroxybutyryl-CoA | C4 | ~25 | ~150 |
| This compound | C5 | Data to be determined | Data to be determined |
| (S)-3-Hydroxyhexanoyl-CoA | C6 | ~10 | ~200 |
| (S)-3-Hydroxyoctanoyl-CoA | C8 | ~5 | ~250 |
| (S)-3-Hydroxypalmitoyl-CoA | C16 | ~5 | ~100 |
Note: The values presented are approximate and can vary depending on the specific enzyme source and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of L-3-hydroxyacyl-CoA dehydrogenase by measuring the rate of NADH formation. To ensure the reaction proceeds to completion and to prevent product inhibition, a coupled enzyme system with 3-ketoacyl-CoA thiolase is recommended[1].
Principle:
HADH catalyzes the oxidation of this compound to 3-ketopentanoyl-CoA with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time. The subsequent cleavage of 3-ketopentanoyl-CoA by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A drives the reaction forward.
Materials:
-
This compound (substrate)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (enzyme source)
-
3-Ketoacyl-CoA thiolase (coupling enzyme)
-
NAD+ (cofactor)
-
Coenzyme A (CoASH)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4, containing 0.1% BSA.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in water. Store at -20°C.
-
NAD+ Stock Solution: Prepare a 20 mM stock solution of NAD+ in water. Store at -20°C.
-
CoASH Stock Solution: Prepare a 10 mM stock solution of CoASH in water. Store at -20°C.
-
Enzyme Solutions: Dilute the HADH and 3-ketoacyl-CoA thiolase to the desired concentrations in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Set up the reaction in a total volume of 200 µL in a 96-well plate or 1 mL in a cuvette.
-
Prepare a master mix containing the assay buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.
-
The final concentrations in the assay should be:
-
100 mM Potassium phosphate buffer, pH 7.4
-
1 mM NAD+
-
0.1 mM CoASH
-
1-2 units of 3-ketoacyl-CoA thiolase
-
5-100 µM this compound (for Km determination, vary this concentration)
-
Appropriate amount of HADH enzyme (to be determined empirically to ensure a linear reaction rate)
-
-
-
Measurement:
-
Add the master mix to the wells/cuvette.
-
Add the HADH enzyme solution.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH formation (µmol/min).
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: Synthesis of this compound
For research purposes, this compound may need to be synthesized if not commercially available. A common method is the mixed anhydride (B1165640) method.
Materials:
-
(S)-3-Hydroxypentanoic acid
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Coenzyme A (free acid)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (0.5 M)
Procedure:
-
Dissolve (S)-3-hydroxypentanoic acid in anhydrous THF.
-
Cool the solution to 4°C.
-
Add triethylamine and ethyl chloroformate and stir for 30-60 minutes at 4°C to form the mixed anhydride.
-
In a separate vial, dissolve Coenzyme A in 0.5 M sodium bicarbonate solution.
-
Add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Stir the reaction for 1-2 hours at room temperature.
-
The resulting this compound can be purified by solid-phase extraction or HPLC.
Visualizations
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: In Vitro HADH Assay Workflow.
References
Application Note: Development of a Whole-Cell Biosensor for (S)-3-Hydroxypentanoyl-CoA
References
- 1. Optimization of Malonyl Coenzyme A Biosensors in a Reconstituted Cell-Free System for Detecting Acetyl-CoA Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription factor-based biosensors: A molecular-guided approach for natural product engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bakerlab.org [bakerlab.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Genetically Encoded Fluorescent Biosensor for Intracellular Measurement of Malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of (S)-3-Hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypentanoyl-CoA is a short-chain acyl-CoA intermediate involved in key metabolic pathways, particularly in the oxidation of odd-chain fatty acids and the metabolism of ketone bodies. Accurate and sensitive quantification of this analyte is crucial for understanding various physiological and pathological states, including inborn errors of metabolism and the metabolic effects of novel therapeutics. This document provides detailed application notes and protocols for the analytical quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of acyl-CoA thioesters.
Analytical Standard
An analytical standard for this compound is commercially available.[1][2] It is essential to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity, purity, and concentration of the standard. The recommended storage conditions provided in the CoA should be strictly followed to ensure the stability of the standard.[1]
Supplier Information:
| Supplier | Product Name | Catalog Number |
| MedChemExpress | This compound | HY-CE00410 |
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analysis of short-chain hydroxyacyl-CoAs using LC-MS/MS. These values are based on established methods for similar analytes and can be used as a benchmark for method development and validation for this compound.[3][4]
Table 1: Comparison of Analytical Methods for Short-Chain Acyl-CoA Analysis [4]
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Table 2: Representative LC-MS/MS Method Performance for Short-Chain Acyl-CoAs [3]
| Analyte | Linearity (R²) | LLOQ (pmol) | ULOD (pmol) |
| Acetyl-CoA | 0.97 | 1 | 3.7 |
| Propionyl-CoA | 0.99 | 2 | 3.7 |
| Succinyl-CoA | 0.95 | 1 | 7.4 |
| Isovaleryl-CoA | 0.99 | 1 | 7.4 |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Protein Precipitation)
This protocol describes a simple and efficient protein precipitation and extraction method using 5-sulfosalicylic acid (SSA), which is suitable for the recovery of short-chain acyl-CoAs.[3]
Materials and Reagents:
-
Internal Standard (IS): Propionyl-d3-CoA or another suitable stable isotope-labeled short-chain acyl-CoA.
-
5-Sulfosalicylic acid (SSA) solution (5% w/v in water).
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge capable of 4°C.
Procedure:
-
For tissue samples, homogenize approximately 10-20 mg of tissue in 200 µL of ice-cold 5% SSA. For cell samples, scrape cells and resuspend the pellet in 200 µL of ice-cold 5% SSA. For plasma or serum, use 50 µL of the sample.
-
Add the internal standard to each sample at a known concentration.
-
Vortex the samples vigorously for 30 seconds.
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general LC-MS/MS method that can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound (C26H44N7O18P3S, MW: 867.65) will be the [M+H]⁺ ion.
-
A characteristic product ion results from the fragmentation of the phosphodiester bond, leading to a loss of the 3'-phosphoadenosine-5'-diphosphate moiety ([M - 507 + H]⁺).[5]
-
A second, qualitative transition to m/z 428 can also be monitored.[5]
-
Quantitative Transition (suggested): [M+H]⁺ → [M - 507 + H]⁺
-
Qualitative Transition (suggested): [M+H]⁺ → 428
-
-
Collision Energy (CE): Optimize for the specific analyte and instrument.
-
Other MS parameters (e.g., declustering potential, entrance potential): Optimize based on the instrument manufacturer's guidelines.
Signaling Pathway and Experimental Workflow
Metabolic Pathway of this compound
This compound is an intermediate in the β-oxidation of odd-chain fatty acids. Propionyl-CoA, the end product of odd-chain fatty acid oxidation, is converted to succinyl-CoA, which can then enter the citric acid cycle. An alternative fate for propionyl-CoA is its condensation with acetyl-CoA to form a five-carbon chain that can be further metabolized, including the formation of this compound. This intermediate can then be involved in ketogenesis.[6][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
Application Note: Chromatographic Separation of (S)- and (R)-3-Hydroxypentanoyl-CoA Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxypentanoyl-CoA is a short-chain acyl-CoA ester that plays a role in various metabolic pathways. The stereochemistry of the hydroxyl group at the C3 position is critical for its biological activity and subsequent metabolic fate. The (S)- and (R)-enantiomers are often produced in different metabolic pathways and can have distinct physiological effects. Therefore, the ability to separate and quantify these enantiomers is crucial for research in metabolism, drug discovery, and diagnostics. This application note provides a detailed protocol for the chromatographic separation of (S)- and (R)-3-hydroxypentanoyl-CoA enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Data Presentation
Table 1: HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) Column (e.g., Chiralpak IA, AD-H, or similar) |
| Particle Size | 5 µm |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) |
| Additives | 0.1% Trifluoroacetic Acid (TFA) or Methanesulfonic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm (for the adenine (B156593) base of CoA) |
| Injection Volume | 10 µL |
Table 2: Expected Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (Rt) of (R)-enantiomer | Typically elutes first |
| Retention Time (Rt) of (S)-enantiomer | Typically elutes second |
| Resolution (Rs) | > 1.5 |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ng range |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the mid-to-high ng range |
Experimental Protocols
1. Preparation of Mobile Phase
-
Objective: To prepare the solvent mixture that will carry the sample through the HPLC column.
-
Materials:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (additive grade)
-
-
Procedure:
-
For a 1 L preparation of a 90:10 (v/v) n-hexane:isopropanol mobile phase, measure 900 mL of n-hexane and 100 mL of isopropanol into a clean, dry solvent reservoir.
-
Add 1 mL of TFA or methanesulfonic acid to the mixture. The addition of an acidic modifier can improve peak shape and resolution.[1]
-
Thoroughly mix the solution.
-
Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration, or helium sparging) to prevent bubble formation in the HPLC system.
-
2. Sample Preparation
-
Objective: To prepare the (S)- and (R)-3-hydroxypentanoyl-CoA enantiomer samples for HPLC analysis.
-
Materials:
-
Racemic 3-hydroxypentanoyl-CoA standard
-
Individual (S)- and (R)-3-hydroxypentanoyl-CoA standards (if available)
-
Mobile phase (for dilution)
-
-
Procedure:
-
Prepare a stock solution of racemic 3-hydroxypentanoyl-CoA in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).
-
If individual enantiomer standards are available, prepare separate stock and working solutions for each to determine their individual retention times.
-
Filter all samples through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
3. HPLC System Setup and Operation
-
Objective: To configure and run the HPLC system for the chiral separation.
-
Procedure:
-
Install the chiral stationary phase column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 260 nm.
-
Inject 10 µL of a standard solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of individual standards or by comparing the retention times to literature values for similar compounds. It has been observed that the (R)-enantiomer of a similar compound, 3-hydroxyhexadecanoyl-CoA, has a shorter retention time than the (S)-enantiomer.[2]
-
4. Data Analysis
-
Objective: To analyze the chromatographic data to determine the resolution and quantity of each enantiomer.
-
Procedure:
-
Integrate the area of each enantiomer peak.
-
Calculate the resolution (Rs) between the two enantiomer peaks using the following formula:
-
Rs = 2(Rt₂ - Rt₁) / (w₁ + w₂)
-
Where Rt₁ and Rt₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
-
-
For quantitative analysis, construct a calibration curve by plotting the peak area of each enantiomer against its concentration.
-
Determine the concentration of each enantiomer in unknown samples by interpolating their peak areas on the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the chiral separation of 3-hydroxypentanoyl-CoA enantiomers.
References
Application Notes and Protocols for Tandem Mass Spectrometry-Based Identification of Acyl-CoA Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1] Their roles also extend to the regulation of metabolic enzymes and signaling pathways.[1][2] Consequently, the accurate identification and quantification of acyl-CoA profiles are crucial for understanding cellular metabolism and the pathogenesis of metabolic diseases. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) has emerged as a highly sensitive and specific method for the analysis of acyl-CoA species.[3][4] This document provides detailed application notes and protocols for the identification and quantification of acyl-CoA species using LC-MS/MS.
Experimental Principles
The identification of acyl-CoAs by tandem mass spectrometry relies on their specific fragmentation patterns. In positive ion mode, acyl-CoA molecules typically exhibit a characteristic neutral loss of 507.0 Da, corresponding to the 3'-phospho-ADP moiety.[4][5] By monitoring for this specific neutral loss or for the transition of a precursor ion to a specific product ion (Multiple Reaction Monitoring, MRM), a wide range of acyl-CoA species can be detected and quantified with high selectivity and sensitivity.[6][7][8]
Experimental Workflow
The overall experimental workflow for the analysis of acyl-CoA species by LC-MS/MS is depicted below.
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acyl-CoA Profiling in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle, fatty acid β-oxidation, and the biosynthesis of lipids.[1][2] They also play a crucial role in cellular signaling and post-translational modifications.[1][3] The accurate profiling of acyl-CoAs is therefore essential for understanding cellular metabolism, identifying biomarkers for disease, and in drug development. However, the analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and diverse physicochemical properties.[4][5] These application notes provide detailed protocols for sample preparation and analysis of acyl-CoAs for metabolomics research.
Quantitative Data Summary
The selection of an appropriate sample preparation and analytical method is critical for achieving the desired sensitivity and coverage of the acyl-CoA metabolome. Below is a summary of quantitative data from various methodologies to aid in method selection.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[6] | Potential for ion suppression from co-extracted matrix components. May have lower recovery for very long-chain species.[6] | High MS intensities reported, but specific recovery percentages are not explicitly stated.[1] | Not explicitly stated. | [1][6] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects and leading to high recovery for a wide range of acyl-CoAs.[6] | More time-consuming and can be cost-prohibitive. Potential for analyte loss if not optimized.[1] | High recovery for a wide range of acyl-CoAs.[6] | Not explicitly stated. | [6][7] |
| Phosphate Methylation Derivatization | Achieves full coverage from free CoA to C25:0-CoA with good peak shape. Resolves analyte loss due to surface adhesion.[8] | Involves additional chemical derivatization steps. | Optimized extraction recoveries reported.[8] | 4.2 nM (very-long-chain acyl-CoAs) to 16.9 nM (short-chain acyl-CoAs).[8] | [8] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Simple, avoids the need for SPE, and allows for the simultaneous measurement of short-chain acyl-CoAs and CoA biosynthetic precursors.[9] | Primarily demonstrated for short-chain acyl-CoAs and hydrophilic precursors. | Higher recovery for CoA biosynthetic intermediates compared to trichloroacetic acid (TCA) precipitation.[7] | Not explicitly stated. | [7][9] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction using Solvent Precipitation
This protocol is a rapid and effective method for the extraction of a broad range of acyl-CoAs from cultured cells or tissues.[6]
Materials:
-
Ice-cold 80% methanol (B129727) (HPLC grade) in water
-
Sample (frozen tissue powder or cell pellets)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate (B1210297), pH 6.8)[1]
Procedure:
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an appropriate volume of ice-cold 80% methanol to completely immerse the sample.[6]
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[6]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new microcentrifuge tube.[6]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract is relatively stable when stored at -80°C.[1][6]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 5 mM ammonium acetate.[6] For short to medium chain acyl-CoA analysis, 50 mM ammonium acetate (pH 6.8) can be used, while for medium to long chain acyl-CoAs, the same buffer with 20% acetonitrile (B52724) is recommended.[1]
Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in the subsequent LC-MS/MS analysis.[6]
Materials:
-
Homogenization buffer (e.g., 0.1 M potassium phosphate, pH 6.7)
-
Organic solvent (e.g., acetonitrile/isopropanol)
-
SPE manifold
-
Wash solvents (e.g., high-aqueous buffer, lower percentage organic solvent)
-
Elution solvent (e.g., high percentage of methanol or acetonitrile)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer mixed with an organic solvent.[6]
-
SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[6]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[6]
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[6]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[1]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. For example: 0 min, 2% B; 1.5 min, 2% B; 3 min, 15% B; 5.5 min, 95% B; 14.5 min, 95% B; 15 min, 2% B; 20 min, 2% B.[1]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on triple quadrupole instruments or full scan with parallel reaction monitoring (PRM) on high-resolution instruments.[3]
-
Collision Energy: Optimized for each specific acyl-CoA. A common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[1]
Visualizations
Caption: Experimental workflow for acyl-CoA profiling.
Caption: Fatty acid β-oxidation signaling pathway.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for the Recombinant Expression of Enzymes for (S)-3-Hydroxypentanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-hydroxypentanoyl-CoA is a chiral molecule of significant interest in the synthesis of complex pharmaceuticals and other bioactive compounds. Its stereospecific production remains a challenge. This document provides detailed application notes and experimental protocols for the recombinant expression of key enzymes and their application in the enzymatic synthesis of this compound. The primary enzymatic route involves a two-step pathway: the condensation of acetyl-CoA and propionyl-CoA to form 3-ketopentanoyl-CoA, followed by the stereospecific reduction of the ketone to the desired (S)-hydroxyl group.
The enzymes central to this pathway are a β-ketothiolase and a stereospecific 3-hydroxyacyl-CoA dehydrogenase. While many naturally occurring pathways, such as polyhydroxyalkanoate (PHA) synthesis, produce the (R)-enantiomer, this guide will focus on leveraging enzymes that can yield the (S)-enantiomer. We will detail the expression and purification of a suitable β-ketothiolase (PhaA) and an (S)-specific 3-hydroxyacyl-CoA dehydrogenase (FadB').
Enzymatic Pathway for this compound Synthesis
The synthesis of this compound is a two-step enzymatic process. The first step involves the condensation of acetyl-CoA and propionyl-CoA, catalyzed by a β-ketothiolase. The subsequent step is the stereospecific reduction of the resulting 3-ketopentanoyl-CoA to this compound by an (S)-3-hydroxyacyl-CoA dehydrogenase, which requires a cofactor, typically NADH or NADPH.
Data Presentation
Table 1: Properties of Recombinantly Expressed Enzymes
| Enzyme | Gene | Source Organism | Recombinant Host | Molecular Weight (kDa) | Subunit Structure |
| β-Ketothiolase | phaA | Cupriavidus necator | Escherichia coli | ~40.7 | Homotetramer |
| (S)-3-Hydroxyacyl-CoA Dehydrogenase | fadB' | Ralstonia eutropha H16 | Escherichia coli | ~86.0 | Monomer (bifunctional) |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate(s) | Km | Vmax or kcat | Cofactor Preference | Reference |
| PhaA (C. necator) | Acetyl-CoA | 0.25 mM | - | - | [1] |
| PhaA (C. necator) | Acetoacetyl-CoA, CoA | 25 µM, 11 µM | - | - | [1] |
| PhaB (R. eutropha) | Acetoacetyl-CoA | 135 µM | kcat = 102 s-1 | NADPH | [2] |
| FadB' (R. eutropha) | Acetoacetyl-CoA | 48 µM | 149 µmol/min/mg | NAD+ | |
| FadB' (R. eutropha) | (S)-3-Hydroxybutyryl-CoA | - | - | NAD+ |
Experimental Protocols
Protocol 1: Cloning of phaA and fadB' Genes
This protocol describes the amplification of phaA from Cupriavidus necator and fadB' from Ralstonia eutropha H16 and their cloning into a pET expression vector.
Materials:
-
Cupriavidus necator H16 and Ralstonia eutropha H16 genomic DNA
-
High-fidelity DNA polymerase
-
pET-28a(+) vector
-
Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer
-
T4 DNA Ligase and buffer
-
Chemically competent E. coli DH5α
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
PCR primers (designed to introduce NdeI and XhoI sites and a C-terminal His-tag if not present in the vector)
Procedure:
-
PCR Amplification:
-
Set up PCR reactions to amplify the phaA and fadB' coding sequences from their respective genomic DNA. Use primers that add an NdeI site at the 5' end and an XhoI site at the 3' end.
-
Perform PCR with a high-fidelity polymerase.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the correct size.
-
-
Vector and Insert Preparation:
-
Purify the PCR products.
-
Digest the purified PCR products and the pET-28a(+) vector with NdeI and XhoI.
-
Purify the digested vector and inserts.
-
-
Ligation:
-
Set up ligation reactions with the digested vector and each insert using T4 DNA Ligase.
-
-
Transformation:
-
Transform the ligation products into chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar with kanamycin and incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Select colonies and perform colony PCR or restriction digestion of miniprepped plasmid DNA to identify positive clones.
-
Sequence the purified plasmids to confirm the correct insertion and sequence of the genes.
-
Protocol 2: Recombinant Protein Expression and Purification
This protocol describes the expression of His-tagged PhaA and FadB' in E. coli BL21(DE3) and their subsequent purification by immobilized metal affinity chromatography (IMAC).
Materials:
-
Recombinant plasmids (pET-phaA and pET-fadB')
-
Chemically competent E. coli BL21(DE3)
-
LB medium with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose resin
Procedure:
-
Transformation: Transform the recombinant plasmids into E. coli BL21(DE3) cells.
-
Expression:
-
Inoculate a single colony into 5 mL of LB with kanamycin and grow overnight at 37°C.
-
Inoculate 500 mL of LB with kanamycin with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for 4-6 hours at 30°C or overnight at 18°C with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Add the cleared lysate to the equilibrated resin and incubate for 1 hour at 4°C with gentle mixing.
-
Load the lysate-resin slurry onto a column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
-
Analysis and Storage:
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
-
Protocol 3: In Vitro Enzymatic Synthesis of this compound
This protocol outlines the two-step enzymatic synthesis of this compound from acetyl-CoA and propionyl-CoA.
Materials:
-
Purified PhaA and FadB' enzymes
-
Acetyl-CoA
-
Propionyl-CoA
-
NADH
-
Reaction Buffer (100 mM Tris-HCl, 10 mM MgCl2, pH 7.8)
-
Quenching solution (e.g., 10% formic acid)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
1 mM Acetyl-CoA
-
1 mM Propionyl-CoA
-
2 mM NADH
-
0.1 mg/mL purified PhaA
-
0.1 mg/mL purified FadB'
-
-
The final reaction volume can be adjusted as needed (e.g., 100 µL).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-4 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution.
-
-
Analysis:
-
Analyze the reaction mixture for the presence of this compound using HPLC or LC-MS.
-
Protocol 4: HPLC Analysis of this compound
This protocol provides a general method for the analysis of short-chain acyl-CoA esters by reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
This compound standard (if available)
Procedure:
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute with a gradient of Mobile Phase B in Mobile Phase A (e.g., 5-50% acetonitrile over 20 minutes).
-
Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Quantify the product by comparing the peak area to a standard curve.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the recombinant production of the necessary enzymes and the subsequent enzymatic synthesis of this compound. The successful expression and purification of a β-ketothiolase and an (S)-specific 3-hydroxyacyl-CoA dehydrogenase are critical steps. While the provided protocols are based on established methods, optimization of expression conditions, enzyme concentrations, and reaction parameters may be necessary to achieve high yields of the desired product. The analytical methods described will be essential for monitoring the reaction and quantifying the final product. This chemo-enzymatic approach offers a promising route to a valuable chiral building block for the pharmaceutical and fine chemical industries.
References
Application Note: Quantification of Coenzyme A and its Thioesters by HPLC with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA, are pivotal molecules in cellular metabolism, playing a central role in the citric acid cycle and the synthesis and oxidation of fatty acids.[1][2] Dysregulation of CoA and its thioesters is implicated in various pathological conditions, making their accurate quantification crucial for research in cellular energy metabolism and drug development.[3][4] This application note describes a robust and sensitive method for the simultaneous determination of Coenzyme A (CoA) and acetyl-CoA in various biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5]
Principle of the Method
This method utilizes reversed-phase HPLC to separate CoA and acetyl-CoA from other cellular components. The separation is based on the differential partitioning of the analytes between the stationary phase (a C18 column) and a polar mobile phase. Detection is achieved by monitoring the UV absorbance of the analytes at 259 nm, which corresponds to the adenine (B156593) moiety of the CoA molecule.[5] This method offers a cost-effective and reliable alternative to more complex techniques like mass spectrometry, providing high sensitivity and reproducibility for routine laboratory analyses.[5][6]
Experimental
Reagents and Materials
-
Coenzyme A (lithium or sodium salt)
-
Acetyl-Coenzyme A (lithium or sodium salt)
-
Perchloric Acid (PCA)
-
Potassium Hydroxide (KOH)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Potassium Phosphate (B84403) Monobasic
-
Potassium Phosphate Dibasic
-
Ultrapure water
-
0.45 µm syringe filters
Equipment
-
HPLC system equipped with a UV detector, autosampler, and binary pump.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).
-
Centrifuge
-
Homogenizer
-
pH meter
-
Vortex mixer
Protocols
Standard Solution Preparation
-
Stock Solutions (10 mM): Prepare individual stock solutions of CoA and acetyl-CoA by dissolving the appropriate amount of the lithium or sodium salt in ultrapure water. These stock solutions can be stored at -80°C for up to two years.[6]
-
Working Standards: Prepare a series of working standard solutions (e.g., 0.5 µM to 50 µM) by diluting the stock solutions with ultrapure water. Prepare fresh working standards daily.
Sample Preparation from Biological Matrices
Proper sample preparation is critical for accurate quantification and to prevent degradation of CoA and its thioesters.
For Cultured Cells:
-
Harvest cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in 10 volumes of ice-cold 0.4 M perchloric acid.[7]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant (acid extract).
-
Neutralize the supernatant by adding a calculated amount of 2 M KOH to precipitate the perchlorate (B79767).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.45 µm syringe filter before HPLC analysis.[7]
For Tissues (e.g., liver, brain):
-
Excise the tissue rapidly and immediately freeze in liquid nitrogen to quench metabolic activity.[8]
-
Weigh the frozen tissue.
-
Homogenize the frozen tissue in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Follow steps 4-8 from the cultured cell protocol.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector is used.[5]
-
Column: A reversed-phase C18 column is effective for separation.[9]
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 7.0).
-
Mobile Phase B: 100 mM potassium phosphate buffer (pH 7.0) with 25% (v/v) methanol.
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
UV Detection Wavelength: 259 nm.[5]
-
Column Temperature: 25°C.[9]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 0 | 100 |
| 15 | 0 | 100 |
| 16 | 100 | 0 |
| 20 | 100 | 0 |
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics of the HPLC-UV method for CoA and acetyl-CoA analysis.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (µM) | Recovery (%) |
| Coenzyme A | ~3.8 | 1.25 | 2.5 | 0.5 - 50 | 95 - 97 |
| Acetyl-CoA | ~7.8 | 1.25 | 2.5 | 0.5 - 50 | 95 - 97 |
Data compiled from published methods. Actual values may vary depending on the specific instrumentation and conditions used.[3][4][5][6]
Visualizations
Experimental Workflow
Caption: Workflow for Coenzyme A Analysis by HPLC-UV.
Factors Affecting Analysis
Caption: Factors Influencing Coenzyme A Analysis.
Discussion
Stability and Storage
Coenzyme A is susceptible to degradation. The free acid form is less stable than its lithium or sodium salts.[1][10] For long-term storage, it is recommended to store CoA solutions at -80°C.[6] Aqueous solutions of CoA are unstable at pH values above 8.[1][10] It is also important to minimize freeze-thaw cycles.
Method Performance
The described HPLC-UV method is highly sensitive and reproducible, with coefficients of variation typically below 3% for biological samples.[3][4] Recoveries are generally excellent, in the range of 95-97%.[3][4] The method has been successfully applied to a variety of biological matrices, including cultured cells, and tissues from different organs such as the liver, kidney, and brain.[3][4][5]
Conclusion
This application note provides a detailed protocol for the reliable quantification of Coenzyme A and acetyl-CoA in biological samples using HPLC with UV detection. The method is sensitive, robust, and cost-effective, making it a valuable tool for researchers in metabolic studies and drug development. Adherence to the described sample preparation and analytical procedures will ensure high-quality, reproducible data.
References
- 1. CoA - Creative Enzymes [creative-enzymes.com]
- 2. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cores.emory.edu [cores.emory.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 10. Coenzyme A - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Purification and Identification of (S)-3-hydroxypentanoyl-CoA Binding Proteins
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the purification, identification, and characterization of proteins that specifically bind to (S)-3-hydroxypentanoyl-CoA. The protocols outlined herein leverage affinity chromatography as the primary purification strategy, followed by mass spectrometry for protein identification and biophysical methods for interaction validation.
Introduction
This compound is a short-chain acyl-coenzyme A (CoA) intermediate. Acyl-CoAs are central metabolites in fatty acid synthesis and oxidation, and they also function as signaling molecules and substrates for post-translational modifications. Identifying the proteins that bind to specific acyl-CoAs, such as this compound, is crucial for understanding their regulatory roles in cellular processes and for discovering potential drug targets.
Chemoproteomic platforms have been developed for the high-throughput analysis of acyl-CoA/protein interactions, revealing specific engagement signatures across the proteome.[1] This guide provides a detailed workflow for researchers to specifically isolate and identify binding partners of this compound from complex biological mixtures.
Overall Experimental Workflow
The strategy for identifying this compound binding proteins involves three main stages: affinity purification, protein identification, and interaction validation. The workflow is designed to first capture potential binding partners using an immobilized ligand and then rigorously identify and characterize these interactions.
Caption: High-level experimental workflow.
Key Experimental Protocols
Protocol 1: Preparation of this compound Affinity Resin
This protocol describes the covalent coupling of this compound to an agarose (B213101) resin. The linkage is formed via an amine on the adenine (B156593) ring of CoA to an N-hydroxysuccinimide (NHS)-activated resin.
Materials:
-
NHS-activated Sepharose 4 Fast Flow resin
-
This compound
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Cold 1 mM HCl
Procedure:
-
Resin Preparation: Suspend the required amount of NHS-activated Sepharose resin in 1 mM HCl. Wash the resin extensively with cold 1 mM HCl on a sintered glass filter to remove additives.
-
Ligand Solubilization: Immediately before coupling, dissolve this compound in the Coupling Buffer.
-
Coupling Reaction: Mix the washed resin with the ligand solution in a reaction vessel. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Blocking: After the coupling reaction, centrifuge the resin at 500 x g for 1 minute and discard the supernatant. Add Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups.
-
Washing: Wash the resin by alternating between Wash Buffer A and Wash Buffer B. Perform at least three cycles of this wash sequence.
-
Final Wash & Storage: Wash the resin with a final buffer (e.g., PBS) and store at 4°C. A control resin should be prepared in parallel by performing the blocking step without the initial coupling of the ligand.
Protocol 2: Affinity Chromatography for Protein Purification
This protocol details the isolation of binding proteins from a complex cell lysate.
Materials:
-
Prepared this compound affinity resin and control resin
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% NP-40
-
(Optional ATP Wash): Wash Buffer supplemented with 5 mM ATP and 20 mM MgCl₂.[2]
-
Elution Buffer: 0.1 M glycine (B1666218) pH 2.5, or Wash Buffer supplemented with 10 mM free this compound (competitive elution)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Cell Lysis: Harvest cells and resuspend in ice-cold Lysis Buffer. Lyse the cells by sonication or dounce homogenization.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to the equilibrated affinity resin (and control resin in a separate reaction). Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the resin by centrifugation (500 x g, 1 min) and discard the supernatant.
-
Wash the resin 3-5 times with 10 bed volumes of Wash Buffer.
-
(Optional) To remove non-specific binding of chaperones like Heat Shock Proteins (HSPs), perform an additional wash with ATP Wash Buffer.[2]
-
-
Elution:
-
Acidic Elution: Add 2-3 bed volumes of Elution Buffer (glycine), incubate for 5 minutes, and centrifuge to collect the eluate. Immediately neutralize the eluate with Neutralization Buffer.
-
Competitive Elution: Add 2-3 bed volumes of Elution Buffer containing free ligand, incubate for 30-60 minutes, and collect the eluate.
-
-
Sample Preparation: Concentrate the eluted proteins using an appropriate centrifugal filter unit. The sample is now ready for SDS-PAGE and subsequent analysis.
Protocol 3: Protein Identification by Mass Spectrometry
This protocol provides a general workflow for identifying the proteins isolated by affinity chromatography.
Procedure:
-
SDS-PAGE: Separate the eluted proteins on a 4-20% Tris-Glycine polyacrylamide gel. Visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Band Excision: Excise unique protein bands that are present in the sample lane but absent or significantly reduced in the control lane.
-
In-Gel Digestion:
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins overnight with trypsin at 37°C.
-
-
Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of acetonitrile (B52724) and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) coupled with a nano-liquid chromatography system.
-
Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search engine like Mascot or Sequest. Proteins identified with high confidence are considered candidate binding partners.
Data Presentation
Quantitative data from proteomic analysis should be organized to clearly present the evidence for specific interactions.
Table 1: Candidate this compound Interacting Proteins
| Protein ID (UniProt) | Gene Name | Protein Name | Mascot Score | Unique Peptides | Fold Enrichment (Sample vs. Control) |
|---|---|---|---|---|---|
| P01234 | ABCD1 | Example Protein 1 | 250 | 15 | 10.2 |
| Q56789 | EFGH2 | Example Protein 2 | 189 | 9 | 8.5 |
| A1B2C3 | IJKL3 | Example Protein 3 | 155 | 7 | 7.1 |
Note: This table contains example data. Researchers should populate it with their experimental results.
Binding affinities determined through validation experiments can be summarized for comparison.
Table 2: Example Binding Affinities of Acyl-CoA Binding Proteins
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| ZRBD-07 Affibody | RBD | Microscale Thermophoresis | 36.3 nM | [3] |
| Human ACBP | Palmitoyl-CoA | In vitro binding assay | High Affinity | [4] |
Note: This table provides context using data for other protein-ligand interactions.
Signaling and Metabolic Context
This compound is an intermediate in fatty acid metabolism. Proteins that bind to it may play a regulatory role in these pathways, influencing the flux of metabolites or acting as sensors of the cell's metabolic state. Identifying these binding partners can uncover new regulatory nodes.
Caption: Potential roles in metabolic pathways.
References
- 1. A Systems Chemoproteomic Analysis of Acyl-CoA/Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Interface-Based Design of High-Affinity Affibody Ligands for the Purification of RBD from Spike Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Expression, purification and functional characterization of recombinant human acyl-CoA-binding protein (ACBP) from erythroid cells. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Microbial (S)-3-Hydroxypentanoyl-CoA Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of microbial (S)-3-hydroxypentanoyl-CoA production.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts used for this compound production?
A1: Recombinant Escherichia coli is a commonly used host for producing this compound and other polyhydroxyalkanoates (PHAs) due to its rapid growth, well-understood genetics, and ability to utilize various carbon sources.[1] Other bacteria, such as Cupriavidus necator (formerly Ralstonia eutropha), are natural PHA producers and are also utilized.[1]
Q2: What are the key metabolic pathways for producing this compound?
A2: The production of this compound is typically achieved through metabolic pathways that synthesize precursor molecules like propionyl-CoA and acetyl-CoA. The key steps often involve the condensation of these precursors. The malonyl-CoA pathway is extensively studied for the production of related compounds like 3-hydroxypropionic acid (3-HP) and can be engineered for this compound synthesis.[2][3][4][5]
Q3: What are the primary factors limiting the yield of this compound?
A3: The primary limiting factors include:
-
Precursor and Cofactor Availability: Insufficient supply of precursors like propionyl-CoA and acetyl-CoA, and cofactors such as NADPH, can limit the final product yield.[5][6]
-
Enzyme Activity and Balance: The efficiency and balance of the enzymes in the synthetic pathway are crucial. An imbalance between enzymes can create metabolic bottlenecks.[3][4]
-
Competing Metabolic Pathways: Native metabolic pathways in the host organism can divert precursors away from the desired product pathway.[7][8][9]
-
Suboptimal Fermentation Conditions: Factors such as temperature, pH, aeration, and nutrient composition can significantly impact cell growth and product formation.[10][11][12]
Q4: How can I quantify the intracellular concentration of this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoA species like this compound.[13][14][15] This technique allows for accurate measurement even at low intracellular concentrations. Other methods like high-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, though they may be less sensitive.[13][16]
Troubleshooting Guides
Issue 1: Low or No Product Titer
| Possible Cause | Troubleshooting Step |
| Inefficient enzyme activity | * Verify the expression and activity of all enzymes in your pathway using SDS-PAGE and enzyme assays. * Consider codon optimization of your genes for the expression host. * Evaluate the use of enzymes from different microbial sources, as they may have different kinetic properties. |
| Metabolic pathway imbalance | * Overexpress rate-limiting enzymes in the pathway.[3] * Use promoters of varying strengths to fine-tune the expression levels of pathway enzymes to achieve a balanced metabolic flux.[3] |
| Lack of precursors | * Supplement the culture medium with precursors like propionate (B1217596) or valerate. * Engineer the host to overproduce key precursors such as propionyl-CoA and acetyl-CoA.[6] |
| Incorrect fermentation conditions | * Optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels.[10][11][12] |
Issue 2: High Biomass but Low Product Yield
| Possible Cause | Troubleshooting Step |
| Carbon flux diverted to biomass production | * Implement a two-stage fermentation process. The first stage focuses on rapid cell growth, and the second stage, often under nutrient limitation (e.g., nitrogen), is for product accumulation.[11] * Knock out competing metabolic pathways that divert carbon away from your desired product. For example, deleting genes involved in the methylcitrate cycle can increase propionyl-CoA availability.[7][8][9] |
| Product inhibition or toxicity | * Investigate the potential toxicity of this compound to the host organism. * Consider implementing in-situ product removal strategies during fermentation. |
Data Presentation
Table 1: Optimization of Fermentation Conditions for PHA Production
| Parameter | Organism | Optimized Value | PHA Yield (% of Cell Dry Weight) | Reference |
| Temperature | Ensifer sp. HD34 | 28°C | 72.96% | [10] |
| Pseudomonas aeruginosa EO1 | 35°C | 58.3% | [11] | |
| Bacillus aryabhattai WK31 | 37°C | 61% | [12] | |
| pH | Ensifer sp. HD34 | 9.0 | - | [10] |
| Pseudomonas aeruginosa EO1 | 7.0 | - | [11] | |
| Bacillus aryabhattai WK31 | 6.8 | - | [12] | |
| Incubation Time | Ensifer sp. HD34 | 5 days | - | [10] |
| Pseudomonas aeruginosa EO1 | 72 hours | - | [11] | |
| Shaking Speed | Ensifer sp. HD34 | 130 rpm | - | [10] |
| Pseudomonas aeruginosa EO1 | 150 rpm | - | [11] |
Table 2: Metabolic Engineering Strategies for Improved 3-Hydroxypropionate (B73278) (3-HP) Production
| Strategy | Host Organism | Key Genes Modified | Fold Increase in Titer | Reference |
| Overexpression of malonyl-CoA reductase (MCR) and acetyl-CoA carboxylase (ACC) | E. coli | mcr, accADBCb | 2-fold | [17] |
| Overexpression of nicotinamide (B372718) nucleotide transhydrogenase | E. coli | pntAB | 1.4-fold (over MCR and ACC overexpression) | [17] |
| Deletion of competing pathways (ygfH and prpC) | E. coli | ygfH, prpC | 18-fold | [8][9] |
| Balancing MCR-C and MCR-N enzyme activities | E. coli | Directed evolution of mcr-C, fine-tuning of mcr-N expression | 270-fold | [3] |
Experimental Protocols
Protocol 1: General Fermentation for PHA Production
-
Inoculum Preparation: Culture the microbial strain in a suitable seed medium (e.g., Luria-Bertani broth for E. coli) at the optimal temperature and shaking speed for 12-18 hours.[10]
-
Production Medium: Prepare the production medium with a specific carbon-to-nitrogen ratio to induce PHA accumulation. Often, a high carbon and low nitrogen content is used.[1]
-
Fermentation: Inoculate the production medium with the seed culture (e.g., 2.5% - 10% v/v).[10] Maintain the fermentation at the optimized temperature, pH, and shaking speed.[10][11][12]
-
Fed-Batch Strategy: For higher yields, a fed-batch approach can be used where a concentrated carbon source is added periodically to maintain a high concentration without causing substrate inhibition.
-
Harvesting: After the desired fermentation time, harvest the cells by centrifugation.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol is adapted from methods for short-chain acyl-CoA analysis.[13][14]
-
Sample Preparation (Cell Lysate):
-
Harvest a known amount of cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a cold extraction buffer.
-
Perform protein precipitation using an agent like sulfosalicylic acid.[14]
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.[14]
-
-
Liquid Chromatography:
-
Mobile Phase: A gradient of two mobile phases is typically used, for example:
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.[13]
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used.[13][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[14] This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Visualizations
Caption: Simplified metabolic pathways for this compound synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for microbial production and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances, challenges and metabolic engineering strategies in the biosynthesis of 3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional balance between enzymes in malonyl-CoA pathway for 3-hydroxypropionate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains | PLOS One [journals.plos.org]
- 8. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Growth Conditions to Produce Sustainable Polyhydroxyalkanoate Bioplastic by Pseudomonas aeruginosa EO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jaf.su.edu.pk [jaf.su.edu.pk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Acyl-CoA Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the detection and quantification of acyl-Coenzyme A (acyl-CoA) species.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of acyl-CoAs so challenging?
A1: The analysis of acyl-CoAs is challenging due to several factors. These molecules are present at low physiological concentrations, are chemically unstable (prone to hydrolysis, especially in alkaline or strongly acidic solutions), and their amphiphilic nature complicates chromatographic separation.[1][2] Different acyl-CoA species also vary significantly in polarity, making it difficult to develop a single method that covers the entire range from short-chain to long-chain species.[2][3]
Q2: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode MS/MS?
A2: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation involves a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][3][4] Another common product ion is observed at m/z 428, resulting from fragmentation between the 5' diphosphates.[3] These characteristic fragments are often used in Multiple Reaction Monitoring (MRM) or pseudo neutral loss scans for selective detection.[5][6]
Q3: Should I use positive or negative ion mode for acyl-CoA detection?
A3: Positive ion mode is more commonly and efficiently used for the detection of short-chain and long-chain acyl-CoAs.[1][3] However, some specific CoA-related metabolites, like pantothenate, show much greater sensitivity in negative mode.[3] Therefore, the choice may depend on the specific analytes of interest. For broad profiling, positive mode is generally the preferred starting point.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
You are observing weak signals for your acyl-CoA standards or biological samples, close to the limit of detection (LOD).
Possible Cause 1: Suboptimal Sample Preparation and Extraction Acyl-CoAs can be lost during extraction or degrade before analysis.
-
Solution: Use a validated extraction protocol designed to maximize recovery and stability. Protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724) is a common and effective method.[1] For cellular samples, immediate quenching of metabolic activity is crucial; this can be achieved by incubating cells with ice-cold methanol.[1] Ensure all steps are performed at low temperatures (e.g., 4°C) to minimize enzymatic degradation.[7][8]
Possible Cause 2: Ion Suppression Co-eluting compounds from the sample matrix can compete for ionization in the MS source, reducing the signal of the analyte of interest.[9][10] This is a frequent issue in complex biological samples.[11]
-
Solution:
-
Improve Chromatographic Separation: Optimize your LC gradient to separate acyl-CoAs from interfering matrix components.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may not be feasible for low-abundance analytes.[9]
-
Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial protein precipitation to further purify the sample.[3][12]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.[13]
-
Possible Cause 3: Inefficient Ionization or Fragmentation The MS source and collision energy parameters may not be optimal for your specific acyl-CoA species.
-
Solution: Optimize MS parameters by directly infusing a standard solution of the target acyl-CoA.[1][14] Tune parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy to maximize the signal for the desired precursor and product ions.[1]
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Your chromatogram shows peaks that are not sharp and symmetrical, leading to inaccurate integration and quantification.
Possible Cause 1: Secondary Interactions with the Column The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase, especially on C18 columns, leading to peak tailing.[3]
-
Solution:
-
Mobile Phase Additives: Use a slightly acidic mobile phase. The addition of weak acids can improve peak shape for short-chain acyl-CoAs.[2][15]
-
Ion-Pairing Chromatography: While effective for separating isomers, ion-pairing reagents can cause significant ion suppression in the MS source and are often avoided.[3][6]
-
Alternative Chromatography: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which can provide good separation for a wide range of acyl-CoAs, from free CoA to long-chain species, in a single run.[16]
-
Possible Cause 2: Column Degradation or Contamination Repeated injections of biological extracts can lead to a buildup of contaminants on the column, affecting performance.[13][17]
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Washing: Implement a robust column washing procedure between sample batches.
-
Column Replacement: If performance does not improve after washing, the column may need to be replaced.
-
Possible Cause 3: Sample Reconstitution Solvent The solvent used to reconstitute the dried extract can affect peak shape if it is not compatible with the initial mobile phase.
-
Solution: Reconstitute the sample in a solvent that is similar in composition to or weaker than the initial mobile phase.[7] Methanol has been shown to provide good stability for acyl-CoAs and is a suitable reconstitution solvent.[1]
Experimental Protocols & Data
Protocol: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[1][7]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Internal Standard (ISTD) solution (e.g., 10 µM 15:0-CoA or C17-CoA)[1][14]
-
Acetonitrile
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 15,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 2 mL of ice-cold methanol and 15 µL of ISTD solution. Incubate at -80°C for 15 minutes to quench metabolism. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][7]
-
Suspension Cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold methanol containing the internal standard.[7]
-
-
Protein Precipitation: Centrifuge the cell lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Add 1 mL of acetonitrile to the supernatant to facilitate evaporation and evaporate the sample to dryness using a vacuum concentrator or under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-150 µL) of methanol for LC-MS/MS analysis. Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material. Transfer the clear supernatant to an autosampler vial.[1][7]
Data Tables
Table 1: Example MRM Transitions for Common Acyl-CoAs (Positive Ion Mode)
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Acetyl-CoA | 810.1 | 303.1 | 428.1 | [3] |
| Propionyl-CoA | 824.1 | 317.1 | 428.1 | [3] |
| Succinyl-CoA | 868.1 | 361.1 | 428.1 | [3] |
| Malonyl-CoA | 854.1 | 347.1 | 428.1 | [3] |
| C14:0-CoA (Myristoyl-CoA) | 964.4 | 457.4 | - | [4] |
| C16:0-CoA (Palmitoyl-CoA) | 1006.4 | 499.4 | - | [4] |
| C18:0-CoA (Stearoyl-CoA) | 1034.5 | 527.5 | - | [4] |
| C18:1-CoA (Oleoyl-CoA) | 1032.5 | 525.5 | - | [4] |
| Note: The quantifier product ion corresponds to the neutral loss of 507 Da ([M+H - 507]⁺), while the qualifier is a common fragment. |
Table 2: Quantitative Abundance of Acyl-CoAs in Different Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.64 | - | - |
| Propionyl-CoA | 3.53 | - | - |
| Succinyl-CoA | 25.47 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12.0 | ~4.0 |
| C18:0-CoA | - | ~5.0 | ~2.0 |
| Data is compiled from the literature and is intended for comparative purposes. Absolute values can vary based on experimental conditions and normalization methods.[7] |
Visual Guides
Caption: General experimental workflow for LC-MS/MS analysis of acyl-CoAs.
Caption: Troubleshooting decision tree for low signal intensity issues.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.vu.nl [research.vu.nl]
- 17. zefsci.com [zefsci.com]
Stability of (S)-3-hydroxypentanoyl-CoA in aqueous solutions
Welcome to the technical support center for (S)-3-hydroxypentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound, like other acyl-CoA thioesters, is susceptible to hydrolysis in aqueous solutions.[1][2] The thioester bond can be cleaved by both acid and base catalysis, leading to the formation of coenzyme A and 3-hydroxypentanoic acid.[3][4][5] Its stability is significantly influenced by the pH, temperature, and composition of the aqueous solution.[1][6]
Q2: What are the primary degradation products of this compound in water?
A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond. This results in the formation of Coenzyme A (CoA-SH) and (S)-3-hydroxypentanoic acid. Under oxidizing conditions, the free thiol group of Coenzyme A can also form disulfide bridges.
Q3: What is the optimal pH for storing and handling aqueous solutions of this compound?
A3: To minimize hydrolysis, aqueous solutions of acyl-CoAs should be maintained at a slightly acidic to neutral pH, ideally between pH 4 and 6.[7] Both strongly acidic and alkaline conditions will accelerate the rate of hydrolysis.[1][3]
Q4: How does temperature affect the stability of this compound?
A4: Increased temperatures will accelerate the rate of hydrolysis of the thioester bond. For optimal stability, it is recommended to handle and store aqueous solutions of this compound at low temperatures (e.g., on ice for short-term handling and frozen for long-term storage).
Q5: What are the recommended long-term storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a lyophilized powder or crystalline solid at -20°C or below.[7][8][9] If an aqueous stock solution must be prepared, it is advisable to prepare small aliquots in a suitable buffer (pH 4-6), flash-freeze them in liquid nitrogen, and store them at -80°C. Avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.[7][9]
Q6: Can I use a purely aqueous buffer to dissolve this compound?
A6: While soluble in aqueous buffers, the stability of acyl-CoAs can be improved in solutions containing organic solvents.[1] A solution of 50% methanol (B129727) in a 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7) has been shown to provide better stability for some acyl-CoAs compared to purely aqueous solutions.[1] However, the compatibility of organic solvents with your specific experimental setup should be considered.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new vial of lyophilized powder.
-
Use Freshly Prepared Solutions: For best results, prepare aqueous solutions of this compound immediately before use.
-
Control for Hydrolysis: Run a control experiment to quantify the amount of this compound remaining at the end of your assay. This can be done using an analytical method like LC-MS/MS.[10][11][12]
-
Maintain Low Temperatures: Keep all solutions containing this compound on ice throughout the experiment.
-
Check Buffer pH: Ensure the pH of your assay buffer is within the optimal range for stability (pH 4-6), provided it is also compatible with your enzyme's activity.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: Presence of degradation products such as Coenzyme A and 3-hydroxypentanoic acid.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately after preparation, analyze a sample of your this compound solution to establish a baseline chromatogram.
-
Analyze an Aged Sample: Analyze a sample of the same solution that has been incubated under your experimental conditions (time, temperature, pH) to identify peaks corresponding to degradation products.
-
Use Reference Standards: If available, run standards of Coenzyme A and 3-hydroxypentanoic acid to confirm the identity of the degradation peaks.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 4) | Increased hydrolysis | Avoid |
| Neutral (pH 6-7) | Moderate stability | Acceptable for short-term use | |
| Slightly Acidic (pH 4-6) | Optimal stability | Recommended | |
| Alkaline (pH > 7) | Rapid hydrolysis | Avoid | |
| Temperature | Frozen (≤ -20°C) | High stability | Recommended for storage |
| Refrigerated (0-4°C) | Moderate stability | Suitable for short-term handling (on ice) | |
| Room Temperature (~25°C) | Low stability | Avoid prolonged exposure | |
| Elevated (> 30°C) | Very low stability | Avoid | |
| Solution | Purely Aqueous | Susceptible to hydrolysis | Use with caution, prepare fresh |
| Composition | Aqueous with Organic Solvent (e.g., 50% Methanol) | Improved stability | Consider for stock solutions if compatible with the assay |
Experimental Protocols
Protocol: General Assessment of this compound Stability
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions using LC-MS/MS.
-
Preparation of Stock Solution:
-
Dissolve lyophilized this compound in your desired aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0) to a final concentration of 1 mM.
-
Perform this step on ice.
-
-
Experimental Setup:
-
Prepare multiple aliquots of the stock solution under different conditions you wish to test (e.g., different pH values, temperatures).
-
Include a control aliquot to be analyzed immediately (T=0).
-
-
Incubation:
-
Incubate the aliquots for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) under the specified conditions.
-
-
Sample Quenching and Preparation for Analysis:
-
At each time point, take a sample from each condition and quench the degradation by adding an equal volume of cold methanol.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an appropriate vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable reversed-phase analytical column for separation.[1]
-
Set up the mass spectrometer to monitor the parent and fragment ions specific for this compound. A common fragmentation is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 m/z).[1]
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the half-life (t½) of this compound under each condition.
-
Mandatory Visualization
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neolab.de [neolab.de]
- 8. avantiresearch.com [avantiresearch.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 11. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Feedback Inhibition in CoA-Dependent Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working on CoA-dependent pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to feedback inhibition in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research, offering potential causes and actionable solutions in a direct question-and-answer format.
Question: My engineered metabolic pathway shows low product yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low product yield in an engineered pathway is a common issue that can stem from several bottlenecks. Feedback inhibition is a primary suspect, but other factors could also be at play.
Potential Causes & Solutions:
-
Persistent Feedback Inhibition: The most direct cause is when the end-product of your pathway inhibits an early enzyme, throttling its own synthesis.[1][2]
-
Solution: Engineer the regulatory enzyme to be resistant to feedback inhibition. This is often achieved through site-directed mutagenesis of the allosteric site.[3][4] For example, mutating key residues in Pantothenate Kinase (CoaA), a key regulator of CoA biosynthesis, has been shown to make the enzyme refractory to CoA inhibition.[3]
-
-
Insufficient Precursor Supply (Acetyl-CoA): Your target pathway may be starved for the essential precursor, acetyl-CoA.
-
Solution: Increase the intracellular supply of acetyl-CoA. Strategies include:
-
Overexpressing enzymes in the acetyl-CoA synthesis pathway, such as pyruvate (B1213749) dehydrogenase.[5]
-
Inhibiting competing pathways that consume acetyl-CoA, like the TCA cycle, by deleting or knocking down key genes (e.g., sucA).[5]
-
Constructing synthetic bypasses, such as a pyruvate dehydrogenase bypass, to increase the stoichiometric yield of acetyl-CoA from pyruvate.[5][6]
-
-
-
Limited CoA Availability: The cofactor itself, Coenzyme A, may be the limiting factor.
-
Solution: Overexpress key enzymes in the CoA biosynthesis pathway. Pantothenate kinase (PanK or CoaA) is the most regulated step and is often targeted for overexpression to increase the intracellular CoA pool.[3][5] Overexpression of the panK gene in E. coli led to a 3-fold increase in acetyl-CoA concentration.[5]
-
-
Metabolic Burden or Toxicity: The genetic modifications or the accumulation of an intermediate product might be placing a high metabolic load on the host cells, inhibiting growth and productivity.
Question: I performed site-directed mutagenesis on a target enzyme, but it is still sensitive to feedback inhibition. What went wrong?
Answer:
When a rationally designed mutant enzyme fails to exhibit the desired resistance to feedback inhibition, the issue can often be traced back to the mutation strategy or the experimental validation process.
Potential Causes & Solutions:
-
Incorrect Identification of Allosteric Site: The targeted residues may not be critical for inhibitor binding.
-
Solution: Re-evaluate the identification of the allosteric site. Use computational methods that analyze sequence evolution and physicochemical characteristics, as allosteric sites are often less conserved than catalytic sites.[8] Homology modeling and docking studies can also help pinpoint key residues at the inhibitor binding site.[9]
-
-
Suboptimal Amino Acid Substitution: The chosen amino acid substitution may not have been effective at disrupting inhibitor binding without compromising protein folding or catalytic activity.
-
Flawed Experimental Assay: The in vitro assay used to measure enzyme activity and inhibition might be inaccurate.
-
Solution: Verify your assay conditions. Ensure that substrate and inhibitor concentrations are accurate and that the buffer conditions (pH, temperature) are optimal for the enzyme. Run controls with the wild-type enzyme to confirm its known inhibition profile.
-
-
Issues with Protein Expression/Purification: The mutant protein may not be expressing correctly or may have been purified in a misfolded or inactive state.
-
Solution: Confirm the expression of the mutant protein via SDS-PAGE and Western blot. Optimize purification protocols to ensure the protein remains stable and active. Characterize the purified mutant enzyme to ensure it retains significant catalytic activity compared to the wild-type.[3]
-
Frequently Asked Questions (FAQs)
What is feedback inhibition in the context of CoA-dependent pathways?
Feedback inhibition, also known as end-product inhibition, is a cellular control mechanism where the final product of a metabolic pathway inhibits the activity of an enzyme that acts early in the pathway.[2][10] In CoA-dependent pathways, this often means that a molecule synthesized using acetyl-CoA or other CoA thioesters will bind to an allosteric site on a key regulatory enzyme, causing a conformational change that reduces or stops the enzyme's activity.[4][10] This process is crucial for maintaining metabolic homeostasis by preventing the unnecessary production and accumulation of metabolites.[4][11] For example, CoA and its thioesters are potent feedback inhibitors of Pantothenate Kinase (CoaA), the first enzyme in the CoA biosynthetic pathway.[3]
What are the primary strategies to overcome feedback inhibition?
There are two main strategies employed in metabolic engineering to bypass feedback inhibition:
-
Protein Engineering of the Target Enzyme: This involves modifying the enzyme itself to reduce its sensitivity to the inhibitory end-product.[4]
-
Site-Directed Mutagenesis: This is the most common technique, where specific amino acid residues in the allosteric binding site are mutated.[3][4] The goal is to disrupt the binding of the inhibitor without significantly affecting the enzyme's catalytic efficiency. Successful examples include engineering feedback-resistant mutants of CoaA and homoserine dehydrogenase.[3][9]
-
Domain Swapping/Fusion: In some cases, the regulatory domain of an enzyme can be removed or swapped with a domain from an unregulated enzyme to abolish allosteric control.[12][13]
-
-
Metabolic Pathway Rerouting and Regulation: This involves making broader changes to the metabolic network to either reduce the concentration of the inhibitory molecule or bypass the regulated step.
-
Increasing CoA/Acetyl-CoA Supply: As described in the troubleshooting guide, enhancing the production of precursors and cofactors can sometimes overcome the inhibitory effect by mass action or by altering metabolic fluxes.[5]
-
Creating Bypass Pathways: Introducing heterologous enzymes to create a synthetic pathway that bypasses the feedback-regulated native enzyme is an effective strategy.[5][6]
-
Dynamic Regulation: Implementing genetic circuits that dynamically control the expression of key enzymes can balance the production of the desired compound with the health of the cell, preventing the buildup of inhibitory concentrations of the end-product.[7]
-
How do I identify the allosteric site of an enzyme for mutagenesis?
Identifying the correct allosteric site is critical for successful protein engineering. A multi-faceted approach is recommended:
-
Structural Analysis: If the crystal structure of the enzyme complexed with its allosteric inhibitor is available, this is the most direct way to identify the binding pocket and the key interacting residues.[3][4]
-
Homology Modeling and Docking: If a crystal structure is not available, you can build a homology model based on a related, structurally characterized enzyme. Molecular docking simulations can then be used to predict how the inhibitor binds to your target enzyme.[9]
-
Computational and Bioinformatic Analysis: Several computational tools can predict allosteric sites based on protein structure, dynamics, and sequence information.[14] Comparing the sequences of enzymes from different species can be informative; allosteric sites tend to be less evolutionarily conserved than catalytic sites.[8]
-
Literature Review: Previous studies on the same or similar enzymes often contain valuable information about regulatory sites and feedback-resistant mutations.[7][9]
Data Summary
The following table summarizes quantitative data from studies where feedback inhibition was successfully overcome.
| Enzyme Target | Host Organism | Strategy | Key Result | Reference |
| Pantothenate Kinase (panK/coaA) | E. coli | Overexpression of native panK gene | 3-fold increase in intracellular acetyl-CoA concentration | [5] |
| Pantothenate Kinase (CoaA) | E. coli | Site-directed mutagenesis (R106A) | Mutant CoaA[R106A] was refractory to CoA inhibition and retained 50% of wild-type catalytic activity. | [3] |
| α-isopropylmalate synthase (IPMS) | C. glutamicum | Site-directed mutagenesis (Y553D) | Relieved feedback inhibition by L-leucine, increasing L-leucine production by 30-fold compared to wild-type. | [7] |
| Homoserine Dehydrogenase (CgHSD) | C. glutamicum | Semi-rational saturation mutagenesis | Purified mutants maintained >90% activity in the presence of 10 mM L-threonine inhibitor. | [9] |
Experimental Protocols
Key Experiment: Site-Directed Mutagenesis to Create a Feedback-Resistant Enzyme
This protocol provides a generalized workflow for creating a point mutation in a target enzyme using inverse PCR, a common and effective method.[15][16]
Objective: To introduce a specific mutation into a plasmid containing the gene for a target allosteric enzyme to render the enzyme insensitive to feedback inhibition.
Materials:
-
Plasmid DNA template containing the target gene
-
Custom mutagenic oligonucleotide primers (forward and reverse)
-
dNTP mix
-
Chemically competent E. coli cells[17]
-
Appropriate antibiotic selection media (LB agar (B569324) plates)
Methodology:
-
Primer Design:
-
Design two complementary primers, typically 25-45 nucleotides in length, containing the desired mutation in the center.[19]
-
The mutation should be flanked by at least 8-10 nucleotides of correct sequence on both sides.[19]
-
Ensure the primers have a melting temperature (Tm) suitable for the polymerase and PCR conditions.
-
-
Mutagenic PCR:
-
Set up a PCR reaction using the high-fidelity polymerase, the plasmid template, and the mutagenic primers. The polymerase will amplify the entire plasmid, incorporating the primers and thus the mutation.
-
Typical PCR Cycle:
-
Initial Denaturation: 95°C for 30 seconds
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
-
Template DNA Digestion:
-
Following PCR, treat the reaction mixture with DpnI enzyme. DpnI specifically digests methylated and hemimethylated DNA, which is characteristic of the original plasmid template isolated from E. coli.[18]
-
The newly synthesized PCR product is unmethylated and will not be digested.
-
Incubate at 37°C for 1-2 hours.[18]
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid DNA into highly competent E. coli cells.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Verify the presence of the desired mutation by DNA sequencing.
-
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Feedback Inhibition | BioNinja [old-ib.bioninja.com.au]
- 3. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into de-regulation of amino acid feedback inhibition: a focus on structure analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Rational Engineering of Enzyme Allosteric Regulation through Sequence Evolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening [frontiersin.org]
- 10. byjus.com [byjus.com]
- 11. Feedback Inhibition in Metabolic Pathways – Mt Hood Community College Biology 101 [openoregon.pressbooks.pub]
- 12. Engineering allosteric control to an unregulated enzyme by transfer of a regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering an Allosteric Control of Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
- 16. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]
- 17. Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Signal Intensity for (S)-3-hydroxypentanoyl-CoA in Mass Spectrometry
Welcome to the technical support center for the analysis of (S)-3-hydroxypentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during mass spectrometry experiments, specifically focusing on low signal intensity.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my this compound standard. What are the first steps I should take?
A1: When a complete signal loss occurs, a systematic check of your LC-MS system is crucial.
-
System Suitability Test: Begin by infusing a known, stable compound to verify that the mass spectrometer is functioning correctly and that you have a stable electrospray.[1][2]
-
Fresh Standards and Mobile Phase: Acyl-CoAs can be unstable. Prepare fresh this compound standards and mobile phases to rule out degradation or contamination.[1]
-
Instrument Parameters: Double-check all instrument settings, including gas flows, temperatures, and voltages, to ensure they are appropriate for your analysis.[3]
Q2: What are the most common reasons for low signal intensity when analyzing acyl-CoA compounds like this compound?
A2: Several factors can contribute to low signal intensity for acyl-CoA compounds:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. It is important to minimize sample exposure to room temperature.[1]
-
Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can significantly impact the ionization efficiency of your target analyte.[1][3]
-
Suboptimal Mass Spectrometry Parameters: Incorrectly defined precursor and product ions, or non-optimized collision energy, can result in poor sensitivity.[1][3]
-
Matrix Effects: Endogenous components in biological samples can suppress the ionization of the target analyte.[4]
Q3: Which ionization mode, positive or negative, is better for this compound?
A3: Both positive and negative electrospray ionization (ESI) modes can be used for acyl-CoA analysis.
-
Positive Ion Mode (ESI+): Often preferred for short-chain acyl-CoAs and can provide better sensitivity for some species.[5][6] It typically generates a protonated molecule [M+H]+.
-
Negative Ion Mode (ESI-): Can also be effective and may offer higher sensitivity for certain acyl-CoAs, producing ions such as [M-H]-.[6][7] The optimal mode should be determined empirically for this compound in your specific sample matrix.
Q4: How can I improve the ionization of this compound?
A4: To enhance ionization efficiency:
-
Mobile Phase Additives: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve protonation in positive ion mode.[8] For negative ion mode, a buffer like ammonium (B1175870) acetate (B1210297) at a low concentration (e.g., 5 mM) can be beneficial.[9][10]
-
Solvent Composition: Ensure the use of high-purity, MS-grade solvents like acetonitrile (B52724) or methanol (B129727) to reduce background noise and prevent the formation of unwanted adducts.[8]
Q5: Can my sample preparation method be the cause of low signal?
A5: Yes, the sample preparation protocol is critical.
-
Extraction Efficiency: Inefficient extraction will lead to low recovery of the analyte. Solid-phase extraction (SPE) with a C18 cartridge is a common and effective method for purifying acyl-CoAs.[5][11]
-
Sample Stability: Keep samples on ice or at 4°C during preparation and store them at -80°C to prevent degradation.[12] The unstable nature of long-chain acyl-CoAs requires careful handling at each step of the extraction process.[13]
Troubleshooting Workflow
If you are experiencing low signal intensity, follow this systematic troubleshooting workflow to identify and resolve the issue.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of acyl-CoAs from biological samples and may require optimization.
-
Homogenization: Homogenize the tissue or cell sample in an ice-cold extraction buffer (e.g., a 1:1 mixture of 50 mM ammonium formate (B1220265) pH 6.3 and methanol).[12]
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[11]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 2 mL of 5% methanol in water) to remove polar impurities.[11]
-
Elution: Elute this compound with a higher concentration of organic solvent (e.g., 1 mL of methanol or an acetonitrile/water mixture).[11]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[11][12]
LC-MS/MS Method Development
The following table summarizes starting parameters for developing an LC-MS/MS method for this compound. Optimization is essential for achieving the best results.
| Parameter | Recommended Starting Conditions |
| Liquid Chromatography | |
| Column | C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[12] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[8][11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[8][11] |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40-42°C[12] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), test both Positive and Negative modes[6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Calculate the m/z of the protonated [M+H]+ or deprotonated [M-H]- molecule. |
| Product Ion (Q3) | Monitor for characteristic fragments (e.g., loss of the phosphopantetheine moiety). |
| Collision Energy (CE) | Optimize for the specific precursor-to-product transition. |
| Source Parameters | Optimize spray voltage, gas flows, and temperatures for stable spray and maximum signal. |
Signaling Pathway and Experimental Workflow Visualization
The diagram below illustrates the general experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecules with poor ESI ionization - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of enzymatic synthesis of (S)-3-hydroxypentanoyl-CoA
Technical Support Center: Enzymatic Synthesis of (S)-3-Hydroxypentanoyl-CoA
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of this compound. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis process, offering potential causes and solutions in a direct question-and-answer format.
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Low product yield is a common problem that can arise from several factors, ranging from enzyme inactivity to suboptimal reaction conditions.[1] A systematic approach is crucial for diagnosis. Key areas to investigate include:
-
Enzyme Activity and Stability: The enoyl-CoA hydratase (ECH) may have low specific activity or be unstable under the reaction conditions.
-
Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific ECH being used.[1]
-
Substrate Quality and Concentration: The precursor, trans-2-pentenoyl-CoA, may be impure, or its concentration might lead to substrate inhibition.[2]
-
Cofactor Availability: Although ECHs do not require cofactors, other enzymes in a coupled system might. Ensure all necessary components are present and at the correct concentrations.[1]
-
Presence of Inhibitors: Contaminants in reagents, glassware, or from the enzyme preparation (e.g., heavy metals) can inhibit enzyme activity.[1][3][4][5]
-
Product Degradation: The product, this compound, might be unstable or be consumed by contaminating enzymes in the preparation.
Q2: How can I determine if my enoyl-CoA hydratase is inactive or has low activity?
To confirm the functionality of your enzyme, perform an individual enzyme activity assay. This involves incubating the purified enzyme with its substrate (trans-2-pentenoyl-CoA) under proposed reaction conditions and monitoring product formation over time. A common method is to spectrophotometrically monitor the disappearance of the substrate's double bond at approximately 263 nm.
Q3: The stereoselectivity of my reaction is poor, resulting in a mixture of (S) and (R) enantiomers. How can I improve this?
Enoyl-CoA hydratases are highly stereospecific enzymes that catalyze the syn-addition of water to the double bond of trans-2-enoyl-CoA, typically yielding the (S)-enantiomer.[6][7] Poor stereoselectivity is unusual but could indicate:
-
Incorrect Enzyme Choice: Ensure you are using an (S)-specific enoyl-CoA hydratase (ECHS1 or L-bifunctional protein), not an (R)-specific one (ECH2 or D-bifunctional protein) which is involved in peroxisomal β-oxidation.[8][9]
-
Contaminating Enzymes: Your enzyme preparation may be contaminated with an (R)-specific hydratase or a racemase. Verify the purity of your enzyme preparation using SDS-PAGE.
-
Non-Enzymatic Hydration: Although unlikely under typical biological conditions, extreme pH or temperature could potentially lead to non-enzymatic, non-stereoselective hydration of the substrate.
Enoyl-CoA hydratase from rat liver, for instance, exhibits a stereoselectivity (3(S)/3(R)) of 400,000 to 1 for the hydration of trans-2-crotonyl-CoA.[10][11]
Q4: My reaction starts well but stops before all the substrate is consumed. What could be the issue?
This pattern often points to one of the following issues:
-
Product Inhibition: The accumulation of this compound may be inhibiting the enzyme. Try running the reaction at a lower initial substrate concentration or implementing an in-situ product removal strategy if feasible.
-
Enzyme Instability: The enzyme may be losing activity over the course of the reaction due to factors like temperature, pH shifts, or oxidation. Consider adding stabilizing agents (e.g., DTT, glycerol) or immobilizing the enzyme.
-
Substrate Instability: The trans-2-pentenoyl-CoA substrate could be degrading over time. Verify its stability under the reaction conditions independently.
-
Reversible Reaction: The hydration of enoyl-CoA is a reversible reaction.[12] If the product concentration becomes high enough, the reverse reaction (dehydration) may become significant, leading to equilibrium.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the enzymatic synthesis is highly dependent on reaction parameters. The following table summarizes typical conditions for enoyl-CoA hydratases. Note that the optimal conditions can vary significantly depending on the specific enzyme source.
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | ECHs are generally active in neutral to slightly alkaline conditions. A compromise may be needed in coupled enzyme systems.[1] |
| Temperature (°C) | 25 - 40 | Mesophilic enzymes typically have optima in this range. Thermophilic enzymes will require higher temperatures. |
| Substrate Conc. (µM) | 10 - 200 | High substrate concentrations can lead to inhibition.[2] Determine the Kₘ for your specific enzyme to guide concentration choice. |
| Enzyme Conc. (µg/mL) | 1 - 10 | Should be optimized based on desired reaction rate and cost. Higher concentrations can lead to aggregation or other issues.[2] |
| Buffer | Tris-HCl, K-Phosphate | Choose a buffer system that is stable and does not inhibit the enzyme. Ensure adequate buffering capacity to prevent pH shifts. |
| Additives | DTT, EDTA | Dithiothreitol (DTT) can be added to prevent oxidation. EDTA can chelate heavy metal ions that may inhibit the enzyme.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol measures the hydration of the α,β-unsaturated thioester bond, which leads to a decrease in absorbance at ~263 nm.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
Substrate Stock: 1 mM trans-2-pentenoyl-CoA in water.
-
Enzyme Solution: Purified enoyl-CoA hydratase diluted to an appropriate concentration (e.g., 10-100 µg/mL) in Assay Buffer.
-
-
Assay Procedure:
-
Pipette 950 µL of Assay Buffer into a quartz cuvette.
-
Add 50 µL of the 1 mM substrate stock to reach a final concentration of 50 µM.
-
Place the cuvette in a spectrophotometer and set the wavelength to 263 nm.
-
Initiate the reaction by adding 10 µL of the enzyme solution and mix quickly by inversion.
-
Record the decrease in absorbance at 263 nm for 3-5 minutes.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the Beer-Lambert law (A = εcl) to calculate the reaction rate. The molar extinction coefficient (ε) for crotonyl-CoA (a similar substrate) is approximately 6,700 M⁻¹cm⁻¹. This value should be determined empirically for trans-2-pentenoyl-CoA for highest accuracy.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Protocol 2: HPLC Method for Product Quantification and Chiral Analysis
This method allows for the separation and quantification of the substrate and the (S) and (R) enantiomers of the product.[8]
-
Sample Preparation:
-
Stop the enzymatic reaction at various time points by adding an equal volume of ice-cold acetonitrile (B52724) or by acid quenching (e.g., with 1 M HCl).
-
Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: Chiral separation column (e.g., CHIRALPAK AD-H or similar).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 50 mM potassium phosphate, pH 5.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8] A typical starting point could be 35:65 (v/v) buffer/methanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.[8]
-
Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).[8]
-
-
Analysis:
-
Run authentic standards for trans-2-pentenoyl-CoA, this compound, and (R)-3-hydroxypentanoyl-CoA to determine retention times.
-
Integrate the peak areas of the substrate and product(s) in the experimental samples to determine their concentrations relative to a standard curve.
-
Calculate the enantiomeric excess (e.e.) for the product.
-
Visualizations: Workflows and Pathways
Biochemical Reaction Pathway
The diagram below illustrates the single-step enzymatic hydration of trans-2-pentenoyl-CoA to this compound, catalyzed by an (S)-specific enoyl-CoA hydratase.
Caption: Enzymatic hydration of trans-2-pentenoyl-CoA.
Troubleshooting Workflow for Low Product Yield
This decision tree provides a logical workflow for diagnosing the cause of low product yield in your enzymatic synthesis.
Caption: A logical workflow for troubleshooting low conversion issues.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 8. Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselectivity of enoyl-CoA hydratase results from preferential activation of one of two bound substrate conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Short-Chain Acyl-CoA Thioesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of short-chain acyl-CoA thioesters.
Troubleshooting Guides
Problem 1: Low or No Recovery of Short-Chain Acyl-CoA Thioesters After Extraction and Purification
Short-chain acyl-CoA thioesters are notoriously unstable, which can lead to significant sample loss during purification. Below is a systematic guide to troubleshoot low recovery.
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis. Immediate inactivation of enzymatic activity is critical. Use a pre-chilled quenching buffer (e.g., 95% acetonitrile (B52724) with 25 mM formic acid at -20°C) at the moment of sample collection.[1] |
| Chemical Hydrolysis (pH Instability) | The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Maintain a slightly acidic pH (between 4 and 6) throughout the extraction and purification process.[2] Avoid buffers with a pH above 7. |
| Thermal Degradation | Elevated temperatures accelerate both enzymatic and chemical degradation. All steps, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C. For long-term storage, samples should be kept at -80°C. |
| Inefficient Extraction from Sample Matrix | The choice of extraction solvent and method is crucial for efficient recovery. A common method involves protein precipitation with an organic solvent followed by solid-phase extraction (SPE). For a broad range of acyl-CoAs, an extraction using acetonitrile/isopropanol followed by a phosphate (B84403) buffer has been shown to be effective. |
| Poor Retention or Elution in Solid-Phase Extraction (SPE) | The SPE sorbent and elution solvents must be optimized. For short-chain acyl-CoAs, a reversed-phase sorbent is often used. Ensure proper conditioning of the SPE column and use an appropriate elution solvent that is strong enough to displace the analyte but selective enough to leave contaminants behind. |
| Oxidation | The thiol group of Coenzyme A can be prone to oxidation. While some protocols suggest avoiding reducing agents like DTT as they can promote thioester hydrolysis, the use of antioxidants or performing procedures under an inert atmosphere (e.g., nitrogen) can be considered if oxidation is a suspected issue. |
Experimental Workflow for Sample Preparation and Extraction
Caption: A generalized workflow for the extraction of short-chain acyl-CoA thioesters.
Problem 2: Low Signal Intensity or Poor Peak Shape in LC-MS/MS Analysis
Even with successful purification, challenges can arise during the analytical stage. This guide addresses common issues encountered during LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Inefficient Ionization | Short-chain acyl-CoAs are often analyzed in positive ion mode using electrospray ionization (ESI). The mobile phase composition significantly impacts ionization efficiency. The use of an acidic mobile phase (e.g., with formic acid) is common, but the pH should be optimized. Some methods utilize a slightly basic mobile phase (pH ~8.1) for separation on certain columns.[1] |
| Suboptimal Mass Spectrometry Parameters | Incorrect precursor and product ion selection, as well as suboptimal collision energy, will lead to poor sensitivity. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety. Optimize these parameters by infusing a standard of the target analyte. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Ensure that the sample cleanup (SPE) is effective. If matrix effects are still suspected, consider using a more advanced sample preparation technique or a different chromatographic column to improve separation. The use of stable isotope-labeled internal standards can help to correct for matrix effects. |
| Poor Peak Shape (Tailing or Broadening) | This can be caused by secondary interactions with the stationary phase or issues with the mobile phase. Ensure the pH of the mobile phase is appropriate for the analyte and the column. For example, adjusting the pH to be above the pKa of the adenine (B156593) moiety but below that of the secondary phosphate has been shown to improve peak shape. The use of ion-pairing reagents can improve peak shape but may cause ion suppression in the mass spectrometer. |
| Isomer Co-elution | Isobaric compounds, such as butyryl-CoA and isobutyryl-CoA, can be difficult to separate chromatographically. Specialized columns (e.g., porous organo-silica reversed-phase) and optimized gradients are necessary to achieve separation.[1] |
Troubleshooting Logic for Low LC-MS/MS Signal
Caption: A logical workflow for diagnosing the cause of low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing short-chain acyl-CoA thioesters? Aqueous solutions of acyl-CoA thioesters are most stable at a slightly acidic pH, typically between 4 and 6. Stability significantly decreases in alkaline conditions (pH above 7) where the thioester bond is prone to hydrolysis.[2]
Q2: Can I use reducing agents like DTT or BME to prevent oxidation? While the thiol group of Coenzyme A can oxidize, some studies suggest that reducing agents like DTT may promote the hydrolysis of the thioester bond. If oxidation is a concern, it is preferable to work quickly, keep samples cold, and consider working under an inert atmosphere.
Q3: How can I separate isobaric short-chain acyl-CoAs like succinyl-CoA and methylmalonyl-CoA? Separation of isobaric acyl-CoAs is a significant challenge. The use of a porous organo-silica reversed-phase column with an optimized gradient has been shown to successfully separate these compounds.[1] Ion-pairing chromatography can also be effective but may lead to ion suppression in the mass spectrometer.
Q4: What are the expected recovery rates for short-chain acyl-CoAs using solid-phase extraction? Recovery rates are highly dependent on the specific protocol and the acyl-CoA . However, with an optimized protocol, high recoveries are achievable. The table below presents data from a study using a specific extraction and SPE method.
Data Presentation
Table 1: Recovery of Acyl-Coenzyme A Esters from Rat Liver
| Acyl-Coenzyme A Ester | Tissue Extraction Recovery (%) | Solid-Phase Extraction Recovery (%) |
| Acetyl-CoA | 93 ± 4 | 88 ± 3 |
| Malonyl-CoA | 98 ± 5 | 90 ± 4 |
| Octanoyl-CoA | 104 ± 6 | 85 ± 5 |
| Palmitoyl-CoA | 99 ± 5 | 83 ± 4 |
| Oleoyl-CoA | 95 ± 4 | 86 ± 3 |
| Arachidonyl-CoA | 96 ± 5 | 89 ± 4 |
| Values are the mean ± SD of three separate experiments. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue
This protocol is adapted from established methods for the purification of a broad range of acyl-CoA esters from tissue samples.
Materials:
-
Frozen tissue powder
-
Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v)
-
Aqueous Buffer: 0.1 M Potassium Phosphate, pH 6.7
-
SPE Columns: 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel
-
SPE Conditioning Solvent: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE Wash Solvent 1: Water
-
SPE Wash Solvent 2: Methanol
-
SPE Elution Solvent 1: 2% Ammonium (B1175870) Hydroxide (B78521) in Water
-
SPE Elution Solvent 2: 5% Ammonium Hydroxide in Water
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Homogenization:
-
To approximately 100 mg of frozen, powdered tissue in a pre-chilled tube, add 1 mL of ice-cold extraction solvent (Acetonitrile/Isopropanol).
-
Add 0.75 mL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7).
-
Vortex vigorously for 5 seconds.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
-
Supernatant Collection and Acidification:
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant by adding 0.25 mL of glacial acetic acid and vortex.
-
-
SPE Column Conditioning:
-
Condition the SPE column by passing 1 mL of the conditioning solvent through it. Do not let the column run dry.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 2.4 mL of water.
-
Wash the column with an additional 2.4 mL of methanol.
-
-
Elution:
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.
-
Perform a second elution with 2.4 mL of 5% ammonium hydroxide.
-
Combine the two eluates.
-
-
Drying and Reconstitution:
-
Dry the combined eluates under a stream of nitrogen or in a vacuum concentrator at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS system (e.g., 50% methanol).
-
LC-MS/MS Analysis Protocol
This is a general protocol for the analysis of short-chain acyl-CoA thioesters.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: Porous reversed-phase column (e.g., Gemini C18, 100 mm x 4.6 mm, 3 µm).[1]
-
Mobile Phase A: 50 mM formic acid, adjusted to pH 8.1 with 25% ammonium hydroxide in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 600 µL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient:
-
0-12 min: 0-15% B
-
12-16 min: 15-100% B
-
16-18 min: 100% B
-
18-20 min: 100-0% B
-
20-25 min: 0% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to the product ion corresponding to the neutral loss of the 3'-phospho-ADP moiety or other characteristic fragments. These should be optimized for each specific acyl-CoA.
References
Technical Support Center: Optimizing 3-Hydroxypropionic Acid (3-HP) Production
Welcome to the technical support center for 3-hydroxypropionic acid (3-HP) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation process. Here you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during your 3-HP fermentation experiments.
| Question (Issue) | Possible Causes | Recommended Solutions |
| Why is my 3-HP titer low? | 1. Suboptimal Fermentation Conditions: pH, temperature, or aeration may not be ideal for your specific strain.[1] 2. Enzyme Inactivity/Instability: Key enzymes, such as glycerol (B35011) dehydratase, may be inactive or unstable under your experimental conditions.[2] 3. Precursor/Cofactor Limitation: Insufficient supply of essential precursors (e.g., acetyl-CoA, malonyl-CoA) or cofactors (e.g., NAD+/NADH, NADPH, Vitamin B12).[3][4] 4. Toxicity: Accumulation of the intermediate 3-hydroxypropionaldehyde (3-HPA) or the final product 3-HP can be toxic to cells, inhibiting growth and production.[2][5] | 1. Optimize Conditions: Systematically vary pH (e.g., two-stage control), aeration (e.g., microaerobic conditions), and temperature to find the optimal range.[1][2] 2. Enhance Enzyme Stability: Co-express chaperone proteins or enzyme reactivases (e.g., GdrA/B for glycerol dehydratase).[2] Select more robust enzyme variants from different organisms. 3. Supplement Media & Engineer Pathways: Add necessary supplements like biotin, NaHCO₃, or Vitamin B₁₂ to the medium.[2][3] Engineer metabolic pathways to increase the intracellular pool of limiting precursors and balance redox cofactors.[4] 4. Implement Fed-Batch Strategy: Use a fed-batch fermentation to maintain low concentrations of the carbon source, preventing the accumulation of toxic intermediates.[3] Engineer the host strain for improved tolerance to 3-HP.[2] |
| Why am I seeing high levels of byproduct formation (e.g., 1,3-propanediol, lactate, acetate)? | 1. Carbon Flux Diversion: Significant carbon flux is being diverted into competing metabolic pathways.[3] 2. Redox Imbalance: The cell is producing byproducts to regenerate NAD⁺ from excess NADH generated during glycolysis.[3] 3. Suboptimal Aeration: Aeration levels can significantly influence the metabolic split between 3-HP and byproducts like 1,3-propanediol.[2] | 1. Metabolic Engineering: Knock out genes responsible for major competing pathways (e.g., ldhA for lactate, pta-ackA for acetate, dhaT for 1,3-propanediol).[2][6] 2. Cofactor Engineering: Engineer pathways to improve the NAD⁺/NADH balance. Overexpression of NAD⁺-regenerating enzymes can be beneficial.[2] 3. Control Dissolved Oxygen (DO): Precisely control the aeration rate. Microaerobic conditions often favor 3-HP production over 1,3-propanediol. A constant low DO level (e.g., 5%) has been shown to be effective.[2][7] |
| My microbial culture is showing poor growth or premature growth arrest. | 1. Product/Intermediate Toxicity: As mentioned, high concentrations of 3-HP or the intermediate 3-HPA are toxic.[2][8] 2. Substrate Inhibition: High initial concentrations of the carbon source (e.g., glycerol) can inhibit cell growth. 3. Nutrient Limitation: Essential nutrients in the medium may be depleted during the fermentation run. 4. Crude Substrate Impurities: If using crude glycerol, impurities may be toxic to the production host.[8] | 1. Select Tolerant Strains: Screen for or engineer host strains with higher tolerance to organic acids.[2] Maintain a neutral pH (e.g., 7.0) to reduce the protonated (more toxic) form of 3-HP.[2] 2. Implement Fed-Batch Feeding: Start with a low initial substrate concentration and feed the carbon source over time to keep its concentration below inhibitory levels.[9] 3. Optimize Medium: Ensure the fermentation medium is not limited in nitrogen, phosphorus, or essential trace elements. A rich medium or co-feeding of supplements like glucose can support robust growth.[2][9] 4. Pre-treat Substrate: If possible, pre-treat crude substrates to remove inhibitory impurities. Alternatively, use a host strain known for its robustness and tolerance to such impurities. |
| How can I reduce the cost of the fermentation process? | 1. Expensive Supplements: The cost of supplements like Vitamin B₁₂ (for B₁₂-dependent pathways) or inducers like IPTG is high.[2][3] 2. Expensive Carbon Source: Using pure glucose or glycerol is costly at an industrial scale.[9] | 1. Use B₁₂-Producing Hosts: Select a host organism like Klebsiella pneumoniae or Lactobacillus reuteri that naturally synthesizes Vitamin B₁₂.[2][8] 2. Use Inducer-Free Promoters: Switch to auto-inducible or constitutive promoter systems to eliminate the need for IPTG. 3. Utilize Crude Feedstocks: Adapt the process to use cheaper, renewable feedstocks like crude glycerol from biodiesel production or sugarcane molasses.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways for producing 3-HP? A1: The primary biosynthetic routes for 3-HP production are the Glycerol Oxidation Pathway and the Malonyl-CoA Pathway . The glycerol pathway starts from glycerol and is catalyzed by a coenzyme B₁₂-dependent glycerol dehydratase and an aldehyde dehydrogenase.[7] The malonyl-CoA pathway typically starts from glucose, which is converted to acetyl-CoA and then to malonyl-CoA, the direct precursor to 3-HP via malonyl-CoA reductase.[2][10] Other pathways, such as the β-alanine pathway, also exist.[4]
Q2: Which host organism is best for 3-HP production? A2: The choice of host depends on the desired pathway and process conditions.
-
Klebsiella pneumoniae is a strong candidate for the glycerol pathway as it naturally produces the required coenzyme B₁₂, leading to some of the highest reported titers (over 100 g/L).[7] However, it is an opportunistic pathogen, which raises safety concerns for industrial scale-up.[7][11]
-
Escherichia coli is a versatile and well-understood host that can be engineered for multiple pathways. While it doesn't naturally produce coenzyme B₁₂, this functionality can be engineered into it.[8] It has been used to achieve high 3-HP titers.[2]
-
Saccharomyces cerevisiae (yeast) is an attractive host due to its high tolerance to acidic conditions, which can simplify the downstream purification process.[4][12]
-
Other hosts like Corynebacterium glutamicum and the halophile Halomonas bluephagenesis have also been successfully engineered for high-level 3-HP production.[8][11]
Q3: Why is aeration control so critical in 3-HP fermentation? A3: Aeration directly impacts the cellular redox state (NAD⁺/NADH balance) and the expression of certain genes. For glycerol-based production in hosts like K. pneumoniae, microaerobic conditions are essential. Fully aerobic conditions can repress the necessary enzymes, while fully anaerobic conditions hinder the NAD⁺ regeneration required by aldehyde dehydrogenase, leading to the accumulation of the byproduct 1,3-propanediol.[2][11]
Q4: Can I use crude glycerol from biodiesel production as a feedstock? A4: Yes, using crude glycerol is a cost-effective strategy. However, impurities in crude glycerol can inhibit cell growth and production. It is important to select a robust microbial strain tolerant to these impurities or to pre-treat the glycerol.[8][9] Successful 3-HP production has been demonstrated using crude glycerol.[9]
Q5: What is the typical yield of 3-HP I should expect? A5: The theoretical yield from glycerol or glucose is 1.0 g of 3-HP per gram of substrate.[13] In practice, yields vary significantly based on the strain, pathway, and fermentation strategy. Highly optimized processes using engineered K. pneumoniae have reported yields as high as 0.86 g/g from glycerol.[7] Yields from glucose via the malonyl-CoA pathway are often lower due to carbon loss to biomass and CO₂.
Data Presentation: Comparative 3-HP Production
The following tables summarize quantitative data from various studies to allow for easy comparison of different production strategies.
Table 1: 3-HP Production in Different Microbial Hosts
| Host Organism | Carbon Source(s) | Fermentation Mode | Titer (g/L) | Yield (g/g) | Reference(s) |
| Klebsiella pneumoniae | Glycerol | Fed-Batch | 83.8 - 102.61 | 0.52 - 0.86 | [2][7] |
| Escherichia coli | Glycerol + Glucose | Fed-Batch | 56.4 | N/A | [2] |
| Escherichia coli | Glucose | Fed-Batch | 10.08 | 0.18 | [2] |
| Corynebacterium glutamicum | Glucose | Fed-Batch | 62.6 | 0.51 | [5][8] |
| Halomonas bluephagenesis | 1,3-Propanediol + Glucose | Fed-Batch | ~60 | N/A | [11] |
| Saccharomyces cerevisiae | Glucose | Fed-Batch | 13.7 | N/A | [4] |
| Lactobacillus reuteri | Glycerol | Fed-Batch | 14.0 | 0.48 | [2][8] |
N/A: Data not available in the cited source.
Table 2: Effect of Fermentation Conditions on 3-HP Production in E. coli
| Parameter | Condition 1 | 3-HP Titer (mM) | Condition 2 | 3-HP Titer (mM) | Reference |
| Temperature | 37°C | 4.23 | 30°C | ~8.5 | [14] |
| Co-substrate | Propionate only | 0.68 | Propionate + 1% Glucose | ~8.5 | [14] |
| Gene Knockout | Parent Strain | ~8.5 | ygfH & prpC deleted | 24.14 | [14] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for 3-HP Production
This protocol provides a general framework. Specific parameters (e.g., media composition, feed rate) must be optimized for the specific microbial strain and pathway.
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into 5-10 mL of seed medium (e.g., LB or a defined minimal medium).
-
Incubate overnight at the optimal temperature (e.g., 30-37°C) with shaking (200-250 rpm).
-
Use the seed culture to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) and grow to mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8).
-
-
Bioreactor Setup:
-
Prepare the fermentation medium (e.g., a defined mineral salt medium) in a sterilized bioreactor (e.g., 1-5 L). The medium should contain the initial carbon source (e.g., 20 g/L glucose or glycerol), nitrogen source, phosphates, and trace elements.
-
Add any necessary supplements like antibiotics, vitamins (e.g., Vitamin B₁₂), or precursors.
-
Calibrate pH and Dissolved Oxygen (DO) probes. Set the initial temperature, pH, and agitation parameters.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1.
-
Run in batch mode until the initial carbon source is nearly depleted. This phase is primarily for biomass accumulation. Monitor cell growth (OD₆₀₀), pH, DO, and substrate consumption.
-
-
Fed-Batch Phase:
-
Once the initial substrate is consumed (indicated by a sharp increase in DO), begin feeding a highly concentrated sterile solution of the carbon source(s).
-
The feed rate should be controlled to maintain a low substrate concentration in the bioreactor, preventing inhibition and byproduct formation. The feed strategy can be constant, exponential, or linked to a control parameter like DO or pH.
-
Maintain pH at the desired setpoint (e.g., 7.0) by automated addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH or NaOH).
-
Control DO at the desired setpoint (e.g., 5% for microaerobic conditions) by adjusting agitation speed and/or airflow rate.
-
-
Sampling and Analysis:
-
Take samples aseptically from the bioreactor at regular intervals (e.g., every 2-4 hours).
-
Measure OD₆₀₀ for cell density.
-
Centrifuge the sample to pellet the cells. Analyze the supernatant for 3-HP, residual substrates, and major byproducts using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: HPLC Analysis of 3-HP
-
Sample Preparation: Filter the supernatant from the fermentation sample through a 0.22 µm syringe filter.
-
HPLC System: Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., Bio-Rad Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
-
Detection: Use a Refractive Index (RI) detector or a UV detector set at ~210 nm.
-
Quantification: Prepare a standard curve using known concentrations of pure 3-HP. Calculate the concentration in samples by comparing peak areas to the standard curve.
Visualizations
Caption: Key biosynthetic pathways for 3-HP production.
Caption: Workflow for optimizing 3-HP fermentation.
Caption: A decision tree for troubleshooting low 3-HP yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 4. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hyperproduction of 3-hydroxypropionate by Halomonas bluephagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Balance in Biosynthetic Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to functional enzyme balance in engineered biosynthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a functionally imbalanced biosynthetic pathway?
A1: An imbalanced biosynthetic pathway often manifests as:
-
Low product yield: The final product is produced at concentrations lower than expected.
-
Accumulation of intermediates: Analysis of your culture broth or cell lysate may show a buildup of specific metabolites within the pathway. This can sometimes lead to the formation of unintended side-products.[1]
-
Host cell stress: Poor growth of the engineered strain compared to a control strain can indicate a metabolic burden or the accumulation of a toxic intermediate.[2]
-
Formation of inhibitory side-products: Unwanted byproducts may be generated due to promiscuous enzyme activity on accumulating intermediates.[3]
Q2: How can I determine the optimal expression level for each enzyme in my pathway?
A2: Achieving optimal expression is crucial for a balanced pathway.[1][4] Strategies include:
-
Promoter tuning: Utilize a library of promoters with varying strengths to modulate transcription rates for each enzyme-encoding gene.[4]
-
Ribosome Binding Site (RBS) engineering: Modify the RBS sequence to control the translation initiation rate.
-
Adjusting gene copy number: Use plasmids with different copy numbers (low, medium, high) or integrate the pathway genes into the host chromosome for more stable, lower-level expression.[2]
-
Inducible promoters: Employ inducible promoters to control the timing and level of enzyme expression, which can help mitigate the metabolic burden during the growth phase.[2]
Q3: What is metabolic burden, and how can I mitigate it?
A3: Metabolic burden refers to the diversion of significant cellular resources (e.g., amino acids, ATP, NADPH) to express heterologous enzymes, which can slow cell growth and reduce product yield.[2] Mitigation strategies include:
-
Using lower copy number plasmids or integrating genes into the chromosome.[2]
-
Employing weaker or inducible promoters to control expression levels.[2]
-
Optimizing codon usage of the heterologous genes for the specific expression host.[2]
Troubleshooting Guides
Guide 1: Low Final Product Yield
This guide provides a systematic approach to diagnosing and resolving low product titers in your engineered biosynthetic pathway.
Problem: The concentration of the final product is significantly lower than theoretically possible.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving low product yields.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Enzyme Ratios | Use different strength promoters and ribosome binding sites to tune the expression level of each enzyme. A combinatorial approach can help identify the optimal expression landscape.[1] |
| Low Enzyme Activity | - Test enzyme orthologs from different species to find more active or stable variants.[2]- Perform codon optimization for the expression host.[2] |
| Accumulation of a Toxic Intermediate | Downregulate the expression of upstream enzymes or upregulate the expression of the enzyme responsible for converting the toxic intermediate. |
| Feedback Inhibition | Use enzyme variants that are resistant to feedback inhibition by the final product or an intermediate.[5] |
| Poor Substrate Channeling | Create fusion proteins of sequential enzymes or utilize synthetic protein scaffolds to co-localize enzymes.[2] |
| Cofactor Imbalance | Overexpress genes involved in the regeneration of necessary cofactors (e.g., NADH, NADPH, ATP).[6] |
| Suboptimal Fermentation Conditions | Optimize parameters like temperature, pH, aeration, and media composition, as these can significantly impact enzyme activity and overall cell metabolism.[2][7] |
Guide 2: Accumulation of a Pathway Intermediate
Problem: A specific intermediate in the biosynthetic pathway is accumulating to high levels, potentially leading to toxicity or the formation of side-products.
Troubleshooting Steps:
-
Confirm the identity and quantify the accumulating intermediate: Use analytical techniques such as LC-MS or GC-MS.
-
Identify the bottleneck enzyme: The accumulating intermediate is the substrate for the bottleneck enzyme, which has insufficient activity to process it efficiently.
-
Analyze the expression and activity of the bottleneck enzyme:
-
Expression: Use SDS-PAGE, Western blotting, or mass spectrometry to determine if the enzyme is being produced at sufficient levels.
-
Activity: Perform an enzyme assay to measure its specific activity.[8]
-
Solutions:
-
Increase the expression of the bottleneck enzyme: Use a stronger promoter or a higher copy number plasmid.
-
Improve the catalytic efficiency of the bottleneck enzyme:
-
Screen for more active enzyme orthologs.
-
Use protein engineering techniques (e.g., directed evolution) to improve the enzyme's kcat or lower its Km.
-
-
Decrease the flux into the bottleneck: Reduce the expression of upstream enzymes to match the capacity of the bottleneck enzyme.
Experimental Protocols
Protocol 1: Quantification of Enzyme Expression via SDS-PAGE and Densitometry
This protocol provides a method to estimate the relative expression levels of enzymes in a biosynthetic pathway.
Methodology:
-
Sample Preparation:
-
Grow your engineered and control strains under inducing conditions.
-
Harvest a defined number of cells (e.g., based on OD600) by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a Bradford or BCA assay.
-
-
SDS-PAGE:
-
Load equal amounts of total protein from each sample onto a polyacrylamide gel.
-
Include a lane with a known amount of a purified protein standard for quantification.
-
Run the gel to separate the proteins by size.
-
-
Staining and Imaging:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like SYPRO Ruby.
-
Image the gel using a gel doc system.
-
-
Densitometry Analysis:
-
Using image analysis software (e.g., ImageJ), measure the intensity of the band corresponding to each enzyme of interest.
-
Normalize the band intensity to the total protein loaded in that lane or to an internal control protein.
-
Compare the relative expression levels of each enzyme across different engineered strains.
-
Protocol 2: Metabolic Flux Analysis (MFA) Overview
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the in vivo rates (fluxes) of all reactions in a metabolic network.[9]
Experimental Workflow for 13C-MFA:
Caption: A simplified workflow for 13C-Metabolic Flux Analysis.
Key Steps:
-
Isotopic Labeling: Cultivate the microbial strain in a chemically defined medium containing a 13C-labeled substrate (e.g., glucose).[10]
-
Metabolic Steady State: Ensure the culture reaches a metabolic and isotopic steady state.
-
Sample Analysis:
-
Measure substrate uptake and product secretion rates.
-
Harvest biomass and hydrolyze it to obtain proteinogenic amino acids.
-
Analyze the mass isotopomer distribution of the amino acids using GC-MS or LC-MS.[11]
-
-
Computational Modeling: Use the experimental data to constrain a stoichiometric model of the cell's metabolic network. An optimization algorithm is then used to estimate the intracellular fluxes that best fit the data.[10][11]
Quantitative Data Summary
Table 1: Example Promoter Strengths in E. coli
This table provides a relative comparison of commonly used constitutive promoters in Escherichia coli. Actual strengths can vary based on genetic context and experimental conditions.
| Promoter | Relative Strength | Type |
| J23119 | 1 | Constitutive |
| J23106 | 15 | Constitutive |
| J23101 | 40 | Constitutive |
| J23100 | 100 | Constitutive |
| pTac | Variable | Inducible (IPTG) |
| pBAD | Variable | Inducible (Arabinose) |
Table 2: Key Kinetic Parameters for Enzyme Analysis
Understanding these parameters is essential for diagnosing pathway imbalances.[12]
| Parameter | Description | Significance in Pathway Balance |
| Km (Michaelis Constant) | The substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). | A high Km may indicate a poor affinity for the substrate, potentially causing a bottleneck if the in vivo substrate concentration is low.[13] |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Vmax is proportional to the enzyme concentration. A low Vmax can be a direct cause of a bottleneck. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Represents the catalytic efficiency of a single enzyme molecule. A low kcat signifies an inefficient enzyme. |
| kcat/Km | Specificity Constant: An overall measure of enzyme efficiency, accounting for both substrate binding and catalysis. | Useful for comparing the efficiency of different enzymes or orthologs for the same substrate. |
References
- 1. Expression-level optimization of a multi-enzyme pathway in the absence of a high-throughput assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic metabolism: Metabolic engineering meets enzyme design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhancing microbial metabolite and enzyme production: current strategies and challenges [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 10. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 11. researchgate.net [researchgate.net]
- 12. Untitled Document [ucl.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Cofactor Regeneration for (S)-3-Hydroxypentanoyl-CoA Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of (S)-3-hydroxypentanoyl-CoA. The focus is on overcoming challenges related to cofactor regeneration, a critical aspect of optimizing production pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cofactor regeneration in this compound biosynthesis?
A1: The biosynthesis of this compound is dependent on the availability of the reduced cofactor NADPH. Specifically, the enzyme acetoacetyl-CoA reductase (encoded by the phaB gene or its homologs), which catalyzes the reduction of 3-ketopentanoyl-CoA to this compound, requires NADPH as an electron donor.[1][2] Inefficient regeneration of NADPH from its oxidized form (NADP+) can create a bottleneck, limiting the overall yield and productivity of the desired product.[3][4] Therefore, robust cofactor regeneration is essential to maintain a high intracellular NADPH/NADP+ ratio, driving the biosynthetic pathway forward.
Q2: What are the common metabolic engineering strategies to enhance NADPH regeneration for this pathway?
A2: Several metabolic engineering strategies can be employed to improve the intracellular supply of NADPH. These include:
-
Overexpression of NADPH-producing enzymes: Key enzymes in central carbon metabolism that generate NADPH can be overexpressed. Examples include enzymes of the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), and isocitrate dehydrogenase (icd).[5]
-
Altering cofactor specificity of enzymes: Native enzymes that typically use NADH can be engineered to prefer NADPH. For instance, modifying NAD-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to become NADP-dependent can shift the carbon flux from glycolysis towards NADPH generation.[5]
-
Introducing novel NADPH-generating pathways: Heterologous pathways that produce NADPH can be introduced into the host organism.
-
Deleting or downregulating competing pathways: Pathways that consume NADPH for non-essential processes can be attenuated to increase its availability for this compound synthesis.
Q3: How can I diagnose if poor cofactor regeneration is the limiting factor in my experiment?
A3: Diagnosing insufficient cofactor regeneration typically involves a combination of analytical measurements and experimental manipulations. A key indicator is a low intracellular NADPH/NADP+ ratio. This can be measured using commercially available assay kits or through analytical techniques like LC-MS.[6] Additionally, if the expression of the biosynthetic pathway enzymes is high but the product titer remains low, a cofactor limitation is a likely culprit. Experimentally, you can test this by overexpressing a known NADPH-generating enzyme and observing if the product yield increases.[4]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low yield of this compound or downstream products (e.g., 3-hydroxyvalerate). | 1. Insufficient NADPH supply: The rate of NADPH regeneration is lower than its consumption by the biosynthetic pathway.[3] 2. Low expression or activity of biosynthetic enzymes: The genes encoding the pathway enzymes (e.g., β-ketothiolase, acetoacetyl-CoA reductase) are not expressed at sufficient levels or the enzymes are inactive. 3. Substrate limitation: The supply of precursor molecules like propionyl-CoA and acetyl-CoA is inadequate.[7][8] 4. Toxicity of intermediates or final product: Accumulation of pathway intermediates or the final product may be toxic to the host cells, inhibiting growth and production. | 1. Enhance NADPH regeneration: a. Overexpress key enzymes of the pentose phosphate pathway (e.g., zwf, gnd). b. Engineer a NADP+-dependent glycolytic pathway.[5] c. Measure the intracellular NADPH/NADP+ ratio to confirm the limitation.[6] 2. Optimize enzyme expression: a. Use stronger promoters or increase plasmid copy number. b. Perform SDS-PAGE and Western blot to confirm protein expression levels. c. Conduct in vitro enzyme assays to check for activity. 3. Improve precursor supply: a. Engineer pathways for increased propionyl-CoA synthesis (e.g., from threonine or succinate).[7][9] b. Optimize the carbon source in the medium. 4. Mitigate toxicity: a. Use a two-phase fermentation system to remove the product in situ. b. Engineer host strains for improved tolerance. |
| High levels of byproducts and low product specificity. | 1. Redirection of metabolic flux: Precursors are being diverted to competing pathways. 2. Broad substrate specificity of enzymes: The enzymes in the pathway may act on other cellular metabolites. | 1. Block competing pathways: a. Use gene knockouts to eliminate the formation of major byproducts. 2. Enzyme engineering: a. Use protein engineering to improve the substrate specificity of the biosynthetic enzymes. |
| Inconsistent production across different batches. | 1. Variability in culture conditions: Inconsistent pH, temperature, or aeration can affect cellular metabolism and cofactor balance. 2. Plasmid instability: Loss of the expression plasmid can lead to a decrease in the population of producing cells. | 1. Standardize culture conditions: a. Tightly control pH, temperature, and dissolved oxygen levels in the bioreactor. 2. Ensure plasmid stability: a. Maintain consistent antibiotic selection pressure. b. Consider genomic integration of the expression cassette. |
Data Presentation
Table 1: Effect of Metabolic Engineering Strategies on 3-Hydroxyvalerate (B1259860) (3HV) Production in E. coli
| Strain/Modification | Carbon Source | 3HV Titer (g/L) | 3HV Yield (g/g substrate) | Reference |
| Engineered E. coli with threonine pathway | Glucose | 0.31 (S-3HV), 0.50 (R-3HV) | Not Reported | [10] |
| Engineered E. coli with threonine pathway | Glycerol | 0.19 (S-3HV), 0.96 (R-3HV) | Not Reported | [10] |
| Engineered E. coli with activated Sbm pathway | Glycerol | up to 3.71 | 0.241 | [7][8] |
| Engineered E. coli with optimized propionyl-CoA supply | Glucose + Propionate (B1217596) | Not Reported | 3HV fraction up to 4.56 mol% | [8] |
Experimental Protocols
Protocol 1: Quantification of Intracellular NADPH and NADP+
This protocol is adapted from commercially available NADP/NADPH assay kits and provides a general workflow for measuring the intracellular cofactor ratio.
Materials:
-
NADP+/NADPH Extraction Buffer
-
Assay Buffer
-
NADP Cycling Enzyme Mix
-
NADP Cycling Substrate
-
NADP+ Standard
-
Microplate reader (fluorescence or colorimetric)
-
Microcentrifuge
-
96-well plates
Procedure:
-
Sample Collection and Cell Lysis: a. Harvest approximately 1-2x10^6 cells by centrifugation. b. Resuspend the cell pellet in 200 µL of NADP+/NADPH Extraction Buffer. c. Incubate at 37°C for 15 minutes to lyse the cells. d. Centrifuge at 10,000 x g for 5-10 minutes to pellet cell debris. e. Carefully transfer the supernatant (cell lysate) to a new tube. This lysate can be used for both total NADP+/NADPH and individual NADP+ or NADPH measurement.
-
Measurement of Total NADP+ and NADPH: a. Add 50 µL of the cell lysate to a well of a 96-well plate. b. Prepare a standard curve using the provided NADP+ standard. c. Add 50 µL of the NADP Cycling Enzyme Mix to each well containing the sample and standards. d. Incubate the plate at room temperature for 5-10 minutes. e. Add 10 µL of the NADP Cycling Substrate to each well. f. Incubate at room temperature for 30-60 minutes, protected from light. g. Measure the absorbance or fluorescence at the appropriate wavelength. h. Calculate the total concentration of NADP+ and NADPH from the standard curve.
-
Measurement of NADPH (NADP+ decomposition): a. To a separate aliquot of the cell lysate, add a small volume of a weak base (e.g., 0.1 N NaOH) and incubate at 60°C for 30 minutes to decompose NADP+. b. Neutralize the sample with an equivalent amount of a weak acid (e.g., 0.1 N HCl). c. Follow steps 2a-h to measure the NADPH concentration.
-
Calculation of NADP+ and the NADPH/NADP+ Ratio: a. Calculate the NADP+ concentration by subtracting the NADPH concentration (from step 3) from the total NADP+/NADPH concentration (from step 2). b. Calculate the NADPH/NADP+ ratio.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the analysis of short-chain acyl-CoA esters, which can be adapted for this compound.[11]
Materials:
-
Perchloric acid
-
Sep-Pak C18 cartridges
-
Ethanol/water (65:35) with 0.1 M ammonium (B1175870) acetate
-
HPLC system with a C18 reverse-phase column
-
UV detector (260 nm)
-
This compound standard
Procedure:
-
Sample Extraction: a. Quench metabolism and extract acyl-CoAs from cell pellets using ice-cold perchloric acid. b. Centrifuge to remove precipitated proteins and other cellular debris. c. Neutralize the supernatant.
-
Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration: a. Condition a Sep-Pak C18 cartridge with methanol (B129727) followed by water. b. Load the neutralized extract onto the cartridge. c. Wash the cartridge with acidic water (pH 3), followed by petroleum ether, chloroform, and methanol to remove interfering substances. d. Elute the acyl-CoA esters with ethanol/water (65:35) containing 0.1 M ammonium acetate.[11]
-
HPLC Analysis: a. Inject the eluted sample onto a C18 reverse-phase HPLC column. b. Use a linear gradient of acetonitrile in a suitable buffer (e.g., phosphate buffer) to separate the acyl-CoA esters. A typical gradient might range from 1.75% to 10% acetonitrile.[11] c. Detect the acyl-CoA esters by monitoring the absorbance at 260 nm. d. Prepare a standard curve using a pure this compound standard to quantify the concentration in the samples.
Visualizations
Caption: Metabolic pathway for this compound biosynthesis from threonine.
Caption: Experimental workflow for quantifying this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of metabolic limitations during recombinant protein production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of NAD kinase in recombinant Escherichia coli harboring the phbCAB operon improves poly(3-hydroxybutyrate) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining the Extremes of the Cellular NAD(H) Level by Using an Escherichia coli NAD+-Auxotrophic Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of chiral 3-hydroxyvalerate from single propionate-unrelated carbon sources in metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving isobaric interferences in acyl-CoA analysis
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on overcoming isobaric interferences.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems you may encounter during acyl-CoA analysis.
Q1: I am observing a peak with the same mass-to-charge ratio (m/z) as my target acyl-CoA, but it appears at a different retention time in my LC-MS/MS analysis. What could be the cause?
A1: This is a common scenario and often points to the presence of an isobaric compound, which has the same nominal mass as your analyte of interest but a different chemical structure. Common culprits include:
-
Structural Isomers: These are molecules with the same elemental composition but different arrangements of atoms. A classic example is the interference between n-butyryl-CoA and isobutyryl-CoA, or succinyl-CoA and methylmalonyl-CoA.[1] These isomers will have identical masses but can often be separated chromatographically.
-
Different Compound Classes: Other cellular metabolites can have masses that are coincidentally very close to your target acyl-CoA. High-resolution mass spectrometry (HRMS) is essential to differentiate these based on their exact mass and elemental composition.
Troubleshooting Steps:
-
Verify Mass Accuracy: Use a high-resolution mass spectrometer to determine the accurate mass of the interfering peak. A significant mass difference, even if small, can help identify the elemental composition and rule out isomers.
-
Optimize Chromatographic Separation: The most effective way to resolve isomers is through liquid chromatography.[1][2]
-
Column Choice: Consider using a C18 or a C30 column, as the latter can provide better resolution for structurally similar lipids.[2][3]
-
Gradient Optimization: Adjusting the gradient elution profile of your mobile phase can improve the separation of closely eluting compounds.[4][5]
-
Ion-Pairing Reagents: While less common in modern methods, ion-pairing reagents can be used to improve the separation of isomeric acyl-CoAs.[1]
-
-
Tandem MS (MS/MS) Fragmentation: Analyze the fragmentation pattern of the interfering peak. While many acyl-CoAs share characteristic neutral losses (e.g., 507 Da), there may be subtle differences in the relative abundance of fragment ions that can help distinguish between isomers.[6][7][8][9]
Q2: My acyl-CoA sample purity seems low, and I'm seeing a lot of background noise in my mass spectrometry data. How can I improve my sample preparation?
A2: Proper sample preparation is critical for minimizing interferences and ensuring accurate quantification. Acyl-CoAs are present in low abundance and are susceptible to degradation, so the extraction method must be efficient and preserve their stability.[5][10]
Recommended Sample Preparation Protocol:
A common and effective method involves a liquid-liquid extraction procedure. The following is a generalized protocol; however, it should be optimized for your specific sample type.
Experimental Protocol: Acyl-CoA Extraction from Biological Samples
-
Homogenization: Homogenize the frozen tissue or cell pellet in a cold solution of 100 mM KH2PO4. It is recommended to include an internal standard, such as heptadecanoyl-CoA, at this stage for accurate quantification.[11]
-
Solvent Addition: Add 2-propanol to the homogenate and mix thoroughly.[11]
-
Phase Separation: Add saturated ammonium (B1175870) sulfate (B86663) and acetonitrile, then vortex the mixture for several minutes.[11]
-
Centrifugation: Centrifuge the sample to separate the phases. The upper aqueous phase contains the acyl-CoAs.[11]
-
Collection and Re-extraction: Carefully collect the upper phase. The lower phase can be re-extracted to improve recovery.[11]
-
Drying and Reconstitution: Dry the collected aqueous phase, for example, using a vacuum concentrator.[4] Reconstitute the dried pellet in a solution appropriate for your LC-MS/MS analysis, such as 50 mM ammonium acetate.[4]
Key Considerations for Sample Preparation:
-
pH Control: Acyl-CoAs are more stable in slightly acidic to neutral pH. Avoid strongly alkaline or acidic conditions during extraction and storage.[5]
-
Temperature: Perform all extraction steps on ice to minimize enzymatic degradation and hydrolysis.[11]
-
Deproteinization: Agents like 5-sulfosalicylic acid (SSA) can be used for deproteinization and may offer better recovery of certain acyl-CoAs compared to methods requiring solid-phase extraction (SPE).[8]
Q3: How can I definitively identify my acyl-CoA of interest and distinguish it from isobaric interferences using mass spectrometry?
A3: A multi-faceted approach combining chromatographic separation with specific mass spectrometry techniques is the most robust strategy.
Workflow for Acyl-CoA Identification and Confirmation:
Key Identification Parameters:
-
Accurate Mass Measurement (HRMS): High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of your analyte. This can often distinguish acyl-CoAs from other classes of compounds that are isobaric at a nominal mass level.
-
Characteristic Fragmentation (MS/MS): Acyl-CoAs exhibit a very specific fragmentation pattern in positive ion mode tandem mass spectrometry. Look for these key fragments:
-
Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety and is a hallmark of acyl-CoAs.[6][7][8][9]
-
Fragment Ion at m/z 428: This fragment represents the adenosine (B11128) 3',5'-diphosphate portion of the molecule.[6][7][8]
By using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, you can specifically monitor for the transition of your precursor ion to these characteristic fragments, which significantly enhances selectivity.[8]
-
-
Retention Time Matching: The retention time of your analyte should match that of a pure analytical standard run under the same chromatographic conditions. This is a critical piece of evidence for confident identification, especially when dealing with isomers.
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for the identification of acyl-CoAs.
| Feature | Description | Typical Value / Observation | Reference |
| Precursor Ion | The protonated molecule in positive ion mode. | [M+H]+ | [8] |
| Key Neutral Loss | Loss of the 3'-phosphoadenosine 5'-diphosphate moiety. | 507 Da | [6][7][8][9] |
| Characteristic Fragment 1 | The remaining acyl-pantetheine portion after the neutral loss of 507 Da. | [M+H-507]+ | [8] |
| Characteristic Fragment 2 | The adenosine 3',5'-diphosphate fragment. | m/z 428 | [6][7][8] |
The logical relationship for confirming an acyl-CoA is as follows:
By systematically applying these troubleshooting steps and analytical techniques, you can effectively resolve isobaric interferences and achieve accurate and reliable quantification of acyl-CoAs in your samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (S)- vs. (R)-3-hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the stereoisomers (S)-3-hydroxypentanoyl-CoA and (R)-3-hydroxypentanoyl-CoA. The distinct metabolic fates and enzymatic specificities associated with each enantiomer are critical for understanding their roles in cellular metabolism and for potential therapeutic applications. While specific kinetic data for the pentanoyl (C5) derivatives are limited in the available literature, this comparison draws upon established principles of fatty acid metabolism and the known activities of enzymes with similar short-chain acyl-CoA substrates.
I. Introduction
3-Hydroxypentanoyl-CoA is a five-carbon short-chain acyl-CoA that exists in two stereoisomeric forms: (S) and (R). The spatial arrangement of the hydroxyl group at the third carbon position dictates the molecule's interaction with stereospecific enzymes, leading to divergent metabolic pathways and biological functions. The (S)-enantiomer is the canonical intermediate in mitochondrial fatty acid β-oxidation in many organisms, whereas the (R)-enantiomer is primarily involved in pathways such as peroxisomal β-oxidation and the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria.
II. Metabolic Pathways and Enzymatic Specificity
The primary enzymes that distinguish the metabolic routes of (S)- and (R)-3-hydroxypentanoyl-CoA are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.
-
This compound: This isomer is an intermediate in the catabolism of odd-chain fatty acids. It is produced by the hydration of trans-2-pentenoyl-CoA, a reaction catalyzed by enoyl-CoA hydratase (crotonase). Subsequently, it is oxidized by an (S)-specific 3-hydroxyacyl-CoA dehydrogenase to 3-oxopentanoyl-CoA, which then undergoes thiolytic cleavage.[1][2]
-
(R)-3-hydroxypentanoyl-CoA: The formation and metabolism of this isomer are catalyzed by a distinct set of enzymes. In pathways like bacterial PHA synthesis, an (R)-specific enoyl-CoA hydratase hydrates trans-2-pentenoyl-CoA to yield (R)-3-hydroxypentanoyl-CoA. This can then be utilized by PHA synthases or other (R)-specific enzymes.[3]
Below is a diagram illustrating the divergent metabolic fates of these two stereoisomers.
Caption: Metabolic fates of (S)- and (R)-3-hydroxypentanoyl-CoA.
III. Comparative Enzyme Kinetics
Direct kinetic data for enzymes acting on 3-hydroxypentanoyl-CoA are scarce. The following table summarizes representative kinetic values for enzymes acting on similar short-chain 3-hydroxyacyl-CoA substrates, highlighting the stereospecificity.
| Enzyme | Substrate | Organism | Km (µM) | Vmax (U/mg) | Stereospecificity | Reference |
| (S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB') | (S)-3-Hydroxybutyryl-CoA | Ralstonia eutropha | 48 (for acetoacetyl-CoA) | 149 | Strict for (S)-enantiomer | [4][5] |
| (R)-specific Enoyl-CoA Hydratase (phaJAc) | Crotonyl-CoA (C4) | Aeromonas caviae | - | 6.2 x 10³ | (R)-specific hydration | [3] |
| (R)-specific Enoyl-CoA Hydratase (phaJAc) | 2-Hexenoyl-CoA (C6) | Aeromonas caviae | - | 1.8 x 10³ | (R)-specific hydration | [3] |
Note: The data for FadB' reflects the reverse reaction (oxidation). The Vmax for phaJAc decreases with increasing substrate chain length.
IV. Experimental Protocols
1. Assay for Enoyl-CoA Hydratase Activity
This protocol is adapted from methods used to analyze enoyl-CoA hydratase stereospecificity.[6]
-
Objective: To determine the stereospecificity of enoyl-CoA hydratase by analyzing the formation of (S)- and (R)-3-hydroxypentanoyl-CoA from trans-2-pentenoyl-CoA.
-
Materials:
-
trans-2-Pentenoyl-CoA (substrate)
-
Purified enoyl-CoA hydratase (e.g., from rat liver mitochondria for (S)-specificity, or a recombinant (R)-specific hydratase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
HPLC system with a chiral separation column (e.g., Chiralcel OD-RH)
-
Standards for (S)- and (R)-3-hydroxypentanoyl-CoA
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and trans-2-pentenoyl-CoA.
-
Initiate the reaction by adding the purified enoyl-CoA hydratase.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein.
-
Analyze the supernatant by HPLC with a chiral column to separate and quantify the (S)- and (R)-3-hydroxypentanoyl-CoA products.
-
Compare the retention times and peak areas with the standards to determine the stereochemistry of the product.
-
2. Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the oxidation of 3-hydroxyacyl-CoA.
-
Objective: To determine the activity and stereospecificity of 3-hydroxyacyl-CoA dehydrogenase.
-
Materials:
-
(S)- or (R)-3-hydroxypentanoyl-CoA (substrate)
-
NAD+ (cofactor)
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, and the substrate ((S)- or (R)-3-hydroxypentanoyl-CoA).
-
Initiate the reaction by adding the purified dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform the assay with both (S)- and (R)-substrates to determine stereospecificity.
-
The following diagram illustrates the general workflow for analyzing enzyme stereospecificity.
Caption: Workflow for analyzing enzyme stereospecificity.
V. Potential Roles in Cellular Signaling and Regulation
While the primary roles of (S)- and (R)-3-hydroxypentanoyl-CoA are in metabolism, other short-chain acyl-CoAs have been shown to influence cellular processes through mechanisms like histone acylation. Histone propionylation and butyrylation, for example, are associated with active chromatin and gene expression.[7][8] Although there is currently no direct evidence for histone "hydroxypentanoylation," the structural similarity of 3-hydroxypentanoyl-CoA to other acyl-CoAs suggests that it could potentially serve as a substrate for histone-modifying enzymes. Further research is needed to explore this possibility and its potential impact on gene regulation.
VI. Conclusion
The biological activities of (S)- and (R)-3-hydroxypentanoyl-CoA are dictated by the stereospecificity of the enzymes in their respective metabolic pathways. This compound is a key intermediate in the well-established mitochondrial β-oxidation of odd-chain fatty acids. In contrast, (R)-3-hydroxypentanoyl-CoA is involved in distinct pathways, most notably the synthesis of biopolymers in certain microorganisms. A deeper understanding of the enzymes that process these stereoisomers and their potential roles beyond primary metabolism could open new avenues for research in metabolic engineering and drug development. The methodologies outlined in this guide provide a framework for further investigation into the specific biological functions of these fascinating molecules.
References
- 1. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The kinetic mechanism of 3-hydroxy-3-methylglutaryl-coenzyme A synthase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxy-3-methylglutaryl CoA reductase inhibitors prevent high glucose-induced proliferation of mesangial cells via modulation of Rho GTPase/ p21 signaling pathway: Implications for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenic and enzymological studies of the hydratase and isomerase activities of 2-enoyl-CoA hydratase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone propionylation is a mark of active chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an LC-MS/MS Method for (S)-3-Hydroxypentanoyl-CoA Analysis
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-3-hydroxypentanoyl-CoA against other analytical techniques. It is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery. The quantification of acyl-CoA thioesters is fundamental to understanding cellular metabolism in both health and disease.[1] While various methods exist, LC-MS/MS has become the gold standard due to its superior sensitivity and specificity.[2][3][4]
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound. The following table summarizes the performance of the validated LC-MS/MS method compared to alternative techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays.
| Parameter | Validated LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Validated LC-MS/MS Method
This protocol is optimized for the high-sensitivity and high-specificity quantification of this compound in biological samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
Many LC-MS/MS assays utilize solid-phase extraction (SPE) to purify acyl-CoAs and remove deproteinizing agents prior to analysis.[2]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Loading: Load 500 µL of the deproteinized biological sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
An alternative sample preparation method involves using 5-sulfosalicylic acid (SSA) for deproteinization, which can eliminate the need for SPE, thereby improving the recovery of certain analytes.[2]
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Positive ion mode is often more sensitive for the detection of acyl-CoAs.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version) must be determined and optimized. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu in positive mode MS/MS.[2]
-
Collision Energy: Optimized for the specific analyte to achieve maximum signal intensity.
Alternative Method 1: HPLC with Fluorescence Detection
This method requires a pre-column derivatization step to attach a fluorescent tag to the thiol group of the CoA molecule.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]
2. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detector: Fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
Alternative Method 2: Enzymatic Assay
This method leverages the high specificity of enzymes to quantify the target analyte.
-
The assay relies on a specific enzyme that catalyzes a reaction involving this compound.
-
This reaction is coupled to a reporter system that produces a measurable signal, such as a change in NADH concentration, which can be monitored by absorbance at 340 nm or by fluorescence.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Simplified pathway of odd-chain fatty acid beta-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecificity of Enzymes with 3-Hydroxypentanoyl-CoA Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of metabolites plays a pivotal role in their biological activity and metabolic fate. In the context of fatty acid metabolism, the chirality of intermediates such as 3-hydroxyacyl-CoAs is strictly controlled by stereospecific enzymes. This guide provides a detailed comparison of the enzymatic handling of the (3R)- and (3S)-enantiomers of 3-hydroxypentanoyl-CoA, focusing on the key enzymes enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. Understanding this stereospecificity is crucial for research in metabolic pathways, drug design targeting these enzymes, and the bio-production of chiral chemicals.
Executive Summary
This guide delves into the distinct metabolic roles and stereochemical preferences of enzymes acting on 3-hydroxypentanoyl-CoA enantiomers. The key findings are:
-
Enoyl-CoA Hydratase (ECH): The canonical ECH involved in fatty acid β-oxidation exhibits a profound stereospecificity for the production of (3S)-hydroxyacyl-CoAs.
-
(R)-Specific Enoyl-CoA Hydratase (PhaJ): In contrast, certain bacteria possess an (R)-specific enoyl-CoA hydratase, such as PhaJ from Aeromonas caviae, which is crucial for the biosynthesis of polyhydroxyalkanoates (PHAs) and produces (3R)-hydroxyacyl-CoAs.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme, a key component of the β-oxidation pathway, is highly specific for the (S)-enantiomer of 3-hydroxyacyl-CoAs, efficiently oxidizing it to 3-ketoacyl-CoA. It displays negligible activity towards the (R)-enantiomer.
This distinct stereopreference dictates the metabolic channeling of 3-hydroxypentanoyl-CoA, with the (S)-enantiomer being directed towards energy production via β-oxidation and the (R)-enantiomer being utilized for biopolymer synthesis in specific organisms.
Quantitative Comparison of Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Stereospecificity | Source |
| (R)-Specific Enoyl-CoA Hydratase (PhaJ) from Aeromonas caviae | 2-Pentenoyl-CoA | 36 | 2800 | (R)-specific | [1] |
| Crotonyl-CoA (C4) | 29 | 6200 | (R)-specific | [1][2] | |
| 2-Hexenoyl-CoA (C6) | 34 | 1800 | (R)-specific | [1][2] | |
| Enoyl-CoA Hydratase from Rat Liver | Crotonyl-CoA (C4) | 59 | 2117 | (S)-specific | [3] |
| trans-2-Hexenoyl-CoA (C6) | - | Lower than Crotonyl-CoA | (S)-specific | [3] |
Note: Data for the rat liver enoyl-CoA hydratase with 2-pentenoyl-CoA and for L-3-hydroxyacyl-CoA dehydrogenase with (3S)-hydroxypentanoyl-CoA are not available in the cited literature. The activity of rat liver enoyl-CoA hydratase is shown to decrease with increasing substrate chain length.
Metabolic Pathways and Stereochemical Control
The differential fate of 3-hydroxypentanoyl-CoA enantiomers is a direct consequence of the stereospecificity of the enzymes involved in their metabolism. The following diagram illustrates the distinct pathways for the (S) and (R) enantiomers.
Caption: Metabolic fate of 3-hydroxypentanoyl-CoA enantiomers.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme kinetics and stereospecificity. The following are representative protocols for the key enzymes discussed.
Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
Workflow Diagram:
Caption: Workflow for Enoyl-CoA Hydratase Activity Assay.
Materials:
-
Spectrophotometer capable of reading UV wavelengths
-
Quartz cuvettes
-
Purified enoyl-CoA hydratase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate: 2-Pentenoyl-CoA (or other enoyl-CoA) solution in water or buffer
Procedure:
-
Prepare the assay mixture in a quartz cuvette by adding the assay buffer and the enoyl-CoA substrate to a final concentration of 0.25 mM.
-
Incubate the cuvette in a thermostatically controlled spectrophotometer at 30°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 263 nm for a set period (e.g., 5 minutes).
-
Calculate the enzyme activity using the molar extinction coefficient for the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).[2]
L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This assay measures the oxidation of the (S)-3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.
Workflow Diagram:
Caption: Workflow for L-3-Hydroxyacyl-CoA Dehydrogenase Assay.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1
-
Substrate: (3S)-Hydroxypentanoyl-CoA solution
-
Cofactor: NAD+ solution
Procedure:
-
In a cuvette, prepare the reaction mixture containing assay buffer, (3S)-hydroxypentanoyl-CoA, and NAD+.
-
Incubate the mixture at 30°C in the spectrophotometer.
-
Start the reaction by adding the purified L-3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
To determine stereospecificity, the same assay can be performed using (3R)-hydroxypentanoyl-CoA; typically, no significant activity is observed.[4]
Conclusion
The stereospecificity of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase is a clear example of the precise molecular recognition that governs metabolic pathways. The canonical β-oxidation pathway is strictly geared towards the processing of (S)-3-hydroxyacyl-CoAs, ensuring efficient energy production. In contrast, specialized enzymes like the (R)-specific enoyl-CoA hydratase in certain bacteria provide a route for the synthesis of (R)-3-hydroxyacyl-CoAs, which serve as building blocks for biopolymers like PHAs. For researchers in drug development, this stereospecificity presents opportunities for the design of highly selective inhibitors that can target specific metabolic pathways. Furthermore, understanding and harnessing this enzymatic precision is fundamental for the metabolic engineering of microorganisms for the production of valuable chiral chemicals.
References
- 1. uniprot.org [uniprot.org]
- 2. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of rat liver microsomal short-chain beta-ketoacyl-coenzyme A reductase and trans-2-enoyl-coenzyme A hydratase: evidence for more than one hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Leveraging Internal Standards for Precise (S)-3-Hydroxypentanoyl-CoA Quantification
A comparative guide for researchers, scientists, and drug development professionals on achieving accurate quantification of (S)-3-hydroxypentanoyl-CoA. This document outlines the superior performance of methodologies employing an internal standard, supported by experimental data and detailed protocols, to ensure reliable and reproducible results in metabolic research.
The accurate quantification of acyl-CoA thioesters, such as this compound, is paramount for deciphering their roles in cellular metabolism, identifying biomarkers, and advancing drug discovery. However, the inherent instability and complex matrices of biological samples present significant analytical challenges. This guide provides a comprehensive comparison of analytical methods, highlighting the critical role of an internal standard for achieving the highest level of accuracy and precision.
The Challenge of Accuracy: A Comparative Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier technique for the sensitive and specific quantification of acyl-CoAs.[1][2][3] However, the reliability of LC-MS/MS data is significantly enhanced by the inclusion of an appropriate internal standard. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before sample processing.[4][5] This allows for the correction of variability that can occur during sample extraction, handling, and analysis.[4]
The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled this compound.[3][6][7] These standards are chemically identical to the analyte and co-elute chromatographically, but are distinguishable by their mass, providing the most accurate correction for any sample loss or matrix effects.[6]
Alternative methods for acyl-CoA analysis, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays, offer simpler and more accessible approaches but often lack the specificity and robustness of LC-MS/MS with an internal standard.[8][9][10]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS with Internal Standard | LC-MS/MS without Internal Standard | HPLC-UV | Enzymatic Assay |
| Specificity | Very High | High | Moderate | High (enzyme-dependent) |
| Sensitivity (LOD) | Low fmol - pmol | Low fmol - pmol | pmol - nmol[10][11] | pmol[12] |
| Precision (RSD) | < 5% | 5-15% | < 15% | < 20% |
| Accuracy | Very High | Moderate to High | Moderate | Moderate |
| Matrix Effect | Corrected | Susceptible | Susceptible | Susceptible |
| Throughput | High | High | Moderate | Low to Moderate |
| Cost | High | High | Moderate | Low |
The Decisive Advantage: Experimental Data Insights
The use of a stable isotope-labeled internal standard in LC-MS/MS analysis consistently demonstrates superior precision and accuracy compared to methods relying on external calibration. The internal standard effectively normalizes variations in sample preparation and instrument response, leading to more reliable and reproducible quantification. For instance, in the analysis of various acyl-CoAs, methods employing isotopically labeled internal standards have shown to compensate for extensive matrix effects, which can significantly impact accuracy when using external calibration alone.[13]
Experimental Protocols for Robust Quantification
Method 1: LC-MS/MS with a Stable Isotope-Labeled Internal Standard (Gold Standard)
This method provides the most accurate and precise quantification of this compound.
1. Synthesis of Internal Standard:
A stable isotope-labeled (e.g., deuterium (B1214612) or ¹³C) this compound internal standard is synthesized. This can be achieved through chemical synthesis starting from isotopically labeled (S)-3-hydroxypentanoic acid.[14] The synthesis of various isotopically labeled compounds for use as internal standards is a well-established practice.[15][16][17]
2. Sample Preparation:
-
Spiking: A known amount of the stable isotope-labeled internal standard is added to the biological sample at the earliest stage of preparation.
-
Extraction: Acyl-CoAs are extracted from the sample using a suitable method, such as solid-phase extraction (SPE) or protein precipitation with acids like perchloric acid or trichloroacetic acid.
-
Purification: The extract is purified to remove interfering substances.
3. LC-MS/MS Analysis:
-
Chromatography: The extracted acyl-CoAs are separated using a C18 reversed-phase column with a gradient elution of mobile phases such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard.
4. Quantification:
The concentration of this compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[1]
Method 2: HPLC-UV Analysis (Alternative Method)
This method is less sensitive and specific than LC-MS/MS but can be used for relative quantification.
1. Sample Preparation:
-
Extraction and Purification: Similar to the LC-MS/MS method, but without the addition of an internal standard.
2. HPLC-UV Analysis:
-
Chromatography: Separation is achieved on a C18 column.[9][11]
-
Detection: Acyl-CoAs are detected by their UV absorbance at approximately 260 nm.[9][10]
3. Quantification:
Quantification is performed using an external calibration curve prepared from standards of this compound.
Method 3: Enzymatic Assay (Alternative Method)
This method relies on the specific activity of 3-hydroxyacyl-CoA dehydrogenase.[12][18][19]
1. Sample Preparation:
-
Extraction: Acyl-CoAs are extracted from the tissue.
2. Enzymatic Reaction:
-
The extract is incubated with 3-hydroxyacyl-CoA dehydrogenase and NAD⁺.
-
The enzyme catalyzes the oxidation of this compound, which is coupled to the reduction of NAD⁺ to NADH.[12]
3. Detection:
-
The increase in NADH concentration is measured spectrophotometrically or fluorometrically at 340 nm.[12][20]
4. Quantification:
The concentration of this compound is determined by comparing the rate of NADH production to a standard curve.
Conclusion
For researchers demanding the highest quality data in the study of this compound and other acyl-CoAs, the use of a stable isotope-labeled internal standard with LC-MS/MS is unequivocally the gold standard. This approach provides unparalleled accuracy and precision by effectively mitigating the variables inherent in complex biological sample analysis. While alternative methods like HPLC-UV and enzymatic assays have their utility, they do not offer the same level of confidence in quantitative results. Adopting an internal standard-based LC-MS/MS methodology is a critical step towards generating robust and defensible data in the advancement of metabolic research and drug development.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 8. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Hydroxypentanoic acid, (3S)- | C5H10O3 | CID 13425168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 34 S: A New Opportunity for the Efficient Synthesis of Stable Isotope Labeled Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of stable isotope labeled 3-acetyldeoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 19. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pan-Acyl-Lysine Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of pan-specific antibodies targeting short-chain acylated lysine (B10760008) residues. Understanding the specificity of these antibodies is critical for the accurate detection and quantification of protein acylation, a key post-translational modification in cellular signaling and metabolism. This document summarizes available experimental data on the cross-reactivity of these antibodies with various short-chain acyl modifications, including acetylation, propionylation, and butyrylation. Detailed experimental protocols are provided to enable researchers to conduct their own assessments.
Data on Antibody Cross-Reactivity
The specificity of pan-acyl-lysine antibodies is crucial for distinguishing between different types of short-chain acyl modifications. Due to the structural similarity of these modifications, cross-reactivity is a significant consideration. The following table summarizes the cross-reactivity profile of a pan-acetyl-lysine antibody with propionylated and butyrylated lysine peptide libraries, as determined by a dot blot immunoassay.
| Antibody Target | Acetyl-Lysine | Propionyl-Lysine | Butyryl-Lysine |
| Pan-Acetyl-Lysine Antibody | Strong | Slight | No significant reactivity |
This data is semi-quantitative and based on dot blot analysis. Further characterization by more quantitative methods like competitive ELISA is recommended for precise determination of cross-reactivity.
Experimental Protocols
To empirically determine the cross-reactivity of pan-acyl-lysine antibodies, standard immunochemical techniques such as competitive ELISA and dot blot analysis can be employed.
Competitive ELISA Protocol
This protocol is designed to quantitatively measure the ability of different acylated peptides to compete with a known acetylated protein for binding to a pan-acetyl-lysine antibody.
Materials:
-
96-well ELISA plates
-
Acetylated Bovine Serum Albumin (BSA)
-
Pan-acetyl-lysine antibody
-
Propionylated and butyrylated lysine-containing peptides or proteins (for competition)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Plate reader
Procedure:
-
Coating:
-
Dilute acetylated BSA to 1 µg/ml in Coating Buffer.
-
Add 100 µl of the diluted acetylated BSA to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.[1]
-
-
Blocking:
-
Add 200 µl of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.[1]
-
-
Competition:
-
Prepare serial dilutions of the competing acylated peptides (propionyl-lysine, butyryl-lysine) in Blocking Buffer.
-
Prepare the pan-acetyl-lysine antibody at its optimal working concentration in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate the diluted antibody with each concentration of the competitor peptides for 1 hour at room temperature.[1]
-
Transfer 100 µl of the antibody/competitor mixture to the corresponding wells of the acetylated BSA-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.[1]
-
-
Detection:
-
Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.[1]
-
Add 100 µl of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µl of Stop Solution.[1]
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
A decrease in signal in the presence of a competing peptide indicates cross-reactivity. The IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) can be calculated to quantify the extent of cross-reactivity.[1]
-
Dot Blot Protocol
This protocol provides a semi-quantitative method for assessing the cross-reactivity of an antibody against various acylated peptides spotted on a membrane.[2][3][4]
Materials:
-
Nitrocellulose or PVDF membrane
-
Acetylated, propionylated, and butyrylated lysine peptide libraries
-
Pan-acyl-lysine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Imaging system
Procedure:
-
Sample Application:
-
Prepare serial dilutions of the acetylated, propionylated, and butyrylated peptide libraries.
-
Spot 1-2 µl of each dilution directly onto the nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary pan-acyl-lysine antibody (at its optimal dilution in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (at its optimal dilution in Blocking Buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Compare the signal intensity of the spots for the different acylated peptides. A strong signal indicates high reactivity, a faint signal indicates slight cross-reactivity, and no signal indicates no significant cross-reactivity.
-
Visualizations
Experimental Workflow: Competitive ELISA
Caption: Workflow for Competitive ELISA to test antibody cross-reactivity.
Signaling Pathway: Protein Acylation
Protein acylation is a dynamic post-translational modification that plays a crucial role in regulating a wide array of cellular processes.[5][6] This modification is controlled by the opposing activities of two enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[5][6] It is important to note that while the diagram focuses on acetylation, other short-chain acylations like propionylation and butyrylation can also occur and are thought to be regulated by similar enzymatic machinery.
Caption: Overview of the protein acylation signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Dot blot protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
Distinguishing (S)-3-hydroxypentanoyl-CoA from Structural Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of structural isomers are critical for understanding biological processes and ensuring the specificity of therapeutic interventions. This guide provides a comparative analysis of mass spectrometry-based approaches to distinguish (S)-3-hydroxypentanoyl-CoA from its positional and stereo-isomers, supported by experimental principles and detailed methodologies.
The analysis of short-chain acyl-Coenzyme A (acyl-CoA) esters, such as this compound, presents a significant analytical challenge due to the existence of multiple structurally similar isomers. These include positional isomers, where the hydroxyl group is located at a different position on the pentanoyl chain (e.g., 2-hydroxy, 4-hydroxy, and 5-hydroxypentanoyl-CoA), and stereoisomers, such as its enantiomer (R)-3-hydroxypentanoyl-CoA. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the differentiation of these isomers. However, the fragmentation of acyl-CoAs is often dominated by the CoA moiety, which can produce similar mass spectra for different isomers.[1] This guide outlines strategies to overcome this challenge through chromatographic separation, chemical derivatization, and detailed analysis of fragmentation patterns.
General Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The most effective and widely used method for the analysis of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique combines the separation power of liquid chromatography with the high sensitivity and structural information provided by tandem mass spectrometry. A typical LC-MS/MS workflow involves the chromatographic separation of the isomers followed by their ionization and fragmentation in the mass spectrometer. The resulting fragment ions are then detected, providing a unique fingerprint for each isomer.
dot
Experimental Protocols
A robust analytical method is crucial for the successful differentiation of hydroxypentanoyl-CoA isomers. The following protocol is a comprehensive approach based on established methods for short-chain acyl-CoA and hydroxy fatty acid analysis.
Sample Preparation and Extraction
-
Homogenization : Homogenize tissue or cell samples in a cold buffer solution.
-
Protein Precipitation : Add a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.
-
Solid-Phase Extraction (SPE) : Use a C18 SPE cartridge to extract and concentrate the acyl-CoAs from the supernatant. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water).
-
Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Chromatographic Separation (LC)
-
For Positional Isomers : A reversed-phase C18 column is typically used.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from a low to a high percentage of mobile phase B is employed to elute the compounds.
-
-
For Enantiomers : A chiral stationary phase is required.
-
Column : A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose), is necessary.
-
Mobile Phase : The mobile phase composition will be highly dependent on the specific chiral column and may include a mixture of hexane/isopropanol or other non-polar/polar solvent systems.
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization : Positive ion electrospray ionization (ESI+) is commonly used for acyl-CoAs.
-
Precursor Ion Selection : The protonated molecule [M+H]⁺ of hydroxypentanoyl-CoA is selected as the precursor ion for fragmentation.
-
Collision-Induced Dissociation (CID) : The precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis : The resulting fragment ions are analyzed in the second stage of the mass spectrometer. A key fragmentation for all acyl-CoAs is the neutral loss of the 507 Da phosphopantetheine moiety.[1]
Differentiation of Positional Isomers
The key to distinguishing positional isomers lies in the fragmentation of the acyl portion of the molecule. While the CoA portion fragments predictably, the position of the hydroxyl group will influence the cleavage of the pentanoyl chain, leading to characteristic fragment ions for each isomer. Derivatization of the hydroxyl group can further enhance these differences.
Expected Fragmentation Patterns
| Isomer | Expected Diagnostic Fragment Ions (from acyl chain) | Rationale |
| 2-Hydroxypentanoyl-CoA | Fragment corresponding to the loss of the carboxyl group and the carbon bearing the hydroxyl group. | Alpha-cleavage next to the hydroxyl group is a common fragmentation pathway. |
| This compound | Fragment resulting from cleavage between C2 and C3, and between C3 and C4. | Cleavage adjacent to the carbon with the hydroxyl group is favored. |
| 4-Hydroxypentanoyl-CoA | Fragment ions resulting from cleavage on either side of the carbon with the hydroxyl group (C3-C4 and C4-C5). | The hydroxyl group directs fragmentation. |
| 5-Hydroxypentanoyl-CoA | A prominent fragment corresponding to the loss of water from the acyl chain. | The terminal hydroxyl group can readily undergo dehydration. |
Note: The m/z values of these fragments will depend on the specific fragmentation pathway and whether a derivatizing agent is used.
Derivatization Strategy for Positional Isomers
To enhance the differences in fragmentation patterns, the hydroxyl group can be derivatized. Trimethylsilyl (TMS) derivatives, for example, are commonly used in GC-MS analysis and can also be adapted for LC-MS. The TMS group can direct fragmentation in a predictable manner, making the resulting spectra more informative for isomer differentiation.
dot
Differentiation of Enantiomers: (S)- vs. (R)-3-Hydroxypentanoyl-CoA
Enantiomers have identical mass spectra and therefore cannot be distinguished by mass spectrometry alone. Their separation requires a chiral environment, which is achieved through chiral chromatography.
Chiral Liquid Chromatography
The most effective method for separating enantiomers is to use a chiral stationary phase (CSP) in the liquid chromatograph. These columns are designed to interact differently with the two enantiomers, leading to different retention times.
-
Experimental Approach :
-
Select a suitable chiral column based on the analyte's properties. Polysaccharide-based columns are often a good starting point for hydroxylated compounds.
-
Optimize the mobile phase composition to achieve baseline separation of the (S)- and (R)-enantiomers.
-
Couple the chiral LC system to the mass spectrometer to confirm the identity of each eluting peak based on its mass-to-charge ratio and fragmentation pattern.
-
The elution order of the enantiomers will depend on the specific chiral stationary phase and mobile phase used.
Conclusion
The differentiation of this compound from its structural isomers is a complex analytical task that can be effectively addressed using a combination of advanced analytical techniques. LC-MS/MS is the cornerstone of this analysis, with the following key strategies:
-
Positional Isomers : Differentiation is achieved by careful analysis of the fragmentation patterns of the acyl chain. Derivatization of the hydroxyl group can significantly enhance the spectral differences between isomers.
-
Enantiomers : Separation requires the use of chiral liquid chromatography prior to mass spectrometric detection.
By employing the detailed experimental protocols and analytical strategies outlined in this guide, researchers can confidently distinguish between these closely related isomers, leading to a more precise understanding of their roles in biological systems and advancing drug development efforts.
References
A Comparative Guide to Enzyme Kinetics: (S)-3-Hydroxypentanoyl-CoA and Alternative Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic comparison of enzymes acting on (S)-3-hydroxypentanoyl-CoA and other related substrates. The data presented herein is crucial for understanding enzyme specificity, metabolic pathway engineering, and the development of novel therapeutics. We will delve into the kinetic parameters of key enzymes, outline detailed experimental protocols for their characterization, and visualize the associated metabolic pathways and experimental workflows.
Quantitative Kinetic Data Comparison
The following tables summarize the kinetic parameters of various enzymes with this compound (also known as 3-hydroxyvaleryl-CoA or HV-CoA) and other 3-hydroxyacyl-CoA substrates. These enzymes are central to the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with diverse applications.
Table 1: Kinetic Parameters of Class I and Class III PHA Synthases with Various Substrates
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| PhaEC_Av_ (Class III) | 3-hydroxybutyryl-CoA (HBCoA) | 0.11 | 508 | 4.62 x 10⁶ | [1] |
| PhaEC_Av_ (Class III) | 3-hydroxyvaleryl-CoA (HVCoA) | - | - | 8.88 x 10⁵ | [1] |
| PhaEC_Av_ (Class III) | 3-hydroxy-4-azidobutyryl-CoA (HABCoA) | - | - | 2.86 x 10⁵ | [1][2] |
| PhaEC_Av_ (Class III) | 3-hydroxy-4-pentynyl-CoA (HHxyCoA) | - | - | 5.98 x 10⁴ | [1] |
| rPhaC_Ap_ (Class I) | 3-hydroxybutyryl-CoA (HBCoA) | 0.0313 ± 0.002 | 412.7 ± 2 | - | [2] |
Note: The catalytic efficiency of PhaEC_Av_ towards HVCoA was found to be 5.2-fold lower than that towards HBCoA.[1]
Table 2: Kinetic Parameters of Acetoacetyl-CoA Reductase (PhaB) from Cupriavidus necator
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| PhaB | Acetoacetyl-CoA | 5.7 | 102 | [3] |
| PhaB | NADPH | 149 | 102 | [3] |
Experimental Protocols
The determination of the kinetic parameters presented above relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Kinetic Analysis of PHA Synthase Activity
This protocol is adapted from studies on Class I and Class III polyhydroxyalkanoate (PHA) synthases.[1][2]
1. Reagents and Materials:
-
Purified PHA synthase (e.g., PhaEC_Av_ or rPhaC_Ap_)
-
(S)-3-hydroxyacyl-CoA substrates (e.g., HBCoA, HVCoA, and their analogs)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT
-
Bovine Serum Albumin (BSA)
-
Microplate reader or spectrophotometer
2. Assay Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer and BSA. The addition of BSA has been shown to significantly enhance the in vitro activity of some PHA synthases, such as PhaEC_Av_.[1]
-
Add a fixed concentration of the purified PHA synthase to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of the (S)-3-hydroxyacyl-CoA substrate.
-
Monitor the polymerization activity. This can be done by measuring the decrease in the concentration of the CoA thioester substrate or by quantifying the polymer produced.
-
For continuous monitoring, a coupled spectrophotometric assay can be employed where the release of Coenzyme A (CoA) is linked to a reaction that produces a change in absorbance.
3. Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the reaction progress curves.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters K_m_ and V_max_.[4]
-
Calculate the catalytic constant (k_cat_) from V_max_ and the enzyme concentration. The specificity constant (k_cat_/K_m_) can then be determined.[4]
Protocol 2: Kinetic Analysis of Acetoacetyl-CoA Reductase (PhaB)
This protocol is based on the characterization of PhaB from Cupriavidus necator.[3][5]
1. Reagents and Materials:
-
Purified Acetoacetyl-CoA reductase (PhaB)
-
Acetoacetyl-CoA
-
NADPH or NADH
-
Assay Buffer: 50 mM MOPS (pH 7.0), 5 mM NaCl, 5 mM MgCl₂
-
Spectrophotometer or microplate reader
2. Assay Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well containing the assay buffer.
-
Add a fixed concentration of purified PhaB enzyme.
-
To determine the kinetics for acetoacetyl-CoA, add a saturating concentration of NADPH and initiate the reaction with varying concentrations of acetoacetyl-CoA.
-
To determine the kinetics for NADPH, add a saturating concentration of acetoacetyl-CoA and initiate the reaction with varying concentrations of NADPH.
-
The reaction is monitored by following the oxidation of NADPH or NADH at 340 nm.
3. Data Analysis:
-
Determine the initial reaction velocities from the rate of decrease in absorbance at 340 nm.
-
Plot the initial velocities against the varying substrate (acetoacetyl-CoA or NADPH) concentrations.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to obtain K_m_ and V_max_.
-
Calculate k_cat_ from the V_max_ value and the enzyme concentration used in the assay.
Visualizations
The following diagrams illustrate the metabolic context and the general workflow for the kinetic analysis of these enzymes.
Caption: Metabolic pathway for the biosynthesis of polyhydroxyalkanoates (PHAs).
Caption: General experimental workflow for enzyme kinetic analysis.
References
- 1. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Engineering an acetoacetyl-CoA reductase from Cupriavidus necator toward NADH preference under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-3-hydroxypentanoyl-CoA and (S)-3-hydroxybutyryl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of (S)-3-hydroxypentanoyl-CoA and (S)-3-hydroxybutyryl-CoA, two key intermediates in fatty acid metabolism. Understanding the substrate specificity of enzymes involved in their conversion is crucial for research in metabolic pathways and the development of therapeutic agents targeting these processes.
Introduction to Substrate Chain Length in Fatty Acid Beta-Oxidation
(S)-3-hydroxybutyryl-CoA (a four-carbon short-chain acyl-CoA) and this compound (a five-carbon medium-chain acyl-CoA) are both intermediates in the beta-oxidation of fatty acids.[1] The enzymes responsible for their dehydrogenation, 3-hydroxyacyl-CoA dehydrogenases (HADs), exhibit specificity for substrates of varying chain lengths.[2] This guide focuses on the comparative enzymatic kinetics of these two substrates, particularly with L-3-hydroxyacyl-CoA dehydrogenase.
Quantitative Comparison of Enzyme Kinetics
To illustrate the expected differences based on substrate chain length preference, the following table presents hypothetical comparative data.
| Substrate | Acyl Chain Length | Enzyme | Km (μM) | Vmax (μmol/min/mg) | Catalytic Efficiency (kcat/Km) |
| (S)-3-hydroxybutyryl-CoA | C4 | L-3-hydroxyacyl-CoA dehydrogenase | Higher | Lower | Lower |
| This compound | C5 | L-3-hydroxyacyl-CoA dehydrogenase | Lower | Higher | Higher |
Note: This table is illustrative. Actual values would need to be determined experimentally.
Metabolic Pathway Context
Both this compound and (S)-3-hydroxybutyryl-CoA are processed in the third step of the mitochondrial fatty acid beta-oxidation spiral. This pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH₂.[1]
Experimental Protocols
A reliable method for determining the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths is the coupled enzyme assay.[2]
Principle:
The product of the 3-hydroxyacyl-CoA dehydrogenase reaction, a 3-ketoacyl-CoA, is a substrate for the next enzyme in the beta-oxidation pathway, 3-ketoacyl-CoA thiolase. In the presence of coenzyme A (CoASH), the thiolase cleaves the 3-ketoacyl-CoA, making the overall reaction essentially irreversible and preventing product inhibition of the dehydrogenase. The rate of NADH production, which is directly proportional to the dehydrogenase activity, is monitored spectrophotometrically at 340 nm.[2]
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
NAD⁺
-
Coenzyme A (CoASH)
-
Bovine Serum Albumin (BSA)
-
(S)-3-hydroxybutyryl-CoA or this compound (substrate)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
Purified 3-ketoacyl-CoA thiolase
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, CoASH, and BSA in a quartz cuvette.
-
Add the substrate ((S)-3-hydroxybutyryl-CoA or this compound) to the reaction mixture at various concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a mixture of L-3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat steps 2-6 for a range of substrate concentrations.
-
Determine Km and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation or by using a linear plot such as the Lineweaver-Burk plot.
Conclusion
The available evidence suggests that L-3-hydroxyacyl-CoA dehydrogenase exhibits a preference for medium-chain substrates. Therefore, this compound is likely to be a more efficiently processed substrate than (S)-3-hydroxybutyryl-CoA by this class of enzymes. This has implications for the flux of metabolites through the beta-oxidation pathway and could be a critical consideration in studies of metabolic disorders and the design of drugs that target fatty acid metabolism. The detailed experimental protocol provided herein offers a robust framework for researchers to quantitatively assess the kinetic parameters for these and other 3-hydroxyacyl-CoA substrates.
References
A Comparative Guide to Evaluating the Enantiomeric Purity of Synthetic (S)-3-Hydroxypentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of acyl-CoA thioesters is of paramount importance in drug development and metabolic research, as different enantiomers can exhibit distinct biological activities and metabolic fates. Ensuring the enantiomeric purity of synthetically produced (S)-3-hydroxypentanoyl-CoA is a critical step in its characterization and use. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key characteristics of three common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) after derivatization, and Enzymatic Assays.
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | Enzymatic Assay |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of diastereomeric derivatives on an achiral column. | Enantioselective enzymatic reaction with spectrophotometric detection. |
| Sample Preparation | Minimal, direct injection of dissolved sample. | Derivatization step required to create diastereomers. | Specific buffer and reagent preparation. |
| Sensitivity | Moderate to high (ng to pg range). | High (pg to fg range). | High (pmol level).[1] |
| Resolution | Good to excellent, baseline separation is achievable. | Excellent, high-resolution capillary columns. | Not applicable (measures activity of one enantiomer). |
| Analysis Time | 15 - 40 minutes per sample. | 20 - 50 minutes per sample (including derivatization). | Rapid, real-time measurement. |
| Instrumentation | HPLC with a chiral column and UV or MS detector. | GC with FID or MS detector. | Spectrophotometer or plate reader. |
| Advantages | Direct analysis, wide applicability, robust. | High sensitivity and resolution. | High specificity, cost-effective, high-throughput potential. |
| Disadvantages | Chiral columns can be expensive, method development can be time-consuming. | Derivatization adds complexity and potential for side reactions. | Indirect measurement, requires specific enzyme, may not be suitable for all matrices. |
| Commercial Standards | This compound is commercially available.[2] Availability of (R)-enantiomer is limited. | Same as Chiral HPLC. | Same as Chiral HPLC. |
Experimental Workflow
The general workflow for assessing the enantiomeric purity of a synthetic sample of this compound involves sample preparation, followed by analysis using one of the aforementioned techniques, and subsequent data analysis to determine the enantiomeric excess (% ee).
Caption: General workflow for determining the enantiomeric purity of synthetic this compound.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of the (S) and (R) enantiomers of 3-hydroxypentanoyl-CoA. For short-chain hydroxycarboxylic acids, chiral stationary phases derived from quinine (B1679958) or quinidine (B1679956) have proven effective.[3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV or Mass Spectrometric (MS) detector.
-
Chiral stationary phase: Quinine- or quinidine-derived chiral stationary phase (e.g., CHIRALPAK QN-AX).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Ammonium (B1175870) formate
-
This compound standard
-
Synthetic this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an ACN/MeOH mixture (e.g., 80:20 v/v) with an acidic additive such as 0.1% formic acid or 10 mM ammonium formate. The exact composition may need to be optimized for best resolution.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a solution of the synthetic sample at a similar concentration.
-
If available, prepare a solution of the racemic mixture to determine the retention times of both enantiomers.
-
-
Chromatographic Conditions:
-
Column: Quinine- or quinidine-derived chiral column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: ACN/MeOH with formic acid or ammonium formate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS detection.
-
Injection Volume: 5 - 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention time of the standard.
-
Integrate the peak areas of both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Chiral Gas Chromatography (GC) with Derivatization
This indirect method involves converting the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral GC column. Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a common derivatizing agent for chiral alcohols.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Standard achiral capillary column (e.g., DB-5ms).
Reagents:
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
This compound standard and synthetic sample
Procedure:
-
Hydrolysis of Acyl-CoA:
-
To analyze the 3-hydroxypentanoic acid moiety by GC, the thioester bond of the acyl-CoA must first be cleaved. This can be achieved by alkaline hydrolysis (e.g., with 0.1 M NaOH at room temperature for 30 minutes), followed by acidification and extraction of the free fatty acid into an organic solvent.
-
-
Derivatization:
-
In a dry vial, dissolve a known amount of the hydrolyzed and extracted 3-hydroxypentanoic acid in anhydrous DCM.
-
Add a 1.5-fold molar excess of anhydrous pyridine.
-
Add a 1.2-fold molar excess of Mosher's acid chloride.
-
Seal the vial and let the reaction proceed at room temperature for 1-2 hours.
-
Quench the reaction by adding a small amount of water.
-
Extract the diastereomeric esters with a non-polar solvent (e.g., hexane).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: FID at 300 °C or MS transfer line at 280 °C.
-
-
Analysis and Calculation:
-
Inject the derivatized sample.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess as described for the HPLC method.
-
Enzymatic Assay
This method utilizes the stereospecificity of the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), which specifically catalyzes the oxidation of the L-enantiomer (corresponding to the S-enantiomer) of 3-hydroxyacyl-CoAs in the presence of NAD+. The rate of NADH formation, monitored by the increase in absorbance at 340 nm, is proportional to the concentration of the (S)-enantiomer.
Instrumentation:
-
UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at 340 nm.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NAD+ solution (10 mM in buffer)
-
L-3-hydroxyacyl-CoA dehydrogenase (from a commercial source)
-
This compound standard and synthetic sample
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing potassium phosphate buffer, and NAD+.
-
-
Standard Curve:
-
Prepare a series of dilutions of the this compound standard in the phosphate buffer.
-
To each standard dilution in a cuvette or microplate well, add the reaction mixture.
-
Initiate the reaction by adding a specific amount of L-3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time.
-
Plot the initial reaction rate (ΔA340/min) against the concentration of the (S)-standard to generate a standard curve.
-
-
Sample Analysis:
-
Prepare a dilution of the synthetic this compound sample in the phosphate buffer.
-
Perform the enzymatic reaction and measure the initial reaction rate as done for the standards.
-
-
Determination of (S)-Enantiomer Concentration:
-
Use the standard curve to determine the concentration of the (S)-enantiomer in the sample.
-
-
Determination of Total Concentration:
-
The total concentration of 3-hydroxypentanoyl-CoA (both enantiomers) in the sample needs to be determined by a non-enantioselective method, such as a colorimetric assay for the CoA moiety or by HPLC with UV detection without a chiral column.
-
-
Calculation of Enantiomeric Purity:
-
Enantiomeric Purity (%) = [ (Concentration of (S)-enantiomer) / (Total Concentration) ] x 100
-
Signaling Pathway and Logical Relationships
The enzymatic assay is based on the catalytic activity of L-3-hydroxyacyl-CoA dehydrogenase in the fatty acid β-oxidation pathway.
Caption: Enantioselective reaction of L-3-hydroxyacyl-CoA dehydrogenase.
This guide provides a starting point for researchers to select and implement a suitable method for determining the enantiomeric purity of synthetic this compound. The choice of method will ultimately be guided by the specific requirements of the research or development project. For regulatory submissions, validated and robust methods like chiral HPLC are often preferred. For high-throughput screening or initial purity assessments, enzymatic assays can be a valuable tool. Chiral GC offers high sensitivity but requires an additional derivatization step. Careful consideration of the pros and cons of each technique will ensure accurate and reliable results.
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (S)-3-hydroxypentanoyl-CoA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (S)-3-hydroxypentanoyl-CoA, a thioester compound commonly used in biochemical research. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the material's Safety Data Sheet (SDS) if available. For this compound and similar thioester compounds, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected skin area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through collection and subsequent removal by a licensed hazardous waste disposal service.
-
Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, microfuge tubes). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be made of a material compatible with the chemical, typically a high-density polyethylene (B3416737) (HDPE) carboy or a glass bottle.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Irritant," if applicable based on available data for similar compounds).
-
The accumulation start date.
-
-
Collection:
-
For solutions of this compound, carefully transfer the liquid into the designated waste container using a funnel to prevent spills.
-
For solid forms or contaminated labware, place them directly into the labeled container.
-
Ensure the container is kept securely closed when not in use.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved chemical waste contractor. Follow all institutional procedures for requesting a waste pickup.
Chemical Inactivation (Expert Use Only)
For laboratories with the appropriate expertise and equipment, chemical inactivation through hydrolysis can be considered as a pre-treatment step. Thioesters can be hydrolyzed to a carboxylic acid and a thiol.[1][2][3] This procedure should only be performed by personnel experienced in handling such reactions and in accordance with all safety protocols.
Experimental Protocol for Hydrolysis (Illustrative Example):
Note: This is a general procedure and may need to be adapted based on the specific concentration and volume of the waste.
-
In a fume hood, dilute the this compound solution with water.
-
Adjust the pH to basic conditions (pH > 10) by slowly adding a suitable base, such as sodium hydroxide (B78521) (NaOH), while stirring.
-
Allow the reaction to proceed at room temperature for several hours to ensure complete hydrolysis.
-
Neutralize the resulting solution with a suitable acid, such as hydrochloric acid (HCl), to a pH between 6 and 8.
-
The neutralized solution should still be collected as chemical waste, as it will contain the hydrolysis products (3-hydroxypentanoic acid and coenzyme A), but it may be less hazardous than the original thioester.
Table 1: Summary of Disposal and Safety Information
| Parameter | Guideline |
| Waste Category | Chemical Waste / Bio-organic Waste |
| Primary Disposal Method | Collection by Licensed Hazardous Waste Contractor |
| Personal Protective Equipment | Safety Goggles, Nitrile Gloves, Lab Coat |
| Handling Location | Well-ventilated area / Fume Hood |
| Waste Container | Labeled, sealed, compatible container (HDPE or glass) |
| Pre-treatment (Optional) | Chemical Hydrolysis (for expert use only) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling (S)-3-hydroxypentanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemical reagents such as (S)-3-hydroxypentanoyl-CoA. Adherence to strict safety protocols minimizes risks and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[3] Inspect gloves for any tears or punctures before use.[4] |
| Body Protection | Laboratory coat or gown | A long-sleeved, solid-front lab coat should be worn to protect the skin and clothing.[5][6] |
| Respiratory Protection | Fume hood | All handling of volatile or potentially aerosolizing substances should be conducted in a fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to prevent contamination and ensure the stability of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances.[7][8] Recommended storage temperature is typically -20°C or below for CoA esters to prevent degradation.
Preparation for Use:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.
-
All handling of the solid compound or its solutions should be performed in a designated clean area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Dissolving the Compound:
-
Use appropriate solvents as recommended by the supplier.
-
Add the solvent slowly to the compound.
-
Ensure the vial is securely capped before vortexing or mixing to dissolve.
Experimental Use:
-
When transferring solutions, use calibrated pipettes with disposable tips to ensure accuracy and prevent cross-contamination.
-
Keep containers sealed when not in use to prevent solvent evaporation and potential contamination.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be disposed of as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not pour down the sink.[2]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated hazardous waste container.
Disposal Procedure:
-
Collect all waste in appropriately labeled containers, clearly indicating the contents.
-
Follow your institution's specific guidelines for hazardous chemical waste disposal.
-
Ensure that waste containers are securely sealed before being removed from the laboratory.
Caption: Logical flow for the disposal of this compound waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] Remove contaminated clothing. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water. Seek immediate medical attention. |
| Spill | Alert others in the area.[7] Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as chemical waste.[2][12] Ventilate the area. |
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet for the most comprehensive information.
References
- 1. msc-mu.com [msc-mu.com]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
